molecular formula C60H98O B3044319 Dodecaprenol CAS No. 72690-19-8

Dodecaprenol

Cat. No.: B3044319
CAS No.: 72690-19-8
M. Wt: 835.4 g/mol
InChI Key: PTSIOIMLBRGXFL-ASCURYJYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

constituent of macrovesicular bilayer membranes;  structure given in first source

Properties

IUPAC Name

(3Z,7Z,11Z,15Z,19Z,23Z,27Z,31Z,35E,39E,43E)-2,4,16,20,24,28,32,36,40,44,48-undecamethylnonatetraconta-3,7,11,15,19,23,27,31,35,39,43,47-dodecaen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H98O/c1-50(2)31-23-34-52(4)36-25-38-54(6)40-27-42-56(8)44-29-46-58(10)48-30-47-57(9)45-28-43-55(7)41-26-39-53(5)37-24-35-51(3)32-21-19-17-15-14-16-18-20-22-33-59(11)49-60(12,13)61/h15,17-18,20,31-32,36-37,40-41,44-45,48-49,61H,14,16,19,21-30,33-35,38-39,42-43,46-47H2,1-13H3/b17-15-,20-18-,51-32-,52-36+,53-37-,54-40+,55-41-,56-44+,57-45-,58-48-,59-49-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSIOIMLBRGXFL-ASCURYJYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC=CCCC=CCCC(=CC(C)(C)O)C)C)C)C)C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C=C\CC/C=C\CC/C(=C\C(C)(C)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H98O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72690-19-8
Record name Dodecaprenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072690198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Biological Function of Dodecaprenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecaprenol, a member of the polyprenol family of long-chain isoprenoid alcohols, plays a pivotal, yet often generalized, role in fundamental biological processes across different domains of life. In its phosphorylated form, dodecaprenyl phosphate (B84403), it functions as a crucial lipid carrier for glycan moieties, facilitating their transport across cellular membranes for the biosynthesis of glycoproteins and other essential glycoconjugates. This technical guide provides a comprehensive overview of the biological function of this compound, with a particular focus on its role in N-linked glycosylation. Due to a scarcity of research focusing specifically on this compound, this guide draws upon the extensive literature available for the closely related and functionally analogous dolichols. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows involving these vital lipid carriers.

Introduction: The Role of Polyprenol Phosphates as Glycan Carriers

Polyisoprenoid alcohols, such as this compound and the more extensively studied dolichols, are essential components of cellular membranes.[1] Their primary recognized biological function is to act as lipid carriers for activated sugar residues in the form of polyprenyl phosphate sugars.[1] These molecules are integral to various glycosylation pathways, including N-linked glycosylation, O-linked mannosylation, C-mannosylation, and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1]

The core function of dodecaprenyl phosphate is to provide a hydrophobic anchor that facilitates the assembly of oligosaccharide chains on the cytosolic face of the endoplasmic reticulum (in eukaryotes) or the plasma membrane (in archaea). The lipid-linked oligosaccharide is then translocated across the membrane into the lumen of the endoplasmic reticulum or to the extracellular space, where the glycan is transferred to a target protein.[2] This process is fundamental for the correct folding, stability, and function of a vast number of proteins.

This compound in N-Linked Glycosylation

N-linked glycosylation is a major post-translational modification of proteins, crucial for a wide range of cellular processes. The canonical pathway involves the en bloc transfer of a pre-assembled oligosaccharide from a lipid carrier to an asparagine residue within a specific consensus sequence (Asn-X-Ser/Thr) of a nascent polypeptide chain.[2] While dolichol is the well-established lipid carrier in eukaryotes, polyprenols like this compound are believed to perform an analogous function, particularly in some archaea.[3]

The biosynthesis of the dolichol-linked oligosaccharide precursor begins on the cytoplasmic face of the endoplasmic reticulum with the transfer of N-acetylglucosamine (GlcNAc) and mannose residues from nucleotide sugars (UDP-GlcNAc and GDP-mannose) to dolichyl phosphate.[4] The resulting intermediate is then flipped across the membrane into the ER lumen, where further mannose and glucose residues are added from dolichol-phosphate-mannose and dolichol-phosphate-glucose donors.[4] The final oligosaccharide is then transferred to the target protein by the oligosaccharyltransferase (OST) complex.[5]

N_Glycosylation_Pathway cluster_cytoplasm Cytoplasm cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen UDP_GlcNAc UDP-GlcNAc GPT GlcNAc-1-P Transferase (GPT) UDP_GlcNAc->GPT GDP_Man GDP-Mannose Man_T Mannosyl- transferases GDP_Man->Man_T Dol_P Dodecaprenyl-P (Dolichol-P) Dol_P->GPT Dol_PP_GlcNAc2_Man5 Dodecaprenyl-PP-(GlcNAc)2(Man)5 GPT->Dol_PP_GlcNAc2_Man5 UDP Man_T->Dol_PP_GlcNAc2_Man5 Flippase Flippase LLO Lipid-Linked Oligosaccharide (Glc3Man9GlcNAc2-PP-Dodecaprenol) Flippase->LLO Translocation Dol_PP_GlcNAc2_Man5->Man_T GDP Dol_PP_GlcNAc2_Man5->Flippase Dol_P_Man Dodecaprenyl-P-Man Dol_P_Man->LLO Dol_P_Glc Dodecaprenyl-P-Glc Dol_P_Glc->LLO OST Oligosaccharyl- transferase (OST) LLO->OST Glycoprotein Glycoprotein OST->Glycoprotein Protein Nascent Polypeptide Protein->OST

Figure 1: N-Linked Glycosylation Pathway.

Quantitative Data

Quantitative data specifically for this compound and its interacting enzymes are limited in the scientific literature. The following tables summarize available kinetic data for closely related polyprenyl diphosphate (B83284) synthases and dolichol-phosphate-mannose synthases, which are expected to have similar properties to their this compound-utilizing counterparts.

Table 1: Kinetic Parameters of Decaprenyl Diphosphate Synthase from Mycobacterium tuberculosis

SubstrateKm (µM)
Geranyl diphosphate (GPP)490
Neryl diphosphate (NPP)29
ω,E,E-Farnesyl diphosphate (ω,E,E-FPP)84
ω,E,Z-Farnesyl diphosphate (ω,E,Z-FPP)290
ω,E,E,E-Geranylgeranyl diphosphate (ω,E,E,E-GGPP)40
Isopentenyl diphosphate (IPP)89

Data from Kaur et al. (2004). The catalytic efficiency was highest with ω,E,Z-farnesyl diphosphate, suggesting it is the natural substrate in vivo.[1]

Table 2: Kinetic Parameters of Dolichol-Phosphate-Mannose Synthase

OrganismSubstrateKm (µM)Vmax (nmol/min/mg)
Thermoplasma acidophilumDolichyl phosphate2.6Not Reported
Rat LiverGDP-mannose0.69Not Reported
Rat LiverDolichyl phosphate0.3Not Reported

Data from Schutzbach (1985) and Chen & Lehrman (1995). It is important to note that these values are for dolichyl phosphate, a related but distinct molecule from dodecaprenyl phosphate.

Experimental Protocols

The following protocols are adapted from established methods for studying polyprenol-related enzymes and pathways. They provide a framework for investigating the biological function of this compound.

Assay for Dodecaprenyl-Phosphate-Mannose Synthase Activity

This protocol is adapted from methods used for dolichol-phosphate-mannose synthase.[6]

Objective: To measure the transfer of mannose from GDP-mannose to dodecaprenyl phosphate.

Materials:

  • Microsomal membrane fraction or purified enzyme preparation

  • Dodecaprenyl phosphate (exogenous acceptor)

  • GDP-[14C]mannose (radiolabeled sugar donor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 5 mM DTT)

  • Stop solution (e.g., 10% trichloroacetic acid, TCA)

  • Scintillation cocktail and counter

  • Glass fiber filters

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, a known amount of microsomal protein or purified enzyme, and dodecaprenyl phosphate.

  • Initiate the reaction by adding GDP-[14C]mannose.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding ice-cold stop solution.

  • Precipitate the macromolecules by incubating on ice for 10 minutes.

  • Filter the mixture through glass fiber filters and wash the filters extensively with cold stop solution to remove unincorporated GDP-[14C]mannose.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the enzyme (e.g., in pmol of mannose transferred per minute per mg of protein).

DPM_Synthase_Assay_Workflow A Prepare Reaction Mixture (Enzyme, Dodecaprenyl-P, Buffer) B Initiate Reaction (Add GDP-[14C]mannose) A->B C Incubate at 37°C B->C D Stop Reaction (Add cold TCA) C->D E Precipitate & Filter D->E F Scintillation Counting E->F G Calculate Specific Activity F->G

Figure 2: DPM Synthase Assay Workflow.
Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the quantification of this compound in biological samples.

Objective: To extract and quantify this compound from cells or tissues.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal standard (e.g., a commercially available polyprenol of different chain length)

  • Organic solvents (e.g., chloroform, methanol, isopropanol)

  • LC-MS system equipped with a C18 or similar reversed-phase column

Procedure:

  • Lipid Extraction:

    • Homogenize the biological sample in a suitable solvent mixture (e.g., chloroform:methanol 2:1, v/v).

    • Add the internal standard at a known concentration.

    • Perform a liquid-liquid extraction to separate the lipid phase.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Sample Preparation for LC-MS:

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol).

    • Filter the sample to remove any particulate matter.

  • LC-MS Analysis:

    • Inject the sample onto the LC-MS system.

    • Separate the lipids using a reversed-phase gradient.

    • Detect this compound and the internal standard using an appropriate mass spectrometry method (e.g., selected ion monitoring, SIM, or multiple reaction monitoring, MRM).

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

LC_MS_Workflow A Sample Homogenization + Internal Standard B Lipid Extraction (e.g., Bligh-Dyer) A->B C Solvent Evaporation B->C D Reconstitution & Filtration C->D E LC-MS Analysis (Reversed-Phase) D->E F Data Analysis & Quantification E->F

Figure 3: LC-MS Quantification Workflow.

This compound in Archaea

In Archaea, dolichols and other polyprenols serve as the lipid carriers for N-linked glycosylation, a process crucial for the stability and function of their S-layer proteins.[3][7] The N-glycosylation pathway in archaea shares similarities with the eukaryotic pathway but also possesses unique features.[8] The lipid carrier is typically a dolichol phosphate, and the oligosaccharide is assembled on this carrier before being transferred to the target protein.[8] The specific length of the polyprenol carrier can vary between different archaeal species. For instance, Sulfolobus acidocaldarius has been shown to contain dolichols with shorter chain lengths.[9]

Conclusion and Future Directions

This compound, through its phosphorylated derivative, is a key player in the universal biological process of glycosylation. Its function as a lipid carrier for glycans is essential for the proper synthesis and function of a multitude of glycoproteins. While the general principles of its role are understood through the study of related polyprenols like dolichol, a significant gap exists in the literature regarding this compound-specific quantitative data and detailed experimental protocols. Future research should focus on the characterization of enzymes that specifically utilize this compound, the determination of its cellular concentrations, and the development of optimized protocols for its study. Such research will not only enhance our fundamental understanding of glycosylation but also may open new avenues for drug development, particularly in targeting pathogens where unique polyprenol-dependent pathways are essential for viability.

References

An In-depth Technical Guide to Dodecaprenol Biosynthesis in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dodecaprenol biosynthesis pathway in bacteria, with a focus on the core enzymatic processes, experimental methodologies, and quantitative data. This compound, a C60 isoprenoid, plays a crucial role in the biosynthesis of various cell wall components in certain bacteria. Understanding its synthesis is pivotal for the development of novel antimicrobial agents.

The Core Pathway: Beyond Undecaprenol Synthesis

In bacteria, the biosynthesis of long-chain polyprenyl pyrophosphates is primarily catalyzed by cis-prenyltransferases. The most well-characterized of these is Undecaprenyl Pyrophosphate Synthase (UppS), which is essential for the synthesis of undecaprenyl pyrophosphate (UPP, C55-PP). UPP is the lipid carrier required for the transport of peptidoglycan precursors across the cell membrane[1][2][3].

The canonical reaction catalyzed by UppS involves the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP, C15) to produce UPP[1][2]. However, research has demonstrated that the substrate specificity of UppS is not absolute. When provided with geranylgeranyl pyrophosphate (GGPP, C20) as an alternative allylic substrate, Escherichia coli UppS can catalyze the condensation of eight IPP molecules to synthesize dodecaprenyl pyrophosphate (C60-PP) . This highlights a key pathway for this compound biosynthesis in bacteria.

The fundamental reaction for this compound pyrophosphate synthesis is as follows:

Geranylgeranyl pyrophosphate (GGPP) + 8 Isopentenyl pyrophosphate (IPP) → Dodecaprenyl pyrophosphate (C60-PP) + 8 Pyrophosphate (PPi)

The enzyme responsible for this reaction is a cis-prenyltransferase, with UppS being a prime example of an enzyme capable of this synthesis. The product, dodecaprenyl pyrophosphate, can then be dephosphorylated to yield this compound.

Regulation of Product Chain Length

The final chain length of the polyprenyl pyrophosphate product is a critical, regulated aspect of cis-prenyltransferase activity. Studies involving site-directed mutagenesis of UppS have revealed that specific amino acid residues within the enzyme's active site play a crucial role in determining the ultimate product chain length. These residues are typically located within the hydrophobic tunnel of the enzyme where the growing polyprenyl chain is accommodated.

For instance, mutations in residues such as Ala72, Phe73, and Trp78 in Micrococcus luteus B-P 26 UppS have been shown to result in the synthesis of shorter prenyl products. Conversely, the insertion of charged residues into helix-3 of the enzyme can lead to the production of longer chain lengths, up to C75. This demonstrates the potential for bacteria to evolve or be engineered to produce polyprenols of varying lengths, including this compound.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and inhibitors of the polyprenyl pyrophosphate biosynthesis pathway.

Table 1: Kinetic Parameters of E. coli Undecaprenyl Pyrophosphate Synthase (UppS)
SubstrateMutantKm (μM)kcat (s⁻¹)Reference
FPPWild-type0.32.1
GGPPWild-type0.32.1
GPPWild-type36.0 ± 0.11.7 ± 0.1
IPPWild-type--
IPPD26AMinor change~0.002
IPPD150A50-fold increaseNo significant change
IPPE213A70-fold increase~0.02
Table 2: Inhibitory Activity of Selected Compounds against Bacterial UppS
CompoundTarget OrganismIC50 (μM)MIC (μg/mL)Reference
Compound 2 (anthranilic acid derivative)E. coli250.5 (against ΔtolC strain)
Sodium RisedronateE. coli--
MAC-0547630Bacillus subtilis, Staphylococcus aureus--
JPD447Bacillus subtilis, Staphylococcus aureus--
Disodium diphosphateBacteroides fragilis1.0 ± 0.2 (with 2AA-GPP)-
Disodium diphosphateBacteroides fragilis7.4 ± 0.5 (with 2CNA-GPP)-

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Purification of Recombinant His-tagged UppS from E. coli

This protocol is adapted from methodologies described for the purification of recombinant E. coli UppS.

  • Overexpression:

    • Transform E. coli expression strains (e.g., C43(DE3) or BL21(DE3)) with a plasmid encoding N-terminally His-tagged UppS (e.g., pET2130::uppS or pET-28b-uppS).

    • Grow the transformed cells in 1 liter of 2YT or LB medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8.

    • Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

    • Continue incubation for 3 hours at 37°C.

    • Harvest the cells by centrifugation and wash the pellet with buffer A (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Cell Lysis:

    • Resuspend the cell pellet in 10 mL of buffer A.

    • Disrupt the cells by sonication on ice.

    • Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Incubate the supernatant with Ni²⁺-NTA agarose (B213101) beads for 1 hour at 4°C. The beads should be pre-washed with buffer B (buffer A containing 10 mM imidazole).

    • Wash the beads with buffer B to remove non-specifically bound proteins.

    • Elute the His-tagged UppS protein with an elution buffer containing a high concentration of imidazole (B134444) (e.g., 500 mM).

  • Purity Analysis and Storage:

    • Analyze the purity of the eluted protein by SDS-PAGE.

    • Store the purified enzyme at -20°C.

UppS Enzyme Activity Assay (Radiochemical Method)

This protocol is based on a kinetics-based assay using a radiolabeled substrate to measure UPP formation.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture with a final volume of 40 μL containing:

      • 100 mM HEPES, pH 7.5

      • 50 mM KCl

      • 0.5 mM MgCl₂

      • 1.5 μM FPP (or GGPP for this compound synthesis)

      • 12 μM [¹⁴C]-IPP

      • 2 μL DMSO (with or without inhibitor)

      • Purified UppS enzyme (at an optimized concentration)

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the enzyme to the reaction mixture.

    • Incubate for 30 minutes at 25°C.

    • Stop the reaction by freezing with liquid nitrogen.

  • Product Analysis:

    • Lyophilize the reaction mixture and resuspend in 10 μL of purified water.

    • Separate the radiolabeled product ([¹⁴C]-UPP or [¹⁴C]-dodecaprenyl pyrophosphate) from the unreacted [¹⁴C]-IPP using thin-layer chromatography (TLC).

    • Quantify the amount of product formed using a radioactivity scanner.

Determination of IC50 for UppS Inhibitors

The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, can be determined using the enzyme activity assay described above with varying concentrations of the inhibitor.

  • Perform the UppS enzyme activity assay with a range of inhibitor concentrations.

  • Measure the enzyme activity at each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

  • Preparation of Inoculum:

    • Culture the bacterial strain of interest overnight in a suitable broth medium.

    • Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

This compound Biosynthesis Pathway

Dodecaprenol_Biosynthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products GGPP Geranylgeranyl Pyrophosphate (GGPP, C20) UppS Undecaprenyl Pyrophosphate Synthase (UppS) GGPP->UppS IPP Isopentenyl Pyrophosphate (IPP, C5) IPP->UppS 8 molecules C60PP Dodecaprenyl Pyrophosphate (C60-PP) UppS->C60PP PPi Pyrophosphate (PPi) UppS->PPi 8 molecules

Caption: this compound pyrophosphate synthesis via UppS.

Experimental Workflow for UppS Inhibition Assay

UppS_Inhibition_Workflow start Start prep_reagents Prepare Reaction Mixture: Buffer, MgCl2, GGPP, [14C]-IPP, DMSO +/- Inhibitor start->prep_reagents add_enzyme Add Purified UppS Enzyme prep_reagents->add_enzyme incubate Incubate at 25°C for 30 minutes add_enzyme->incubate stop_reaction Stop Reaction (Liquid Nitrogen) incubate->stop_reaction lyophilize Lyophilize and Resuspend stop_reaction->lyophilize tlc Separate Product by TLC lyophilize->tlc quantify Quantify Radioactivity of Product tlc->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for determining UppS inhibitor IC50.

References

The Occurrence and Analysis of Dodecaprenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for dodecaprenol, a long-chain polyisoprenoid alcohol of significant interest to the scientific and drug development communities. This compound serves as a precursor to dolichol, a vital component in the biosynthesis of glycoproteins, making it a key molecule in various physiological processes.

Natural Sources and Distribution of this compound

This compound is found in a variety of plant species, with notable concentrations in the leaves of mulberry (Morus alba), the needles of coniferous trees, and the leaves of Ginkgo biloba. Its distribution within the plant can vary significantly between different tissues.

Quantitative Data on this compound and Related Polyisoprenoids

The following tables summarize the quantitative data available for this compound and total polyprenols in various plant sources. It is important to note that much of the existing literature reports on total polyprenol content, of which this compound is a constituent.

Plant SpeciesTissueCompoundConcentration (mg/g Dry Weight)Reference
Morus alba L.BarksTotal Polyisoprenoids65.4[1]
LeavesTotal Polyisoprenoids8.2 - 65.4 (Varies by type)[1]
StemsTotal Polyisopoprenoids8.2 - 65.4 (Varies by type)[1]
FruitsTotal Polyisoprenoids8.2 - 65.4 (Varies by type)[1]
RootsTotal Polyisoprenoids8.2 - 65.4 (Varies by type)[1]
Pinus sylvestrisNeedlesTotal Polyprenols14.00 ± 0.4
Picea sitchensisNeedlesTotal Polyprenols6.35 ± 0.4

Experimental Protocols

The extraction, purification, and quantification of this compound require specific and carefully executed protocols. The following sections detail the methodologies cited in the literature for the analysis of polyprenols, which are directly applicable to this compound.

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a standard method for the extraction of this compound from dried plant tissue.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, needles) at 40-60°C to a constant weight.

  • Grind the dried material into a fine powder (30-40 mesh size) to increase the surface area for extraction.

2. Solvent Extraction:

  • Macerate the powdered plant material in a suitable organic solvent, such as a 1:1 (v/v) mixture of hexane (B92381) and acetone, at a solid-to-solvent ratio of 1:10 (g/mL).

  • Perform the extraction for 24 hours at room temperature with continuous agitation.

  • Filter the mixture and collect the supernatant.

  • Repeat the extraction process with fresh solvent to ensure maximum yield.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Supercritical Fluid Extraction (SFE-CO₂):

  • As an alternative, SFE with CO₂ can be employed.

  • Load the powdered plant material into the extraction vessel.

  • Set the extraction parameters: pressure at 200 bar, temperature at 70°C, and a dynamic extraction time of 7 hours.

  • Use absolute ethanol (B145695) as a co-solvent at a flow rate of 0.05 mL/min to enhance extraction efficiency.

4. Saponification:

  • To remove interfering lipids, dissolve the crude extract in a 20% (w/v) solution of sodium hydroxide (B78521) in 95% ethanol.

  • Reflux the mixture for 1-2 hours at 70°C.

  • After cooling, extract the unsaponifiable matter (containing this compound) with petroleum ether.

  • Wash the petroleum ether phase with water until neutral pH is achieved.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

Protocol 2: Purification of this compound by Column Chromatography

1. Stationary Phase Preparation:

  • Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry.

2. Sample Loading:

  • Dissolve the unsaponifiable matter in a minimal amount of hexane and load it onto the top of the column.

3. Elution:

  • Elute the column with a gradient of solvents with increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate (B1210297) (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

  • Collect fractions of the eluate.

4. Fraction Analysis:

  • Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the purified this compound.

  • Evaporate the solvent to obtain the purified compound.

Protocol 3: Quantification of this compound by HPLC-DAD

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is required.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with a mixture of methanol (B129727), water, and phosphoric acid (e.g., starting with 25:75 methanol:water and increasing the methanol concentration) can be used for separation of terpene lactones. For polyprenols, an isocratic mobile phase of methanol/isopropanol may be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor the eluate at approximately 210 nm.

3. Quantification:

  • Prepare standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the purified sample and determine the concentration of this compound by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Role

This compound is a precursor in the biosynthesis of dolichol, a long-chain polyisoprenoid that plays a critical role in the N-glycosylation of proteins. This process is a fundamental signaling mechanism for protein folding, trafficking, and function.

This compound in the Dolichol Biosynthesis Pathway

This compound, in its phosphorylated form, is converted to dolichol phosphate (B84403). Dolichol phosphate acts as a lipid carrier for an oligosaccharide chain that is assembled in the endoplasmic reticulum and subsequently transferred to nascent polypeptide chains. This glycosylation is essential for the proper functioning of a vast number of proteins.

Dolichol_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum Polyprenol_Phosphate Polyprenol-P (including this compound-P) Polyprenol_Reductase Polyprenol Reductase Polyprenol_Phosphate->Polyprenol_Reductase Substrate Dolichol_Phosphate Dolichol-P Polyprenol_Reductase->Dolichol_Phosphate Product Oligosaccharide_Assembly Oligosaccharide Assembly Dolichol_Phosphate->Oligosaccharide_Assembly Lipid Carrier Protein_Glycosylation Protein Glycosylation Oligosaccharide_Assembly->Protein_Glycosylation Oligosaccharide Transfer Glycoprotein Glycoprotein Protein_Glycosylation->Glycoprotein

Caption: this compound's role in the dolichol biosynthesis pathway.

Experimental Workflow Visualization

The overall process for the extraction, purification, and analysis of this compound from a plant source is summarized in the following workflow diagram.

Experimental_Workflow Plant_Material Plant Material (e.g., Morus alba leaves) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (Solvent or SFE-CO2) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Saponification Saponification Crude_Extract->Saponification Unsaponifiable_Matter Unsaponifiable Matter Saponification->Unsaponifiable_Matter Column_Chromatography Column Chromatography Unsaponifiable_Matter->Column_Chromatography Purified_this compound Purified this compound Column_Chromatography->Purified_this compound Analysis Analysis Purified_this compound->Analysis HPLC_DAD HPLC-DAD (Quantification) Analysis->HPLC_DAD GC_MS GC-MS (Identification) Analysis->GC_MS NMR NMR (Structure Elucidation) Analysis->NMR

Caption: General workflow for this compound analysis.

References

Dodecaprenol vs. Dolichol: A Comprehensive Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural distinctions between dodecaprenol and dolichol, two closely related long-chain polyisoprenoid alcohols. A thorough understanding of their unique molecular architectures is paramount for researchers investigating their diverse biological roles and for professionals engaged in the development of novel therapeutics targeting pathways involving these lipids. This document outlines their structural characteristics, biosynthetic pathways, and the analytical methodologies employed for their characterization.

Core Structural Differences: Saturation, Chain Length, and Stereochemistry

This compound belongs to the broader class of polyprenols, which are long-chain isoprenoid alcohols with multiple isoprene (B109036) units. Dolichols are, in fact, derivatives of polyprenols. The primary structural difference lies in the saturation of the α-isoprene unit (the isoprene unit bearing the hydroxyl group). In dolichols, this α-unit is saturated, whereas in this compound and other polyprenols, it remains unsaturated.[1][2][3] This seemingly subtle modification has profound implications for their three-dimensional structure and biological function.

Another key differentiator is the stereochemistry of the internal isoprene units. Dolichols typically exhibit a di-trans, poly-cis configuration of their isoprene residues.[4][5] While this compound also possesses a poly-cis configuration, the specific arrangement of trans and cis units can vary.

The length of the polyisoprenoid chain also varies. As its name suggests, this compound is a specific polyprenol with 12 isoprene units (C60). Dolichols, on the other hand, represent a family of molecules with varying chain lengths, commonly ranging from 14 to 21 isoprene units in mammals.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and structural data for this compound and representative dolichols.

PropertyThis compoundDolichol-11 (C55)Dolichol-19 (C95)Dolichol-20 (C100)
Molecular Formula C60H98OC55H92OC95H156OC100H164O
Molecular Weight ( g/mol ) 835.42769.31314.21382.37
Number of Isoprene Units 12111920
α-Isoprene Unit Saturation UnsaturatedSaturatedSaturatedSaturated
Typical Stereochemistry Poly-cisDi-trans, poly-cisDi-trans, poly-cisDi-trans, poly-cis

Biosynthetic Pathways: From Farnesyl Diphosphate (B83284) to Functional Lipids

Both this compound and dolichol originate from the mevalonate (B85504) pathway, which synthesizes the fundamental five-carbon isoprene building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The biosynthesis of the long polyisoprenoid chain begins with farnesyl diphosphate (FPP), a C15 intermediate.

A key enzyme, cis-prenyltransferase, catalyzes the sequential addition of IPP units to FPP, extending the chain to its characteristic length. The product of this reaction is a polyprenyl pyrophosphate. In the case of this compound, this would be dodecaprenyl pyrophosphate.

The crucial divergence in the biosynthesis of dolichols occurs with the action of an α-saturase (also referred to as polyprenol reductase). This enzyme specifically reduces the double bond in the α-isoprene unit of the polyprenyl precursor, leading to the formation of dolichol.

Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_polyprenol Polyprenol Biosynthesis cluster_dolichol Dolichol Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP PPP Polyprenyl Pyrophosphate FPP->PPP cis-Prenyltransferase (+ IPP) Polyprenol Polyprenol (e.g., this compound) PPP->Polyprenol Phosphatase Dolichol_PP Dolichol Pyrophosphate PPP->Dolichol_PP α-Saturase Dolichol Dolichol Dolichol_PP->Dolichol Phosphatase LCMS_Workflow cluster_lc_params LC Parameters cluster_ms_params MS Parameters Sample Biological Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Purification Column Chromatography (e.g., Silica Gel) Extraction->Purification LC Reversed-Phase HPLC Purification->LC MS Mass Spectrometry (ESI) LC->MS Column Column: C8 or C18 MobilePhase Mobile Phase: Methanol/Ethanol/Isopropanol Gradient Data Data Analysis MS->Data Ionization Ionization: ESI Detection Detection: Positive/Negative Ion Mode, MRM

References

The Role of Dodecaprenol in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecaprenol, a long-chain polyisoprenoid alcohol, plays a crucial, albeit often indirect, role in lipid metabolism. Its primary significance lies in its function as a precursor to dolichol, an essential lipid carrier involved in protein glycosylation. The biosynthetic pathway of this compound is intrinsically linked to cholesterol synthesis, sharing common intermediates and regulatory enzymes. This guide provides an in-depth technical overview of the role of this compound in lipid metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While direct studies on the effects of exogenous this compound supplementation on plasma lipid profiles are limited, its integral position in the dolichol synthesis pathway provides a strong basis for understanding its potential influence on overall lipid homeostasis.

Data Presentation

The following tables summarize quantitative data related to the biosynthesis and tissue concentrations of dolichol (derived from this compound) and its relationship with cholesterol.

Table 1: Tissue Concentrations of Dolichol and Cholesterol

TissueSpeciesDolichol Concentration (µg/g wet weight)Cholesterol Concentration (mg/g wet weight)Reference
LiverMouse (CBA)66.3 ± 1.25.7 ± 0.7[1]

Table 2: Rates of Dolichol and Cholesterol Synthesis in Embryonic Tissues

TissueSpeciesRate of Acetate Incorporation into Dolichol (relative units)Rate of Acetate Incorporation into Cholesterol (relative units)Ratio of Dolichol to Cholesterol SynthesisReference
BrainChicken Embryo (Day 10)LowerHigher~14-fold lower than Liver and Heart
LiverChicken Embryo (Day 10)HigherLower-
HeartChicken Embryo (Day 10)HigherLower-

Signaling Pathways

The biosynthesis of this compound and its subsequent conversion to dolichol are integral parts of the mevalonate (B85504) pathway, which is also responsible for cholesterol synthesis. This shared pathway creates a critical nexus for the regulation of both protein glycosylation and lipid metabolism.

Mevalonate Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Dodecaprenyl_PP Dodecaprenyl Pyrophosphate FPP->Dodecaprenyl_PP cis-Prenyltransferase Cholesterol Cholesterol Squalene->Cholesterol This compound This compound Dodecaprenyl_PP->this compound Dolichol Dolichol This compound->Dolichol Polyprenol Reductase Glycosylation Protein N-Glycosylation Dolichol->Glycosylation HMGCR HMG-CoA Reductase SqualeneSynthase Squalene Synthase CisPrenyltransferase cis-Prenyltransferase PolyprenolReductase Polyprenol Reductase (SRD5A3)

Figure 1: Simplified Mevalonate Pathway showing the branch points for cholesterol and dolichol synthesis.

The regulation of this pathway is tightly controlled, primarily at the level of HMG-CoA reductase. Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a key transcription factor that upregulates the expression of HMG-CoA reductase and other enzymes in the cholesterol synthesis branch in response to low intracellular cholesterol levels.

SREBP2_Regulation LowCholesterol Low Intracellular Cholesterol SCAP SCAP LowCholesterol->SCAP activates SREBP2_ER SREBP-2 (ER) SCAP->SREBP2_ER escorts Golgi Golgi Apparatus SREBP2_ER->Golgi transport INSIG INSIG nSREBP2 Nuclear SREBP-2 (Active) Golgi->nSREBP2 cleavage by S1P/S2P S1P_S2P S1P/S2P Proteases Nucleus Nucleus nSREBP2->Nucleus translocation SRE Sterol Regulatory Element (SRE) nSREBP2->SRE binds to Nucleus->SRE HMGCR_Gene HMG-CoA Reductase Gene SRE->HMGCR_Gene activates transcription HMGCR_Protein HMG-CoA Reductase HMGCR_Gene->HMGCR_Protein translation Cholesterol_Synth Cholesterol Synthesis HMGCR_Protein->Cholesterol_Synth catalyzes HighCholesterol High Intracellular Cholesterol HighCholesterol->INSIG activates INSIG->SCAP binds to & retains SREBP-2 in ER

Figure 2: SREBP-2 mediated regulation of HMG-CoA reductase and cholesterol synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in lipid metabolism.

Extraction and Quantification of this compound (as Dolichol) and Cholesterol by HPLC

This protocol is adapted from established methods for the analysis of non-saponifiable lipids.[1]

a. Saponification and Extraction:

  • Homogenize 0.5-1.0 g of tissue in 2 ml of a 1:1 (v/v) mixture of methanol (B129727) and 1 M potassium hydroxide (B78521) (KOH).

  • Add an internal standard (e.g., a non-endogenous polyprenol) to correct for extraction losses.

  • Incubate the homogenate at 80°C for 1 hour to saponify lipids.

  • After cooling, add 2 ml of diethyl ether and 1 ml of water. Vortex vigorously for 1 minute.

  • Centrifuge at 1,500 x g for 10 minutes to separate the phases.

  • Carefully collect the upper diethyl ether phase containing the non-saponifiable lipids.

  • Repeat the ether extraction two more times and pool the ether fractions.

  • Evaporate the pooled ether extracts to dryness under a stream of nitrogen.

b. High-Performance Liquid Chromatography (HPLC) Analysis:

  • Reconstitute the dried lipid extract in 200 µl of the mobile phase.

  • Inject an aliquot (e.g., 20 µl) onto a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Elute the lipids with an isocratic mobile phase of methanol/isopropanol/water (e.g., 60:38:2, v/v/v) at a flow rate of 1 ml/min.

  • Detect dolichol and cholesterol using a UV detector at 210 nm.

  • Quantify the compounds by comparing their peak areas to those of known standards.

In Vitro HMG-CoA Reductase Activity Assay

This colorimetric assay measures the activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm. This protocol can be adapted to screen for potential inhibitors like this compound.

a. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM EDTA, 2 mM DTT.

  • NADPH Solution: 20 mM NADPH in assay buffer.

  • HMG-CoA Solution: 10 mM HMG-CoA in water.

  • Enzyme Preparation: Purified or microsomal HMG-CoA reductase.

  • (Optional) Test Compound Solution: this compound dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.

b. Assay Procedure:

  • In a 96-well UV-transparent plate, add the following to each well:

    • Assay Buffer

    • NADPH solution (final concentration ~0.2 mM)

    • (Optional) Test compound solution or solvent control

    • Enzyme preparation

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the HMG-CoA solution (final concentration ~0.4 mM).

  • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

  • Calculate the rate of NADPH consumption from the linear portion of the absorbance curve. One unit of HMG-CoA reductase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

HMGCR_Assay_Workflow PrepareReagents Prepare Reagents (Buffer, NADPH, HMG-CoA, Enzyme) AddComponents Add Buffer, NADPH, and Enzyme to 96-well plate PrepareReagents->AddComponents AddInhibitor Add this compound (or solvent control) AddComponents->AddInhibitor PreIncubate Pre-incubate at 37°C AddInhibitor->PreIncubate StartReaction Initiate reaction with HMG-CoA PreIncubate->StartReaction MeasureAbsorbance Measure Absorbance at 340 nm (Kinetic Mode) StartReaction->MeasureAbsorbance CalculateActivity Calculate Rate of NADPH Consumption MeasureAbsorbance->CalculateActivity

Figure 3: Workflow for the in vitro HMG-CoA reductase activity assay.

Conclusion

This compound is a vital intermediate in the biosynthesis of dolichol, a key player in protein N-glycosylation. Its synthesis is inextricably linked to the mevalonate pathway, which also governs the production of cholesterol. This shared pathway, regulated by enzymes such as HMG-CoA reductase and transcription factors like SREBP-2, highlights a fundamental crosstalk between protein modification and lipid metabolism. While direct quantitative evidence on the effects of exogenous this compound supplementation on plasma lipid profiles remains to be elucidated, its position within this critical metabolic juncture suggests a potential for influencing cholesterol homeostasis. Further research is warranted to explore the direct pharmacological effects of this compound and other long-chain polyprenols on lipid metabolism, which could open new avenues for therapeutic interventions in metabolic disorders. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the intricate role of this compound in cellular lipid dynamics.

References

Dodecaprenol as a Precursor in Isoprenoid Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenoids represent a vast and diverse class of natural products, essential for a multitude of biological functions across all domains of life. While the initial steps of isoprenoid biosynthesis via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways are well-established, the roles of long-chain polyprenols, such as dodecaprenol (a C60 isoprenoid), as precursors for further molecular synthesis are of significant interest, particularly in eukaryotes and archaea. This technical guide provides a comprehensive overview of the role of this compound as a precursor in the synthesis of critical isoprenoid derivatives, with a focus on the biosynthesis of dolichol and its subsequent involvement in protein N-glycosylation. This document details the enzymatic pathways, presents quantitative data, outlines experimental protocols, and provides visual diagrams to facilitate a deeper understanding of these complex biochemical processes.

The Central Role of this compound: From Polyprenol to Functional Isoprenoid

This compound, a member of the polyprenol family, is not an end-product but rather a key intermediate that serves as a precursor for the synthesis of dolichols. Dolichols are α-saturated polyprenols that are crucial for the synthesis of dolichol phosphate, a lipid carrier for oligosaccharides in the N-linked glycosylation of proteins.[1][2] The conversion of this compound to dolichol is a critical step, as the saturation of the α-isoprene unit is essential for its biological activity in eukaryotes.[3]

Biosynthesis of the this compound Backbone

The synthesis of the this compound backbone is carried out by cis-prenyltransferases. These enzymes catalyze the sequential addition of isopentenyl diphosphate (B83284) (IPP) molecules in a cis-configuration to an allylic diphosphate primer, typically farnesyl diphosphate (FPP).[1][4] The chain length of the resulting polyprenol is determined by the specific cis-prenyltransferase involved. In eukaryotes, dehydrodolichyl diphosphate synthase (DHDDS) is a key cis-prenyltransferase in dolichol biosynthesis.

Conversion of this compound to Dodecadolichol

The defining step in the conversion of this compound to its functional form, dodecadolichol, is the reduction of the double bond in the α-isoprene unit. This reaction is catalyzed by a polyprenol reductase. In humans, the enzyme steroid 5α-reductase 3 (SRD5A3) has been identified as a polyprenol reductase. Mutations in the SRD5A3 gene can lead to congenital disorders of glycosylation, highlighting the critical nature of this enzymatic step.

Phosphorylation to Dodecadolichyl Phosphate

For its role in N-glycosylation, dodecadolichol must be phosphorylated to dodecadolichyl phosphate. This reaction is catalyzed by a dolichol kinase, which utilizes CTP as the phosphate donor. Dolichol kinase activity is a key regulatory point in the synthesis of the lipid-linked oligosaccharide precursor for N-glycosylation.

This compound-Derived Isoprenoids in N-Linked Glycosylation

Dodecadolichyl phosphate is an essential component of the N-linked glycosylation pathway, which is a major post-translational modification of proteins in eukaryotes. It acts as a lipid anchor in the membrane of the endoplasmic reticulum, upon which a complex oligosaccharide chain is assembled. This oligosaccharide is then transferred en bloc to nascent polypeptide chains.

The process begins with the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate, initiating the assembly of the lipid-linked oligosaccharide. Subsequent additions of N-acetylglucosamine, mannose, and glucose residues, using nucleotide sugar donors, complete the oligosaccharide precursor. The fully assembled oligosaccharide is then transferred from the dolichol phosphate carrier to specific asparagine residues on the target protein by the oligosaccharyltransferase (OST) complex.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the conversion of this compound to functional dolichol phosphate.

EnzymeOrganism/SystemSubstrate(s)KmVmax/kcatReference(s)
cis-Prenyltransferase (CkCPT4-CkNgBR1)Cinnamomum kanehiraeFPP, IPP1.9 ± 0.2 µM (FPP), 22.8 ± 1.6 µM (IPP)1.8 ± 0.04 nmol min-1 mg-1
Dolichol KinaseHumanDolichol, CTP22.8 µM (dolichol), 3.5 µM (CTP)Not reported

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism.

Tissue (Rat)Dolichol (µg/g wet weight)Dolichyl Phosphate (µg/g wet weight)Reference(s)
Liver66.3 ± 1.23.7 ± 0.3
KidneyHighNot reported
SpleenHighNot reported

Table 2: Concentration of this compound Derivatives in Rat Tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound as an isoprenoid precursor.

Extraction and Quantification of this compound and Dodecadolichol

Objective: To extract and quantify polyprenols (including this compound) and dolichols from biological samples. This protocol is adapted from methodologies described for plant and mammalian tissues.

Materials:

  • Biological tissue (e.g., plant leaves, mammalian liver)

  • Chloroform (B151607)/methanol (2:1, v/v)

  • 0.9% NaCl

  • Ethanol (B145695)

  • 2 M KOH

  • Hexane (B92381)

  • Silica gel for column chromatography

  • Reversed-phase C18 HPLC column

  • HPLC system with UV or MS detector

  • Polyprenol and dolichol standards

Protocol:

  • Homogenization and Lipid Extraction: a. Homogenize the tissue sample in a chloroform/methanol (2:1, v/v) solution. b. Add 0.9% NaCl to the homogenate to achieve a final volume ratio of chloroform:methanol:saline of 8:4:3. c. Centrifuge to separate the phases and collect the lower chloroform phase containing the lipids. d. Evaporate the solvent under a stream of nitrogen.

  • Saponification: a. Resuspend the lipid extract in 86% ethanol containing 2 M KOH. b. Incubate at 65°C for 24 hours to hydrolyze esterified lipids. c. After cooling, extract the unsaponifiable lipids (containing polyprenols and dolichols) with hexane. d. Wash the hexane phase with water until neutral. e. Evaporate the hexane to dryness.

  • Purification (for Dolichyl Phosphate): a. For the analysis of dolichyl phosphate, the unsaponifiable lipid fraction can be further purified by silicic acid column chromatography before HPLC analysis.

  • Quantification by HPLC: a. Resuspend the final lipid extract in a suitable solvent (e.g., isopropanol/hexane). b. Inject the sample onto a reversed-phase C18 HPLC column. c. Elute with a gradient of methanol/isopropanol or another suitable mobile phase. d. Detect the polyprenols and dolichols using a UV detector (at ~210 nm) or a mass spectrometer. e. Quantify the compounds by comparing the peak areas to those of known amounts of polyprenol and dolichol standards.

In Vitro Assay for Polyprenol Reductase (SRD5A3) Activity

Objective: To measure the enzymatic activity of polyprenol reductase in converting a polyprenol substrate to a dolichol product. This protocol is based on the assay described for SRD5A3.

Materials:

  • Source of SRD5A3 enzyme (e.g., microsomal fraction from cells overexpressing SRD5A3, purified recombinant protein)

  • Polyprenol substrate (e.g., this compound)

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.0, containing 1 mM DTT)

  • Detergent (e.g., CHAPS) to solubilize the lipid substrate

  • Stopping solution (e.g., chloroform/methanol, 2:1, v/v)

  • HPLC system for product analysis

Protocol:

  • Reaction Setup: a. Prepare a reaction mixture containing the assay buffer, NADPH, and detergent. b. Add the polyprenol substrate (solubilized in the detergent-containing buffer) to the reaction mixture. c. Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Reaction: a. Initiate the reaction by adding the enzyme source (e.g., SRD5A3-containing microsomes). b. Incubate at 37°C for a defined period (e.g., 30-60 minutes). c. Terminate the reaction by adding the stopping solution.

  • Product Extraction and Analysis: a. Extract the lipids from the reaction mixture as described in Protocol 4.1. b. Analyze the lipid extract by HPLC to separate the polyprenol substrate from the dolichol product. c. Quantify the amount of dolichol produced to determine the enzyme activity.

In Vitro Assay for Dolichol Kinase Activity

Objective: To measure the phosphorylation of dolichol to dolichol phosphate by dolichol kinase. This protocol is based on established methods for assaying dolichol kinase.

Materials:

  • Source of dolichol kinase (e.g., microsomal fraction from a relevant tissue or cell line)

  • Dolichol substrate

  • [γ-32P]CTP (radiolabeled CTP) or non-radiolabeled CTP for MS-based detection

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 0.5% Triton X-100)

  • Stopping solution (e.g., chloroform/methanol, 2:1, v/v)

  • Thin-layer chromatography (TLC) plates or HPLC-MS system for product analysis

Protocol:

  • Reaction Setup: a. Prepare the reaction mixture containing the assay buffer and dolichol substrate (solubilized in detergent). b. Add [γ-32P]CTP to the mixture. c. Pre-incubate at 37°C for 5 minutes.

  • Enzyme Reaction: a. Start the reaction by adding the enzyme source (microsomal fraction). b. Incubate at 37°C for a specified time (e.g., 15-30 minutes). c. Stop the reaction by adding the stopping solution.

  • Product Analysis: a. Radiometric Assay: i. Extract the lipids. ii. Spot the lipid extract on a TLC plate and develop the chromatogram to separate dolichol phosphate from unreacted CTP and dolichol. iii. Visualize the radiolabeled dolichol phosphate by autoradiography and quantify using a scintillation counter or phosphorimager. b. Non-Radiometric Assay (HPLC-MS): i. Use non-radiolabeled CTP in the reaction. ii. Extract the lipids. iii. Analyze the extract by HPLC-MS to detect and quantify the formation of dolichol phosphate.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and experimental workflows described in this guide.

dodecaprenol_to_glycosylation IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP cis-Prenyltransferase (e.g., DHDDS) Dodecaprenol_PP Dodecaprenyl Diphosphate FPP->Dodecaprenol_PP cis-Prenyltransferase This compound This compound Dodecaprenol_PP->this compound Phosphatase Dodecadolichol Dodecadolichol This compound->Dodecadolichol Polyprenol Reductase (SRD5A3) Dodecadolichyl_P Dodecadolichyl Phosphate Dodecadolichol->Dodecadolichyl_P Dolichol Kinase LLO Lipid-Linked Oligosaccharide (on Dolichol-P) Dodecadolichyl_P->LLO Glycosyltransferases Glycoprotein Glycoprotein LLO->Glycoprotein Protein Nascent Polypeptide Protein->Glycoprotein Oligosaccharyltransferase

Caption: Biosynthetic pathway from this compound to N-linked glycoproteins.

experimental_workflow cluster_0 Quantification of Endogenous this compound/Dolichol cluster_1 Enzymatic Activity Assay Sample Biological Sample (Tissue or Cells) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Saponification Saponification (to remove esterified lipids) Extraction->Saponification Purification Purification (e.g., Solid Phase Extraction) Saponification->Purification Analysis Quantification by HPLC-MS Purification->Analysis EnzymeAssay In Vitro Enzyme Assay Incubation Incubation (Controlled Temperature and Time) EnzymeAssay->Incubation EnzymeSource Enzyme Source (Microsomes or Purified Protein) EnzymeSource->EnzymeAssay Substrate Substrate Addition (this compound, CTP, etc.) Substrate->EnzymeAssay ProductAnalysis Product Detection and Quantification (HPLC, TLC, MS) Incubation->ProductAnalysis

Caption: General experimental workflows for analysis and activity assays.

Implications for Research and Drug Development

A thorough understanding of the pathways downstream of this compound is crucial for several areas of research and development.

  • Congenital Disorders of Glycosylation (CDGs): As demonstrated by the link between SRD5A3 mutations and CDGs, enzymes in the dolichol biosynthesis pathway are potential targets for understanding and potentially treating these rare genetic diseases.

  • Anticancer and Antiviral Therapies: N-linked glycosylation is essential for the proper folding and function of many viral and cancer-related proteins. Targeting enzymes in the dolichol synthesis pathway could offer novel therapeutic strategies.

  • Neurodegenerative Diseases: There is growing evidence linking defects in glycosylation to various neurodegenerative disorders. Further research into the regulation of dolichol synthesis in the brain is warranted.

  • Biotechnology: The enzymes of the dolichol pathway could be harnessed for the biotechnological production of specific isoprenoids or for the modification of glycoproteins in vitro.

Conclusion

This compound serves as a critical precursor in the synthesis of dolichol, an essential component of the N-linked glycosylation machinery in eukaryotes. The enzymatic conversion of this compound to dolichol and its subsequent phosphorylation are tightly regulated processes that are vital for cellular function. The detailed pathways, quantitative data, and experimental protocols provided in this guide offer a valuable resource for researchers, scientists, and drug development professionals working to further elucidate the complexities of isoprenoid metabolism and its implications for human health and disease. Future research should focus on the regulatory mechanisms governing this pathway and the identification of specific inhibitors and activators of the key enzymes involved.

References

Discovery and Initial Characterization of Dodecaprenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecaprenol, a C60 isoprenoid alcohol, is a member of the polyprenol family of lipids. These long-chain polyisoprenoid alcohols are of significant interest in biochemical and pharmaceutical research due to their role as precursors to dolichols, which are essential for glycoprotein (B1211001) synthesis in eukaryotes, and their structural similarity to bacterial lipid carriers like undecaprenol (B103720) phosphate. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, presenting key experimental findings, detailed methodologies, and a summary of the foundational data that established its structure and properties.

Discovery and Nomenclature

The discovery of this compound was first reported in 1967 by a team of researchers at the Department of Biochemistry at the University of Liverpool: K. J. Stone, A. R. Wellburn, F. W. Hemming, and J. F. Pennock.[1] In their seminal work, they isolated a mixture of long-chain polyprenols from the leaves of the decorative rubber plant, Ficus elastica.[1][2]

Within this mixture, they identified a novel C60 polyprenol containing twelve isoprene (B109036) units. In line with the practice of naming compounds after their source, they proposed the trivial name ficaprenol-12 for this newly discovered this compound.[1][2] The study also identified other polyprenols in the mixture, including ficaprenol-10 (C50) and ficaprenol-11 (C55), with ficaprenol-11 being the most abundant.

Initial Characterization: Experimental Protocols and Findings

The initial characterization of this compound (ficaprenol-12) was a multi-faceted approach employing a combination of chromatographic and spectroscopic techniques to elucidate its structure and composition.

Isolation and Purification

Experimental Protocol:

  • Source Material: Leaves were collected from a mature Ficus elastica tree.

  • Extraction: The leaf tissue was macerated with an acetone-diethyl ether mixture to extract the lipids.

  • Saponification: The crude lipid extract was saponified to hydrolyze esters and release the polyprenols.

  • Chromatography: The unsaponifiable lipid fraction was then subjected to column chromatography for initial separation. Further purification of the polyprenol mixture was achieved using thin-layer chromatography (TLC).

Chromatographic Analysis

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A non-polar solvent system, likely a mixture of hexane (B92381) and diethyl ether, was used to separate the different polyprenol homologs based on their chain length.

  • Visualization: The separated spots were visualized using a general reagent for organic compounds, such as iodine vapor or by charring with sulfuric acid.

Gas-Liquid Chromatography (GLC):

  • GLC was employed to analyze the mixture of ficaprenols, providing a quantitative estimation of the relative abundance of each homolog. Ficaprenol-11 was determined to be the major component of the mixture.

Spectroscopic Characterization

Mass Spectrometry:

  • Mass spectrometry was crucial in determining the molecular weight of this compound and confirming the presence of twelve isoprene units. The fragmentation pattern would have provided evidence for the repeating isoprene structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Proton NMR spectroscopy provided key insights into the stereochemistry of the isoprene residues. The analysis of the ficaprenol mixture, including this compound, revealed the presence of three internal trans isoprene residues and a cis hydroxyl-terminal isoprene residue.

Infrared (IR) Spectroscopy:

  • IR spectroscopy was used to identify the functional groups present in the molecule. The spectrum would have shown a characteristic broad absorption band for the hydroxyl (-OH) group and absorptions corresponding to C-H and C=C bonds of the isoprenoid chain.

Summary of Initial Characterization Data

The following table summarizes the key findings from the initial characterization of this compound (ficaprenol-12).

Property Finding Methodology
Trivial Name Ficaprenol-12Proposed by discoverers
Natural Source Leaves of Ficus elasticaExtraction and Isolation
Molecular Formula C60H98OMass Spectrometry
Molecular Weight 834.4 g/mol Mass Spectrometry
Structure Polyprenol with 12 isoprene unitsMass Spectrometry, NMR
Stereochemistry Three internal trans isoprene residues, one cis hydroxyl-terminal isoprene residueNMR Spectroscopy
Functional Groups Hydroxyl (-OH), Alkene (C=C)Infrared Spectroscopy
Physical State Part of a viscous, oily mixture of polyprenolsObservation

Proposed Biosynthesis

Based on their structural analysis, Stone et al. proposed a biosynthetic pathway for the ficaprenols. They suggested that these polyprenols are formed from the precursor all-trans-geranylgeranyl pyrophosphate. The elongation of this C20 precursor through the addition of isopentenyl pyrophosphate units would lead to the formation of the longer-chain ficaprenols.

cluster_0 Isoprenoid Precursors GPP Geranyl Pyrophosphate (C10) FPP Farnesyl Pyrophosphate (C15) GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate (C20) (all-trans) FPP->GGPP + IPP FicaprenolPP Ficaprenol Pyrophosphates (C50, C55, C60...) GGPP->FicaprenolPP + n IPP (cis-prenyltransferase) IPP Isopentenyl Pyrophosphate (C5) This compound This compound (Ficaprenol-12) (C60) FicaprenolPP->this compound Phosphatase

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows and Logical Relationships

The logical workflow for the discovery and characterization of this compound can be visualized as a series of sequential experimental steps, each providing crucial information that builds upon the previous findings.

cluster_characterization Characterization of Purified Fractions start Start: Plant Material (Ficus elastica) extraction Lipid Extraction (Acetone/Ether) start->extraction saponification Saponification extraction->saponification column_chrom Column Chromatography (Unsaponifiables) saponification->column_chrom tlc Thin-Layer Chromatography (Purification of Polyprenols) column_chrom->tlc mass_spec Mass Spectrometry tlc->mass_spec nmr NMR Spectroscopy tlc->nmr ir Infrared Spectroscopy tlc->ir structure Structure Elucidation: This compound (Ficaprenol-12) mass_spec->structure Molecular Weight, Isoprene Units nmr->structure Stereochemistry ir->structure Functional Groups

References

Dodecaprenol: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecaprenol, a long-chain isoprenoid alcohol, is a vital lipid molecule found across various species, playing a crucial role as a precursor to dolichol. This technical guide provides an in-depth exploration of the physicochemical properties of this compound, its biological functions, and relevant experimental methodologies. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information and draws parallels with the closely related and extensively studied dolichols to offer a comprehensive overview for researchers and drug development professionals.

Introduction

This compound is a polyprenol composed of 12 isoprene (B109036) units with a terminal hydroxyl group. Its chemical structure confers distinct physicochemical properties that are integral to its biological function. The unsaturated nature of its isoprene units and its significant chain length result in a highly lipophilic molecule, predisposing it to localization within cellular membranes. In biological systems, this compound serves as the direct precursor to dodecadol (a dolichol), which, in its phosphorylated form, acts as a lipid carrier for oligosaccharides in the crucial process of N-linked protein glycosylation. Understanding the fundamental properties of this compound is therefore essential for research in cell biology, glycobiology, and for the development of therapeutics targeting related metabolic pathways.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported. The following table summarizes the known and predicted properties.

PropertyValueSource/Comment
Molecular Formula C₆₀H₉₈OPubChem
Molecular Weight 835.4 g/mol PubChem
Physical State Waxy solid or viscous oil at room temperatureInferred from similar long-chain polyprenols
Solubility Based on the "like dissolves like" principle[1]
WaterPractically insoluble[2]
Non-polar organic solvents (e.g., hexane (B92381), toluene, chloroform)Readily soluble[1]
Polar aprotic solvents (e.g., acetone (B3395972), DMSO)Slightly soluble to soluble[3]
Polar protic solvents (e.g., ethanol, methanol)Slightly soluble[3]
Melting Point Not availableData for long-chain polyprenols vary widely depending on isomeric composition and purity.
Boiling Point Not availableExpected to be very high and likely to decompose before boiling under atmospheric pressure.

Spectroscopic Data

Spectroscopic TechniqueExpected Characteristics
UV-Vis Spectroscopy This compound is not expected to have significant absorbance in the UV-Vis region as it lacks a chromophore.
¹H NMR Spectroscopy Expected to show characteristic signals for methyl protons on the isoprene units, methylene (B1212753) protons within the chain, and a signal for the methylene group adjacent to the hydroxyl group. The olefinic protons will also be present.
¹³C NMR Spectroscopy The spectrum would be characterized by signals corresponding to the numerous methyl, methylene, and methine carbons of the isoprene units, as well as a signal for the carbon bearing the hydroxyl group.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve successive losses of isoprene units.
Infrared (IR) Spectroscopy The IR spectrum would be dominated by C-H stretching and bending vibrations. A broad O-H stretching band would be observed around 3300 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.

Biological Role and Signaling Pathway

The primary biological significance of this compound lies in its role as a precursor to dolichol, a key molecule in N-linked glycosylation. This compound is converted to dodecadol (a dolichol) by the saturation of the alpha-isoprene unit. This dolichol is then phosphorylated to form dolichol phosphate, the lipid carrier upon which the oligosaccharide precursor (Glc₃Man₉GlcNAc₂) is assembled before being transferred to nascent polypeptide chains in the endoplasmic reticulum. This process is fundamental for the correct folding, stability, and function of a vast number of proteins.

dodecaprenol_to_dolichol This compound This compound PolyprenolReductase Polyprenol Reductase This compound->PolyprenolReductase Reduction Dodecadol Dodecadol (Dolichol) PolyprenolReductase->Dodecadol DolicholKinase Dolichol Kinase Dodecadol->DolicholKinase Phosphorylation DolicholPhosphate Dolichol Phosphate DolicholKinase->DolicholPhosphate Glycosylation N-linked Glycosylation DolicholPhosphate->Glycosylation Oligosaccharide Carrier

Conversion of this compound to Dolichol Phosphate for N-linked Glycosylation.

The pathway illustrates the conversion of this compound to dolichol phosphate, the functionally active form in N-linked glycosylation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not abundant. However, methodologies used for other long-chain polyprenols and lipids can be adapted.

Extraction and Purification of this compound

This protocol is a generalized method for the extraction of polyprenols from plant material.

Objective: To extract and purify this compound from a natural source.

Materials:

  • Plant material (e.g., leaves of a known polyprenol-containing plant)

  • Solvents: Acetone, Hexane, Methanol (B129727), Diethyl ether

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard of a similar polyprenol (if available) for comparison

Procedure:

  • Extraction:

    • Homogenize fresh or dried plant material.

    • Extract the homogenized material with acetone or an acetone/hexane mixture at room temperature with stirring.

    • Filter the extract and concentrate it using a rotary evaporator.

    • The resulting residue is a crude lipid extract.

  • Saponification (Optional, to remove triacylglycerols):

    • Dissolve the crude extract in a solution of potassium hydroxide (B78521) in ethanol.

    • Heat the mixture under reflux.

    • After cooling, extract the unsaponifiable lipids (containing this compound) with diethyl ether or hexane.

    • Wash the organic phase with water until neutral and dry over anhydrous sodium sulfate.

    • Evaporate the solvent.

  • Purification by Column Chromatography:

    • Pack a chromatography column with silica gel slurried in hexane.

    • Dissolve the unsaponifiable lipid extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually adding diethyl ether or ethyl acetate.

    • Collect fractions and monitor the separation using TLC.

  • TLC Analysis:

    • Spot the collected fractions onto a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., hexane:diethyl ether, 9:1 v/v).

    • Visualize the spots using an appropriate method (e.g., iodine vapor or charring with a sulfuric acid spray).

    • Pool the fractions containing the purified this compound based on the TLC results.

    • Evaporate the solvent to obtain the purified this compound.

extraction_workflow Start Plant Material Homogenization Homogenization Start->Homogenization SolventExtraction Solvent Extraction (Acetone/Hexane) Homogenization->SolventExtraction Filtration Filtration & Concentration SolventExtraction->Filtration CrudeExtract Crude Lipid Extract Filtration->CrudeExtract Saponification Saponification (Optional) CrudeExtract->Saponification ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Direct Purification Saponification->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Pooling Pooling of Pure Fractions TLC->Pooling FinalProduct Purified this compound Pooling->FinalProduct

Workflow for the Extraction and Purification of this compound.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be adapted for the analysis of this compound.

Objective: To quantify this compound in an extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is typically suitable for lipid analysis.

  • Mobile Phase: A gradient of methanol and isopropanol, or acetonitrile (B52724) and isopropanol. Isocratic elution may also be possible depending on the sample complexity.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) where the molecule may have some end absorbance, although this compound lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer would provide better sensitivity and specificity.

  • Standard Preparation: Prepare a series of standard solutions of a known concentration of a this compound standard (if available) or a closely related polyprenol in the mobile phase.

Procedure:

  • Sample Preparation: Dissolve the purified this compound extract in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.

Conclusion

This compound is a fundamentally important long-chain polyprenol due to its role as the metabolic precursor to dolichol, an essential component of the N-linked glycosylation machinery. While specific physicochemical data for this compound remains to be fully elucidated, its highly lipophilic nature dictates its membrane association and solubility characteristics. The provided generalized experimental protocols for extraction, purification, and analysis offer a starting point for researchers working with this and other long-chain polyprenols. Further research to fully characterize the physicochemical properties of this compound and to explore any potential biological roles beyond its precursor function is warranted and will be valuable to the scientific and drug development communities.

References

Dodecaprenol and the Therapeutic Potential of Polyprenols: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecaprenol is a long-chain isoprenoid alcohol, a member of the polyprenol family of natural organic compounds. These molecules are found in the tissues of various plants, with coniferous trees being a particularly rich source. In biological systems, polyprenols, including this compound, serve as precursors to dolichols, which are essential for a fundamental process of protein modification called N-glycosylation. This process is critical for the proper folding, stability, and function of many proteins. Given this vital biological role, there is growing scientific interest in the therapeutic potential of polyprenols.

While research on this compound as a single therapeutic agent is limited, extensive studies have been conducted on pharmaceutical-grade polyprenol mixtures, such as Ropren®, which has been in clinical use in Russia.[1] This guide will synthesize the available technical information on the therapeutic applications of polyprenols, with the understanding that this compound is a key constituent of this class of molecules. We will delve into their potential hepatoprotective, neuroprotective, and other therapeutic effects, presenting available quantitative data, experimental protocols, and the underlying signaling pathways.

Core Biological Function: The Dolichol Phosphate (B84403) Cycle

The primary mechanism underpinning the biological importance of polyprenols is their conversion to dolichols and subsequent participation in the dolichol phosphate cycle. This cycle is essential for the synthesis of N-linked glycoproteins. This compound, once ingested, is metabolized in the liver to dodecyl dolichol. This dolichol is then phosphorylated to form dolichol phosphate, the lipid carrier upon which a complex oligosaccharide chain is assembled. This oligosaccharide is then transferred to asparagine residues on nascent polypeptide chains in the endoplasmic reticulum. This process of N-glycosylation is crucial for protein folding, stability, and function. Deficiencies in dolichol levels have been linked to a range of pathologies.

Caption: The Dolichol Phosphate Cycle and the role of this compound in N-glycosylation.

Hepatoprotective Applications

Polyprenols have demonstrated significant hepatoprotective effects in various preclinical and clinical settings.[1] The proposed mechanism for this activity is multifaceted, involving the restoration of dolichol levels in the liver, which supports cellular repair and the synthesis of essential glycoproteins. Additionally, dolichols are known to have antioxidant properties, protecting cell membranes from lipid peroxidation.

Quantitative Data from Preclinical and Clinical Observations

Study TypeModel/Patient PopulationInterventionKey Quantitative OutcomesReference
Clinical ObservationPatients on chemotherapyRopren® (Polyprenol preparation)Improved liver function (specific metrics not detailed in abstract)[1]
Clinical ObservationPatients with alcohol-induced cirrhosisRopren®Positive effects on electroencephalograms[1]
PreclinicalCarbon tetrachloride-induced liver damage in ratsPolyprenolsReduction of oxidative damage, downregulation of pro-fibrogenic stimuli[2]

Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury Model

This model is commonly used to screen for hepatoprotective agents.

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).

  • Grouping: Animals are divided into several groups: a control group, a CCl₄-treated group, and one or more polyprenol-treated groups at varying doses.

  • Induction of Liver Injury: A single intraperitoneal (i.p.) injection of CCl₄ (typically 1-2 mL/kg body weight, often diluted in olive oil) is administered to induce acute liver injury in the relevant groups.

  • Treatment: Polyprenols (e.g., Ropren®) are administered orally (p.o.) or via i.p. injection, often for a period of several days before and/or after CCl₄ administration.

  • Sample Collection: 24 to 48 hours after CCl₄ injection, animals are euthanized. Blood samples are collected for biochemical analysis of liver enzymes (ALT, AST, ALP). Liver tissue is excised for histopathological examination and analysis of oxidative stress markers (e.g., MDA, SOD, GSH).

  • Analysis: Liver enzyme levels are measured spectrophotometrically. Histopathological changes (e.g., necrosis, inflammation) are scored. Oxidative stress markers are quantified using standard assays.

Hepatoprotective_Workflow start Start: Wistar Rats acclimatize Acclimatization (1 week) start->acclimatize grouping Grouping: - Control - CCl₄ - CCl₄ + Polyprenols acclimatize->grouping treatment_pre Polyprenol Pre-treatment (optional) grouping->treatment_pre induction Induce Liver Injury (i.p. CCl₄ injection) treatment_pre->induction treatment_post Polyprenol Post-treatment induction->treatment_post euthanasia Euthanasia (24-48h post-induction) treatment_post->euthanasia collection Sample Collection: - Blood - Liver Tissue euthanasia->collection analysis Analysis: - Serum Liver Enzymes (ALT, AST) - Histopathology - Oxidative Stress Markers (MDA, SOD) collection->analysis end End: Assess Hepatoprotection analysis->end

Caption: Workflow for a preclinical hepatoprotection study using a CCl₄ model.

Neuroprotective Applications

The potential for polyprenols to treat neurodegenerative disorders is an emerging area of research. Preclinical studies have shown promise in models of both Alzheimer's disease and multiple sclerosis. The proposed mechanisms include enhancing oxidative defense, reducing the formation of amyloid-beta (Aβ) plaques, and promoting remyelination.[2][3]

Quantitative Data from Preclinical Neuroprotection Studies

Study TypeModelInterventionDose & DurationKey Quantitative OutcomesReference
PreclinicalCuprizone-induced demyelination in mice (MS model)Polyprenols (i.p.)12 mg/kg/day for 5 weeksSignificantly increased myelin content (MBP signal) compared to vehicle. Reversed anxiety-like behavior and increased locomotor activity.[2]
PreclinicalAPP/PS1 transgenic mice (Alzheimer's model)Polyprenols (oral gavage)Low, medium, high doses for 6 monthsSignificantly improved cognitive performance in behavioral tests. Reduced neuritic plaques and hyperphosphorylated tau levels. Reduced apoptotic cells in the brain.[3]
Preclinicalβ-amyloid peptide-induced amnesia in rats (Alzheimer's model)Ropren® (oral)8.6 mg/kg for 28 daysSignificantly improved non-spatial and spatial learning.[4]

Experimental Protocol: Cuprizone-Induced Demyelination Model (Multiple Sclerosis)

This model is used to study demyelination and remyelination.

  • Animal Model: Typically, C57BL/6 or CD-1 mice are used.

  • Induction of Demyelination: Mice are fed a diet containing 0.2-0.5% cuprizone (B1210641) for several weeks (e.g., 10 weeks) to induce oligodendrocyte death and subsequent demyelination, particularly in the corpus callosum.[2]

  • Treatment: Polyprenol treatment (e.g., 12 mg/kg, i.p.) is initiated either concurrently with the cuprizone diet or during a "remyelination" phase after cuprizone withdrawal.[2] A vehicle control group is also included.

  • Behavioral Analysis: Motor function and anxiety-like behaviors can be assessed using tests like the open-field test.[2]

  • Tissue Processing: At the end of the study, mice are euthanized and brains are collected. Brains are fixed, sectioned, and prepared for immunohistochemistry.

  • Analysis: Myelination is assessed by staining for Myelin Basic Protein (MBP). Oligodendrocyte populations (precursors and mature) are quantified using specific markers (e.g., Olig2, CC1). Neurogenesis can be assessed by staining for markers like DCX.[2]

Experimental Protocol: APP/PS1 Transgenic Mouse Model (Alzheimer's Disease)

This model genetically mimics aspects of Alzheimer's pathology.

  • Animal Model: APP/PS1 double transgenic mice, which develop amyloid plaques and cognitive deficits with age. Age-matched wild-type mice serve as controls.[3]

  • Treatment: Treatment with polyprenols via oral gavage begins at an early age (e.g., 3 months) and continues for an extended period (e.g., 6 months).[3]

  • Cognitive Testing: A battery of behavioral tests is performed to assess cognitive function, such as the Morris water maze for spatial learning and memory, and passive avoidance tests.[3][5]

  • Biochemical Analysis: After the treatment period, brain tissue is harvested. Levels of Aβ peptides (Aβ₁₋₄₂), presenilin 1 (PS1), and enzymes involved in Aβ metabolism (e.g., BACE1, NEP) are quantified using ELISA or Western blotting.[3][5]

  • Histological Analysis: Brain sections are stained to visualize and quantify amyloid plaques (e.g., with thioflavin S or specific antibodies) and hyperphosphorylated tau protein. Apoptotic cells can be detected using TUNEL staining.[3]

Neuroprotection_Mechanisms cluster_AD Alzheimer's Disease Pathology cluster_MS Multiple Sclerosis Pathology cluster_Shared Shared Mechanisms Polyprenols Polyprenols (e.g., this compound) Abeta ↓ Aβ Plaque Formation Polyprenols->Abeta pTau ↓ Tau Hyperphosphorylation Polyprenols->pTau Apoptosis ↓ Neuronal Apoptosis Polyprenols->Apoptosis Demyelination ↓ Demyelination Polyprenols->Demyelination Remyelination ↑ Remyelination Polyprenols->Remyelination Neurogenesis ↑ Neurogenesis Polyprenols->Neurogenesis Oligodendrogenesis ↑ Oligodendrogenesis Polyprenols->Oligodendrogenesis Oxidative_Stress ↓ Oxidative Stress Polyprenols->Oxidative_Stress Dolichol_Levels ↑ Dolichol Synthesis Polyprenols->Dolichol_Levels Cognition_AD ↑ Cognitive Function Abeta->Cognition_AD pTau->Cognition_AD Apoptosis->Cognition_AD Function_MS ↑ Motor & Cognitive Function Demyelination->Function_MS Remyelination->Function_MS Neurogenesis->Function_MS Oligodendrogenesis->Function_MS Glycosylation ↑ Protein Glycosylation Dolichol_Levels->Glycosylation

Caption: Proposed neuroprotective mechanisms of polyprenols in neurodegenerative diseases.

Other Potential Therapeutic Applications

Research suggests that the therapeutic utility of polyprenols may extend to other areas, including oncology and infectious diseases, although the data is less extensive than for hepato- and neuroprotection.

  • Anticancer Activity: Reduced levels of dolichol have been observed in liver tumor cells compared to healthy cells. This suggests that restoring dolichol levels via polyprenol supplementation could be a potential strategy in cancer therapy. Some studies on other long-chain isoprenoid compounds have demonstrated the induction of apoptosis in cancer cell lines.[6]

  • Antiviral Activity: Preclinical experiments in mice have indicated that polyprenols possess antiviral activity, particularly against influenza viruses.[1] The mechanism may be related to the crucial role of glycosylation in the structure and function of viral envelope proteins.

  • Anti-inflammatory and Immunomodulatory Effects: Polyprenols are suggested to have anti-inflammatory and immunomodulatory properties, which may contribute to their therapeutic effects in a range of conditions.[1]

Further research is required to elucidate the specific mechanisms and to generate robust quantitative data for these potential applications.

Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Screening start Start: Cancer Cell Lines (e.g., HepG2, MCF-7) seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with Polyprenols (various concentrations) seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, WST-8) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) incubation->apoptosis_assay Parallel Experiment ic50 Calculate IC₅₀ Value viability_assay->ic50 end End: Determine Anticancer Potential ic50->end mechanism_study Mechanism of Action Studies (e.g., Western Blot for apoptotic proteins) apoptosis_assay->mechanism_study mechanism_study->end

Caption: General workflow for in vitro screening of anticancer activity.

Conclusion

This compound, as a key member of the polyprenol family, is intrinsically linked to fundamental cellular processes through its role as a precursor to dolichol. While direct therapeutic research on this compound is sparse, studies on polyprenol-rich preparations have revealed a wide spectrum of pharmacological activities with a high safety profile. The most compelling evidence currently lies in their hepatoprotective and neuroprotective effects, with preclinical and early clinical data demonstrating their potential to ameliorate liver damage and combat the pathological processes of neurodegenerative diseases like Alzheimer's and multiple sclerosis.

The therapeutic action of polyprenols appears to be rooted in their ability to replenish dolichol pools, thereby supporting essential N-glycosylation, and through their antioxidant and membrane-stabilizing properties. For researchers and drug development professionals, polyprenols represent a promising class of natural compounds. Future research should focus on elucidating the specific activities of individual polyprenols like this compound and conducting larger, well-controlled clinical trials to validate the promising results observed to date.

References

Methodological & Application

Application Notes and Protocols for Dodecaprenol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecaprenol, a long-chain isoprenoid alcohol, is a key precursor in the biosynthesis of dolichols, which are essential for glycoprotein (B1211001) synthesis in living organisms. Due to its potential therapeutic applications, including hepatoprotective and neuroprotective effects, there is a growing interest in efficient methods for its extraction and purification from natural sources. This document provides detailed application notes and protocols for the extraction of this compound from various plant materials, targeting researchers, scientists, and professionals in drug development. The primary plant sources for this compound and other polyprenols include the leaves of Ginkgo biloba, Morus alba (White Mulberry), and the needles of coniferous trees such as pine, spruce, and fir.

Extraction and Purification Strategies

The extraction of the hydrophobic this compound molecule from complex plant matrices is a multi-step process. A typical workflow involves an initial extraction with an organic solvent to isolate a lipid fraction, followed by saponification to remove interfering lipids like triglycerides and fatty acids. Subsequent purification steps, such as column chromatography, are then employed to achieve high-purity this compound.

General Experimental Workflow

The overall process for extracting, purifying, and analyzing this compound from plant material is depicted in the following workflow diagram.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Ginkgo leaves, Pine needles) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding solvent_extraction Solvent Extraction (e.g., Hexane, Petroleum Ether) grinding->solvent_extraction concentration Concentration (Rotary Evaporation) solvent_extraction->concentration crude_extract Crude Lipid Extract concentration->crude_extract saponification Saponification (with NaOH or KOH) crude_extract->saponification liquid_extraction Liquid-Liquid Extraction saponification->liquid_extraction unsaponifiable_fraction Unsaponifiable Fraction liquid_extraction->unsaponifiable_fraction column_chromatography Column Chromatography (Silica Gel) unsaponifiable_fraction->column_chromatography pure_this compound Purified this compound column_chromatography->pure_this compound hplc HPLC Analysis pure_this compound->hplc gcms GC-MS Analysis pure_this compound->gcms

Caption: General workflow for the extraction, purification, and analysis of this compound.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the plant source, extraction method, and processing parameters. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Various Plant Materials

Plant MaterialThis compound Content (% of total polyprenols)Total Polyprenol Yield (% of dry weight)Reference
Ginkgo biloba leavesMajor component~0.4%[1]
Morus alba leavesPresentNot specified[2]
Pine (Pinus sylvestris) needlesSignificant component0.15 - 0.5%[1]
Spruce (Picea abies) needlesSignificant component0.3 - 1.0%[1]

Table 2: Comparison of Extraction Parameters and Yields

Plant MaterialExtraction MethodSolventTemperature (°C)Time (h)Crude Extract Yield (%)This compound Purity (%)Reference
Coniferous needlesSolvent ExtractionPetroleum Ether7035.6>90 (after purification)[1]
Ginkgo biloba leavesSupercritical CO2CO2 with 5% Ethanol (B145695)60Not specified2.1 (total terpenoids)Not specified[3]
Morus alba leavesSolvent Extraction39.3% Ethanol70.852Not specified (yield of flavonoids reported)Not specified[4]

Experimental Protocols

Protocol 1: Solvent Extraction and Saponification of this compound from Pine Needles

This protocol is adapted from a method for extracting high-purity polyprenols from coniferous materials.[1]

1. Sample Preparation: a. Harvest fresh pine needles. b. Dry the needles at a controlled temperature (e.g., 40-50°C) until the moisture content is below 12%. c. Grind the dried needles into a fine powder to increase the surface area for extraction.

2. Solvent Extraction: a. Place 500 g of the powdered pine needles into a 5000 mL round-bottom flask. b. Add 2500 mL of petroleum ether to the flask. c. Heat the mixture to 70°C and perform reflux extraction for 3 hours. d. Filter the mixture to separate the extract from the solid residue. e. To the filter residue, add 2000 mL of fresh petroleum ether and repeat the extraction once. f. Combine the two extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude petroleum ether extract.

3. Saponification: a. To the crude extract, add a 10% (w/w) sodium hydroxide (B78521) (NaOH) solution in a 1:2 ratio (weight of extract to volume of NaOH solution). b. Stir the mixture at 60°C for 2 hours to saponify triglycerides and other esters. c. After cooling, transfer the mixture to a separatory funnel and extract five times with 90 mL of petroleum ether. d. Combine the petroleum ether extracts and wash with distilled water until the pH of the aqueous layer is neutral (pH 7). e. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unsaponifiable matter containing this compound.

4. Purification by Low-Temperature Crystallization: a. Dissolve the unsaponifiable matter in acetone (B3395972) (e.g., 1:5 to 1:10 w/v ratio) with heating and stirring. b. Cool the solution to 0°C and let it stand for 4 hours to precipitate impurities. c. Filter the cold solution to remove the precipitate. d. Concentrate the filtrate to obtain a crude this compound extract.

5. Further Purification (Optional): a. For higher purity, the crude this compound extract can be further purified by column chromatography on silica (B1680970) gel.[5][6][7]

Protocol 2: Supercritical Fluid Extraction (SFE) of Terpenoids from Ginkgo biloba Leaves

This protocol is based on a method for extracting flavonoids and terpenoids from Ginkgo biloba leaves.[3]

1. Sample Preparation: a. Dry fresh Ginkgo biloba leaves and grind them into a powder. b. Perform a primary extraction with 70% ethanol. c. Concentrate the ethanol extract to obtain a paste.

2. Supercritical CO2 Extraction: a. Load the ethanol extract paste into the extraction vessel of an SFE system. b. Set the extraction parameters: i. Pressure: 300 MPa ii. Temperature: 60°C iii. Supercritical Fluid: Carbon dioxide (CO2) iv. Co-solvent: 5% Ethanol c. The extract containing terpenoids (including this compound) is collected in a separation vessel.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This compound and other polyprenols can be quantified using reverse-phase HPLC (RP-HPLC).[8][9][10]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is commonly used. A typical gradient could be starting with 100% acetonitrile and gradually increasing the proportion of isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a low wavelength, typically around 210 nm, as polyprenols lack a strong chromophore.

  • Standard: A purified this compound standard is required for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Due to the low volatility of this compound, derivatization is necessary before GC-MS analysis.[11][12]

1. Derivatization (Silylation): a. Dry the this compound sample completely. b. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample. c. Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined time to ensure complete derivatization.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used, starting at a lower temperature and ramping up to a high temperature (e.g., 150°C to 300°C) to elute the high molecular weight derivatized this compound.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range that includes the expected molecular ions and fragmentation patterns of the derivatized this compound.

Biosynthesis of this compound

This compound is synthesized in plants through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the basic five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[13][14][15][16] The subsequent elongation of a precursor molecule with multiple IPP units by cis-prenyltransferases leads to the formation of long-chain polyprenols, including this compound.

Biosynthesis_Pathway cluster_pathways Isoprenoid Precursor Biosynthesis cluster_precursors C5 Precursors cluster_elongation Chain Elongation mva Mevalonate (MVA) Pathway (Cytosol) ipp Isopentenyl Pyrophosphate (IPP) mva->ipp mep Methylerythritol Phosphate (MEP) Pathway (Plastids) mep->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) mep->dmapp fpp Farnesyl Pyrophosphate (FPP) (C15) ipp->fpp ggpp Geranylgeranyl Pyrophosphate (GGPP) (C20) ipp->ggpp dmapp->fpp fpp->ggpp cpt cis-Prenyltransferase ggpp->cpt + n(IPP) polyprenol Polyprenol (including this compound) cpt->polyprenol

Caption: Simplified overview of the polyprenol biosynthesis pathway in plants.

References

Application Notes and Protocols for HPLC Analysis of Dodecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecaprenol, a long-chain polyprenol, is a naturally occurring isoprenoid alcohol found in various plant tissues, notably in the leaves of Ginkgo biloba. It serves as a precursor in the biosynthesis of dolichols, which are essential for glycoprotein (B1211001) synthesis in living organisms. The accurate quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and for research into its potential therapeutic applications. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Principle of Analysis

The quantification of this compound is typically achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection. Due to the nonpolar nature of this compound, a non-polar stationary phase (such as C18) is employed with a polar mobile phase. Isocratic or gradient elution with organic solvents like methanol, acetonitrile, and isopropanol (B130326) allows for the separation of this compound from other matrix components. Detection is commonly performed at a low UV wavelength, typically around 210 nm, where the carbon-carbon double bonds in the isoprenoid chain exhibit absorbance.

Experimental Protocols

Sample Preparation from Plant Material (Ginkgo biloba leaves)

A robust sample preparation protocol is critical for the accurate quantification of this compound, often involving extraction and saponification to release the polyprenols from their esterified forms.

Materials:

  • Dried and powdered Ginkgo biloba leaves

  • Hexane (B92381)

  • Ethanol

  • Potassium hydroxide (B78521) (KOH)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 1 gram of powdered Ginkgo biloba leaves into a flask.

    • Add 20 mL of hexane and sonicate for 30 minutes.

    • Filter the extract and collect the filtrate.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Saponification:

    • Dissolve the dried extract in 10 mL of 2 M KOH in 90% ethanol.

    • Reflux the mixture at 80°C for 1 hour to hydrolyze any polyprenyl esters.

    • After cooling, transfer the mixture to a separatory funnel.

  • Liquid-Liquid Extraction:

    • Add 20 mL of hexane and 10 mL of saturated NaCl solution to the separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper hexane layer.

    • Repeat the extraction of the aqueous layer twice more with 20 mL of hexane each time.

    • Combine the hexane extracts.

  • Washing and Drying:

    • Wash the combined hexane extract with saturated NaCl solution until the washings are neutral.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the unsaponifiable lipid fraction containing this compound.

  • Sample Reconstitution:

    • Dissolve the dried residue in a known volume of the HPLC mobile phase (e.g., 1 mL).

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

dot

Fig. 1: Sample preparation workflow for this compound analysis.
HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition 1: IsocraticCondition 2: Gradient
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Isopropanol (85:15, v/v)A: Methanol, B: Isopropanol
Elution Mode IsocraticGradient
Gradient Program Not Applicable0-10 min: 15% B; 10-25 min: 15-50% B; 25-30 min: 50% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C30°C
Detection Wavelength 210 nm210 nm
Injection Volume 20 µL20 µL

Calibration:

  • Prepare a stock solution of this compound standard of known concentration in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate and record the peak area.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Determine the linearity of the response by calculating the correlation coefficient (r²), which should be ≥ 0.999.

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC method for this compound analysis.

Table 1: HPLC Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) Defined by linearity1 - 100
Limit of Detection (LOD) Signal-to-Noise Ratio > 30.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 101.0 µg/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) Intra-day: < 2%, Inter-day: < 5%< 1.5% (Intra-day), < 4.0% (Inter-day)
Specificity No interfering peaks at the retention time of this compoundPeak purity > 99%

Table 2: Quantification of this compound in Ginkgo biloba Leaf Samples

Sample IDThis compound Concentration (µg/mL) in ExtractThis compound Content (mg/g) in Dried Leaves
Sample A45.84.58
Sample B52.35.23
Sample C39.13.91

Logical Relationship for Method Selection

The choice between an isocratic and a gradient HPLC method depends on the complexity of the sample matrix and the analytical goals.

dot

method_selection cluster_input Input cluster_decision Decision cluster_output Method Choice sample_complexity Sample Complexity decision Complex Matrix? sample_complexity->decision gradient Gradient HPLC decision->gradient Yes isocratic Isocratic HPLC decision->isocratic No

Fig. 2: Decision diagram for HPLC method selection.

Concluding Remarks

The protocols and data presented provide a comprehensive framework for the robust and reliable quantification of this compound in plant materials. Adherence to these guidelines will ensure high-quality data for research, development, and quality control purposes. The choice of the specific HPLC method and validation parameters should be adapted based on the specific laboratory instrumentation and the nature of the samples being analyzed.

Synthesis of Dodecaprenol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical synthesis of dodecaprenol (a C60 polyprenol) for research applications. The methodologies described are based on a chain-lengthening strategy, offering a practical approach for laboratory-scale synthesis.

Introduction

This compound is a long-chain polyprenol of significant interest in various research fields. As a member of the polyprenol family, it serves as a precursor to dolichol, a key lipid carrier involved in the biosynthesis of N-linked glycoproteins in eukaryotes. The availability of synthetic this compound is crucial for studying the enzymes involved in the dolichol cycle, for investigating the biophysical properties of membranes containing these long-chain lipids, and for exploring their potential therapeutic applications.

This document outlines a chemical synthesis approach for this compound, adapted from established chain-lengthening methodologies for polyprenols. It also provides an overview of the crucial role of polyprenol phosphates in the fundamental biological process of N-glycosylation.

Data Presentation

The following table summarizes the expected yields for the multi-step synthesis of this compound (C60) starting from a commercially available C20 precursor, Geranylgeraniol (B1671449). This iterative process involves the sequential addition of isoprene (B109036) units. The data is extrapolated from reported yields for the synthesis of shorter-chain polyprenols using a similar methodology.

Reaction StepDescriptionStarting MaterialProductExpected Yield per Cycle (%)Overall Expected Yield (after 8 cycles) (%)
1BrominationPolyprenol (C20+5n)Polyprenyl Bromide (C20+5n)~95%
2Acetoacetic Ester Condensation & DecarboxylationPolyprenyl Bromide (C20+5n)Polyprenyl Ketone (C25+5n)~85%
3EthynylationPolyprenyl Ketone (C25+5n)Acetylenic Alcohol (C27+5n)~90%
4HydrogenationAcetylenic Alcohol (C27+5n)Polyprenol (C25+5n)~95%
Overall Cycle One Isoprene Unit Addition Polyprenol (C20+5n) Polyprenol (C25+5n) ~70% ~5.8%

Note: The overall expected yield is an estimation based on the multiplication of the expected yields for each of the 8 cycles required to extend the C20 starting material to a C60 product.

Experimental Protocols

The following protocols describe the chemical synthesis of this compound (C60) from geranylgeraniol (C20) via an iterative chain-lengthening approach. Each cycle adds a five-carbon isoprene unit. To synthesize this compound, this cycle is repeated eight times.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

  • Anhydrous solvents should be used for all reactions.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification by column chromatography is required after most steps.

Protocol for One Chain-Lengthening Cycle (Addition of one C5 unit)

This protocol is to be repeated to achieve the desired chain length. For the synthesis of this compound (C60) from geranylgeraniol (C20), eight cycles are necessary.

Step 1: Bromination of the Polyprenol

  • Dissolve the starting polyprenol (e.g., Geranylgeraniol for the first cycle) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solution under reduced pressure to yield the crude polyprenyl bromide. This product is typically used in the next step without further purification.

Step 2: Acetoacetic Ester Condensation and Decarboxylation

  • Prepare a solution of sodium ethoxide in absolute ethanol (B145695).

  • Add ethyl acetoacetate (B1235776) to the sodium ethoxide solution and stir.

  • Add the polyprenyl bromide from the previous step to the reaction mixture.

  • Reflux the mixture for 2-3 hours.

  • Add a solution of sodium hydroxide (B78521) and continue to reflux for another 3 hours to achieve saponification and decarboxylation.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the polyprenyl ketone.

Step 3: Ethynylation

  • In a separate flask, prepare a suspension of sodium acetylide in anhydrous dimethoxyethane (DME) at room temperature.

  • Add the polyprenyl ketone from the previous step to the sodium acetylide suspension.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the acetylenic alcohol.

Step 4: Hydrogenation

  • Dissolve the acetylenic alcohol in hexane.

  • Add Lindlar's catalyst and a small amount of quinoline (B57606) (as a catalyst poison to prevent over-reduction).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the chain-lengthened polyprenol.

  • Purify the product by column chromatography on silica gel.

Purification of the Final this compound Product

After the final chain-lengthening cycle, the crude this compound should be purified by column chromatography. A final purification step using silver nitrate-impregnated silica gel can be employed to separate any Z/E isomers and obtain the all-trans this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Geranylgeraniol (C20) bromination Step 1: Bromination start->bromination condensation Step 2: Acetoacetic Ester Condensation & Decarboxylation bromination->condensation ethynylation Step 3: Ethynylation condensation->ethynylation hydrogenation Step 4: Hydrogenation ethynylation->hydrogenation cycle_end Polyprenol (C25) hydrogenation->cycle_end repeat Repeat Cycle 7 more times cycle_end->repeat repeat->bromination for next cycle final_product This compound (C60) repeat->final_product

Caption: Iterative workflow for the synthesis of this compound.

Signaling Pathway: Role of Polyprenol Phosphate in N-Glycosylation

This compound is a polyprenol, and its phosphorylated form, dodecaprenyl phosphate, can act as a lipid carrier for oligosaccharides in a manner analogous to dolichol phosphate. This pathway is fundamental for the post-translational modification of many proteins in eukaryotes.

n_glycosylation_pathway cluster_ER Endoplasmic Reticulum UDP_GlcNAc UDP-GlcNAc GlcNAc_PP_Dol GlcNAc-PP-Dodecaprenyl UDP_GlcNAc->GlcNAc_PP_Dol ALG7 Dol_P Dodecaprenyl-P (Dolichol-P) Dol_P->GlcNAc_PP_Dol Oligosaccharide_PP_Dol Oligosaccharide-PP-Dodecaprenyl GlcNAc_PP_Dol->Oligosaccharide_PP_Dol Addition of more sugars UDP_GlcNAc2 UDP-GlcNAc UDP_GlcNAc2->GlcNAc_PP_Dol GDP_Man GDP-Man GDP_Man->Oligosaccharide_PP_Dol Glycoprotein Glycoprotein Oligosaccharide_PP_Dol->Glycoprotein Oligosaccharyltransferase Protein Nascent Polypeptide Protein->Glycoprotein Dol_PP Dodecaprenyl-PP Glycoprotein->Dol_PP Dol_PP->Dol_P Recycling

Caption: Role of Dodecaprenyl Phosphate in N-Glycosylation.

Logical Relationship of Synthesis Steps

synthesis_logic A Polyprenol (C_n) B Activation of Hydroxyl Group (e.g., Bromination) A->B C Carbon-Carbon Bond Formation (e.g., with Acetoacetic Ester) B->C D Chain Elongation (Intermediate Ketone) C->D E Further Carbon-Carbon Bond Formation (e.g., with Acetylide) D->E F Reduction to Alkene E->F G Polyprenol (C_n+5) F->G

Caption: Logical flow of a single chain-lengthening cycle.

Application Notes and Protocols for In Vitro Glycosylation Assays Using Dodecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing dodecaprenol in in vitro glycosylation assays, particularly focusing on the synthesis of this compound-phosphate-mannose (Do-P-Man), a crucial intermediate in N-linked glycosylation. The protocols are intended for researchers in cell biology, biochemistry, and drug development who are investigating the mechanisms of glycosylation and screening for potential inhibitors or modulators of this pathway.

Introduction

N-linked glycosylation is a fundamental post-translational modification of proteins in eukaryotic cells, playing a critical role in protein folding, stability, trafficking, and function.[1] The process is initiated in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide (LLO) precursor on a polyprenyl phosphate (B84403) carrier, typically dolichol phosphate (Dol-P).[1][2] this compound, a C60 polyprenol, can serve as an acceptor substrate for glycosyltransferases upon its phosphorylation to this compound phosphate (Do-P).

One of the key steps in the assembly of the LLO is the synthesis of dolichol-phosphate-mannose (DPM) from dolichol-phosphate and GDP-mannose, a reaction catalyzed by dolichol-phosphate-mannose synthase (DPMS).[1][3] DPM then serves as a mannosyl donor for the elongation of the LLO on the luminal side of the ER. In vitro assays that reconstitute this process are invaluable tools for studying the enzymes involved, screening for inhibitors, and understanding the pathogenesis of congenital disorders of glycosylation (CDGs) that arise from defects in this pathway.

These notes provide a detailed protocol for an in vitro Dolichol-Phosphate-Mannose Synthase (DPMS) assay, which can be adapted for use with this compound-phosphate.

Key Concepts and Pathways

The central pathway discussed is the initial stage of N-linked glycosylation, specifically the synthesis of the mannosyl donor, this compound-phosphate-mannose.

N_Linked_Glycosylation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Lumen GDP-Mannose GDP-Mannose This compound-P-Mannose This compound-P-Mannose GDP-Mannose->this compound-P-Mannose Mannose Transfer This compound-P This compound-P This compound-P->this compound-P-Mannose DPMS (Dolichol-Phosphate-Mannose Synthase) LLO_intermediate Man5GlcNAc2-PP-Dodecaprenol This compound-P-Mannose->LLO_intermediate Mannosyl- transferases LLO_final Glc3Man9GlcNAc2-PP-Dodecaprenol LLO_intermediate->LLO_final Further Elongation Glycoprotein Glycoprotein LLO_final->Glycoprotein Protein Protein Protein->Glycoprotein OST (Oligosaccharyl- transferase)

Diagram 1: N-Linked Glycosylation Pathway Initiation.

Experimental Protocols

Protocol 1: In Vitro this compound-Phosphate-Mannose Synthase (DPMS) Assay

This protocol describes the measurement of DPMS activity in cell lysates using this compound-phosphate as a substrate and radiolabeled GDP-mannose.

Materials:

  • Cell Lysate: Prepared from cultured cells (e.g., fibroblasts, CHO cells).

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 5 mM MnCl₂, 0.2% Triton X-100.

  • This compound-Phosphate (Do-P): Stock solution in a suitable organic solvent (e.g., chloroform:methanol 2:1).

  • GDP-[¹⁴C]mannose: Radiolabeled sugar donor.

  • Reaction Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 5 mM MnCl₂, 0.2% Triton X-100.

  • Stop Solution: Chloroform:Methanol (3:2, v/v).

  • Wash Solution: Chloroform:Methanol:Water (1:1:0.3, v/v/v).

  • Scintillation fluid and vials.

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet nuclei and cellular debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components:

      • Cell lysate (e.g., 30 µL, containing a specific amount of protein).

      • This compound-Phosphate (Do-P) to a final concentration of 40 µg/mL. Evaporate the organic solvent under a stream of nitrogen before adding the other components.

      • Reaction Buffer to a final volume of 100 µL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding GDP-[¹⁴C]mannose to a final concentration of 17 µM.

    • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 10, 15 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding 500 µL of Chloroform:Methanol (3:2, v/v).

    • Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipid-linked this compound-phosphate-mannose.

    • Wash the organic phase twice with 500 µL of Chloroform:Methanol:Water (1:1:0.3, v/v/v) to remove unincorporated GDP-[¹⁴C]mannose.

    • After each wash, centrifuge and discard the upper aqueous phase.

  • Quantification:

    • Transfer the final organic phase to a scintillation vial and evaporate the solvent.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the amount of this compound-phosphate-mannose synthesized based on the specific activity of the GDP-[¹⁴C]mannose.

DPMS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cells Harvest and Wash Cells prep_lyse Lyse Cells in Buffer (HEPES, KCl, MgCl2, MnCl2, Triton X-100) prep_cells->prep_lyse prep_centrifuge Centrifuge to Remove Debris prep_lyse->prep_centrifuge prep_supernatant Collect Supernatant (Lysate) prep_centrifuge->prep_supernatant react_mix Prepare Reaction Mix (Lysate, this compound-P, Buffer) prep_supernatant->react_mix react_preincubate Pre-incubate at 37°C react_mix->react_preincubate react_start Add GDP-[14C]mannose react_preincubate->react_start react_incubate Incubate at 37°C react_start->react_incubate analysis_stop Stop Reaction with Chloroform:Methanol react_incubate->analysis_stop analysis_extract Extract Lipid-Linked Product analysis_stop->analysis_extract analysis_wash Wash to Remove Unincorporated Substrate analysis_extract->analysis_wash analysis_quantify Quantify by Scintillation Counting analysis_wash->analysis_quantify

Diagram 2: Workflow for the In Vitro DPMS Assay.
Protocol 2: Analysis of this compound-Linked Oligosaccharides by TLC

This protocol is for the qualitative analysis of the products from the in vitro glycosylation assay.

Materials:

  • Silica (B1680970) Gel TLC plates.

  • Developing Solvent: Chloroform:Methanol:Water (60:25:4, v/v/v).

  • Phosphorimager or autoradiography film.

Procedure:

  • Sample Preparation:

    • Following the extraction step in Protocol 1, evaporate the organic phase containing the this compound-linked products to dryness under a stream of nitrogen.

    • Resuspend the lipid-linked oligosaccharides in a small volume of Chloroform:Methanol (2:1, v/v).

  • TLC Development:

    • Spot the resuspended sample onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber equilibrated with the developing solvent.

    • Allow the solvent front to migrate near the top of the plate.

  • Detection:

    • Dry the TLC plate thoroughly.

    • Expose the plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled products.

    • The mobility of the spots will depend on the number of sugar residues attached to the this compound-phosphate.

Data Presentation

The quantitative data obtained from the in vitro DPMS assay can be summarized in tables for easy comparison between different experimental conditions.

Table 1: Specific Activity of Dolichol-Phosphate-Mannose Synthase

Cell Line/ConditionSpecific Activity (pmol/min/mg protein)Reference
Control Fibroblasts11.8
CDG-Ie Patient Fibroblasts0.7

Table 2: Kinetic Parameters of Dolichol-Phosphate-Mannose Synthase

SubstrateKmVmaxCell Type/Enzyme SourceReference
GDP-Mannose~6-fold higher than normal in CDG-Ie-Patient Fibroblasts

Logical Relationships in the Assay

The success of the in vitro glycosylation assay depends on the interplay of several key components.

Assay_Components cluster_assay In Vitro Glycosylation Assay Enzyme Glycosyltransferase (e.g., DPMS) Product This compound-P-Mannose Enzyme->Product Substrate1 This compound-Phosphate (Acceptor) Substrate1->Product Substrate2 Nucleotide-Sugar (e.g., GDP-Mannose, Donor) Substrate2->Product Cofactors Divalent Cations (e.g., Mg2+, Mn2+) Cofactors->Enzyme Activates Detergent Detergent (e.g., Triton X-100) Detergent->Enzyme Solubilizes/Activates

Diagram 3: Inter-relationships of Assay Components.

Troubleshooting and Considerations

  • Low Enzyme Activity: Ensure the cell lysate is fresh and has been kept on ice. Optimize the concentration of Triton X-100, as it can be inhibitory at high concentrations. Verify the integrity of the this compound-phosphate and GDP-mannose.

  • High Background: Incomplete removal of unincorporated radiolabeled substrate can lead to high background. Ensure thorough washing of the organic phase.

  • Substrate Solubility: this compound-phosphate is highly hydrophobic. Ensure it is properly solubilized and dispersed in the reaction mixture, which is facilitated by the detergent.

  • Alternative Substrates: While this protocol specifies this compound-phosphate, other polyprenyl phosphates of varying chain lengths can also be tested as substrates, as glycosyltransferases can exhibit some degree of promiscuity.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to establish and utilize in vitro glycosylation assays with this compound. These assays are powerful tools for dissecting the molecular mechanisms of N-linked glycosylation, for the discovery of novel inhibitors of this pathway, and for understanding the biochemical basis of related human diseases. The successful implementation of these methods will contribute to advancing our knowledge in the field of glycobiology and may pave the way for new therapeutic strategies.

References

Application Notes & Protocols: Dodecaprenol as a Substrate for Enzymatic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dodecaprenol, a C60 isoprenoid alcohol, and its phosphorylated derivative, dodecaprenyl phosphate (B84403), serve as crucial lipid carriers in the biosynthesis of complex carbohydrates. In enzymatic studies, this compound and its analogues are utilized as substrates to investigate the activity and kinetics of glycosyltransferases and other enzymes involved in the synthesis of lipid-linked oligosaccharides. These pathways are essential for vital cellular processes such as N-linked glycosylation of proteins and the formation of bacterial cell wall components. Understanding the enzymatic reactions involving this compound is critical for the development of novel therapeutics targeting these pathways.

These application notes provide an overview of the use of this compound as an enzymatic substrate, focusing on key enzymes, and offer detailed protocols for conducting relevant assays.

Key Enzymes Utilizing this compound and its Analogs as Substrates

Several classes of enzymes utilize long-chain polyprenyl phosphates, including dodecaprenyl phosphate, as substrates. The primary enzymes of interest are glycosyltransferases, which catalyze the transfer of sugar moieties from a donor molecule to an acceptor, in this case, the polyprenyl phosphate.

1. Dolichol-Phosphate-Mannose (DPM) Synthase:

DPM synthase is a key enzyme in the N-linked glycosylation pathway, responsible for the synthesis of dolichol-phosphate-mannose (DPM), a mannosyl donor. While the natural substrate in eukaryotes is dolichol phosphate, studies have shown that polyprenols like this compound can also serve as substrates, albeit with potentially different efficiencies.

2. Polyprenyl-Phosphate-Mannose Synthase in Mycobacteria:

In mycobacteria, polyprenyl-phosphate-mannose is a crucial intermediate in the biosynthesis of lipoarabinomannan (LAM) and other cell wall components. Enzymes in Mycobacterium smegmatis and Mycobacterium tuberculosis utilize decaprenyl phosphate, a close analog of this compound, as a mannosyl acceptor.

3. Glycosyltransferases in the Campylobacter jejuni N-linked Glycosylation Pathway:

The N-linked glycosylation system in C. jejuni is a well-studied prokaryotic pathway that utilizes undecaprenyl-diphosphate as the lipid carrier. The enzymes in this pathway can also accept other polyprenyl-based carriers, making them a valuable system for studying the substrate specificity of glycosyltransferases.[1]

Quantitative Data: Enzyme Kinetics

The following tables summarize kinetic parameters for enzymes that utilize polyprenyl phosphates similar to this compound as substrates. This data provides a baseline for designing and interpreting experiments with this compound.

Table 1: Kinetic Parameters for Mammalian Glycosyltransferases with Polyprenyl-P-Monosaccharides

EnzymeSubstrateApparent KmApparent Vmax
dolichyl-P-mannose:Man5(GlcNAc)2-PP-dolichol mannosyltransferasePolyprenyl-P-mannoseHigher than Dol-P-ManLower than Dol-P-Man
dolichyl-P-glucose:Man9(GlcNAc)2-PP-dolichol glucosyltransferasePolyprenyl-P-glucoseHigher than Dol-P-GlcLower than Dol-P-Glc
Data suggests a preference for dolichol-based substrates over other polyprenols.

Table 2: Kinetic Parameters for Mycobacterium tuberculosis Z-prenyl Diphosphate Synthase (Rv2361c)

Allylic SubstrateKm (µM)
Geranyl diphosphate490
Neryl diphosphate29
ω,E,E-farnesyl diphosphate84
ω,E,Z-farnesyl diphosphate290
ω,E,E,E-geranylgeranyl diphosphate40
Isopentenyl diphosphate89
This enzyme is involved in the synthesis of decaprenyl diphosphate, a precursor to the lipid carrier.[1][2]

Table 3: Km Values for Mannosyl Acceptors with β-mannosylphosphoryldecaprenol as Donor in Mycobacterium smegmatis

AcceptorKm (mM)
Mannose30-90
Methylmannoside30-90
α1→6-linked mannobiose30-90
α1→6-linked mannotriose2
α1→6-linked mannotetraose2
α1→6-linked mannopentaose2
This data highlights the substrate specificity for mannosyltransferases involved in mannooligosaccharide synthesis.[3]

Experimental Protocols

Protocol 1: Assay for Dolichol-Phosphate-Mannose (DPM) Synthase Activity using Dodecaprenyl Phosphate

This protocol is adapted from methods used to measure DPM synthase activity and can be used to assess the ability of dodecaprenyl phosphate to act as a substrate.

Materials:

  • Cell lysate or purified DPM synthase

  • Dodecaprenyl phosphate (DolP) (Sigma-Aldrich)

  • GDP-[14C]mannose (Amersham Pharmacia Biotech)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl2, 5 mM MnCl2, 0.2% Triton X-100

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL final volume, add:

    • 30 µL of cell lysate or purified enzyme solution.

    • 10 µL of 400 µg/mL Dodecaprenyl Phosphate (final concentration 40 µg/mL).

    • 10 µL of 170 µM GDP-[14C]mannose (final concentration 17 µM).

    • 50 µL of 2x Assay Buffer.

  • Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 5, 15, and 30 minutes).

  • Stop the reaction by adding 500 µL of ice-cold Chloroform/Methanol (2:1).

  • Vortex the tubes vigorously and centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipid-linked [14C]mannose.

  • Transfer the organic phase to a scintillation vial and evaporate the solvent under a stream of nitrogen.

  • Add 5 mL of scintillation fluid to each vial.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the incorporation of [14C]mannose into the lipid fraction over time.

Protocol 2: Spectrophotometric Assay for Glycosyltransferase Activity

This is a general protocol for a coupled spectrophotometric assay that can be adapted for glycosyltransferases that produce GDP as a product. The release of GDP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified glycosyltransferase

  • Dodecaprenyl phosphate

  • GDP-mannose (or other nucleotide sugar donor)

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM KCl

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction cocktail in a quartz cuvette. For a 1 mL final volume, add:

    • 800 µL of Assay Buffer

    • 50 µL of 100 mM PEP

    • 50 µL of 10 mM NADH

    • 10 µL of PK/LDH enzyme mix (e.g., 5 units of each)

    • 50 µL of 10 mM GDP-mannose

    • 20 µL of 1 mg/mL dodecaprenyl phosphate (sonicated to disperse)

  • Mix gently and incubate at the optimal temperature for the glycosyltransferase for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 20 µL of the purified glycosyltransferase solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 10-15 minutes.

  • Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

Visualizations

N_Linked_Glycosylation_Pathway cluster_cytoplasm Cytoplasm cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen GDP_Man GDP-Mannose Step3 Mannosyltransferases GDP_Man->Step3 UDP_GlcNAc UDP-GlcNAc Step1 GlcNAc-P-Transferase UDP_GlcNAc->Step1 Step2 GlcNAc-Transferase UDP_GlcNAc->Step2 Dodecaprenol_P This compound-P Dodecaprenol_P->Step1 LLO1 LLO1 Step1->LLO1 This compound-PP-GlcNAc LLO2 LLO2 Step2->LLO2 This compound-PP-GlcNAc₂ LLO_Man5 LLO_Man5 Step3->LLO_Man5 This compound-PP-GlcNAc₂Man₅ LLO1->Step2 LLO2->Step3 Flippase Flippase LLO_Man5->Flippase LLO_Man5_lumen This compound-PP-GlcNAc₂Man₅ Flippase->LLO_Man5_lumen Man_Glc_Transferases Mannosyl & Glucosyl Transferases LLO_complete LLO_complete Man_Glc_Transferases->LLO_complete This compound-PP-GlcNAc₂Man₉Glc₃ OST Oligosaccharyl- transferase Glycoprotein Glycoprotein OST->Glycoprotein Glycoprotein Dol_P_Man Dol-P-Mannose Dol_P_Man->Man_Glc_Transferases Dol_P_Glc Dol-P-Glucose Dol_P_Glc->Man_Glc_Transferases Protein Nascent Polypeptide Protein->OST LLO_Man5_lumen->Man_Glc_Transferases LLO_complete->OST

Caption: N-Linked Glycosylation Pathway utilizing this compound-P.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrates, Enzyme) Assay_Mix Prepare Assay Mix Reagents->Assay_Mix Initiate Initiate Reaction (Add Enzyme) Assay_Mix->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Monitor Monitor Reaction (e.g., Spectrophotometry) Incubate->Monitor Collect_Data Collect Data Points (Time vs. Signal) Monitor->Collect_Data Plot_Data Plot Progress Curve Collect_Data->Plot_Data Calculate_Rate Calculate Initial Velocity Plot_Data->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Kₘ, Vₘₐₓ) Calculate_Rate->Determine_Kinetics

Caption: General Workflow for Enzyme Kinetics Assay.

References

Application Notes and Protocols for Labeling Dodecaprenol for Tracking in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the labeling of dodecaprenol, a long-chain polyprenol, for its visualization and quantification within biological systems. The protocols detailed below cover three principal labeling strategies: fluorescent labeling, isotopic labeling, and affinity tagging via click chemistry. These methods are essential for elucidating the subcellular localization, metabolic fate, and dynamic interactions of this compound, a key intermediate in the biosynthesis of dolichol, which is vital for N-linked glycosylation.

Introduction to this compound Labeling

This compound (C60) is a crucial precursor in the dolichol phosphate (B84403) cycle, which facilitates the synthesis of the oligosaccharide precursor for N-linked glycosylation of proteins in the endoplasmic reticulum.[1] Tracking this long-chain lipid is fundamental to understanding its metabolism, transport, and role in both physiological and pathological processes. The hydrophobic nature and low abundance of this compound, however, present significant challenges for its detection and quantification. Labeling this compound with specific tags enables its sensitive and specific tracking using modern analytical techniques.

The choice of labeling strategy depends on the specific research question:

  • Fluorescent Labeling: Ideal for visualizing the spatiotemporal dynamics of this compound in living or fixed cells using fluorescence microscopy.

  • Isotopic Labeling: Enables precise quantification and metabolic flux analysis using mass spectrometry, providing insights into the turnover and metabolic fate of this compound.[1][2][3]

  • Click Chemistry: Offers a versatile approach for attaching a wide range of reporter molecules, including fluorescent dyes and affinity tags, with high specificity and efficiency.[4]

Labeling Strategies and Experimental Protocols

Fluorescent Labeling of this compound

Fluorescently labeled this compound analogs allow for direct visualization of their distribution and trafficking in cells. The synthesis of such probes involves attaching a fluorophore to the this compound backbone.

Experimental Protocol: Synthesis of a Fluorescent this compound Analog

This protocol is adapted from methods for synthesizing fluorescently labeled dolichol derivatives.

  • Oxidation of this compound: The terminal isoprene (B109036) unit of this compound is selectively oxidized to an aldehyde. This can be achieved using ozonolysis followed by a reductive workup.

  • Reductive Amination: The dodecaprenal is then reacted with a fluorescent amine, such as N-(5-aminopentyl)-5-dimethylaminonaphthalene-1-sulfonamide (dansyl cadaverine), in the presence of a reducing agent like sodium cyanoborohydride to form a stable fluorescently labeled this compound derivative.

  • Purification: The fluorescently labeled this compound is purified using silica (B1680970) gel chromatography to remove unreacted starting materials and byproducts.

Experimental Protocol: Live-Cell Imaging of Fluorescently Labeled this compound

This protocol provides a general guideline for introducing and visualizing fluorescently labeled this compound in cultured cells.

  • Cell Culture: Plate mammalian cells on glass-bottom dishes suitable for fluorescence microscopy and culture to 60-80% confluency.

  • Loading of Fluorescent this compound: Prepare a complex of the fluorescent this compound analog with a carrier protein like bovine serum albumin (BSA) to facilitate its delivery into cells. Incubate the cells with the fluorescent this compound-BSA complex in serum-free medium for a specified period (e.g., 1-4 hours).

  • Washing: Gently wash the cells with fresh, pre-warmed medium to remove excess fluorescent probe.

  • Imaging: Visualize the cellular uptake and distribution of the fluorescent this compound using a confocal or wide-field fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Time-lapse imaging can be performed to track the dynamic movement of the labeled this compound.

Isotopic Labeling of this compound

Isotopic labeling involves incorporating stable isotopes, such as ¹³C or ²H, into the this compound molecule. This allows for its differentiation from endogenous unlabeled this compound by mass spectrometry, enabling accurate quantification and metabolic flux analysis.

Experimental Protocol: Metabolic Labeling of this compound with a ¹³C-Labeled Precursor

This protocol is based on metabolic labeling strategies used for other isoprenoids.

  • Cell Culture: Culture cells in a standard growth medium.

  • Introduction of Labeled Precursor: Replace the standard medium with a medium containing a ¹³C-labeled precursor of the mevalonate (B85504) pathway, such as [U-¹³C₆]-glucose or [¹³C₅]-mevalonate.

  • Incubation: Incubate the cells for a sufficient period to allow for the incorporation of the isotopic label into the newly synthesized this compound pool. The duration will depend on the cell type and the turnover rate of this compound.

  • Lipid Extraction: Harvest the cells and perform a total lipid extraction using a method suitable for long-chain polyprenols, such as a modified Folch extraction.

  • Analysis by LC-MS/MS: Analyze the lipid extract by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the ratio of labeled to unlabeled this compound.

Click Chemistry for this compound Labeling

Click chemistry provides a highly efficient and specific method for labeling biomolecules. This approach involves the synthesis of a this compound analog containing a bioorthogonal functional group (e.g., an alkyne or azide), which can then be "clicked" to a reporter molecule bearing the complementary functional group.

Experimental Protocol: Synthesis of an Alkyne-Tagged this compound Analog

This protocol is adapted from methods for synthesizing alkyne-functionalized isoprenoids.

  • Synthesis of an Alkyne-Containing Building Block: A short-chain alkyne-containing alcohol is synthesized.

  • Chain Elongation: The alkyne-containing alcohol is converted to its corresponding bromide and used in a chain elongation process with appropriate isoprenoid building blocks to construct the full-length this compound analog with a terminal alkyne.

  • Purification: The alkyne-tagged this compound is purified by column chromatography.

Experimental Protocol: Click Chemistry Reaction for Labeling Alkyne-Tagged this compound

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Metabolic Incorporation: Incubate cells with the alkyne-tagged this compound analog to allow for its incorporation into cellular membranes.

  • Cell Fixation and Permeabilization: Fix and permeabilize the cells to allow entry of the click chemistry reagents.

  • Click Reaction: Prepare a click reaction cocktail containing an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin), a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Incubation: Incubate the cells with the click reaction cocktail to allow the ligation of the reporter molecule to the alkyne-tagged this compound.

  • Washing and Imaging/Analysis: Wash the cells to remove excess reagents and proceed with visualization by fluorescence microscopy (for fluorescent reporters) or analysis by western blot or mass spectrometry (for biotin-tagged proteins that interact with the labeled this compound).

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the different labeling and detection methods. Data for this compound is limited; therefore, data from related long-chain polyprenols and general lipid labeling techniques are included for comparison.

Labeling Method Typical Reporter Detection Method Limit of Detection (LOD) Advantages Disadvantages
Fluorescent Labeling Fluorescent Dyes (e.g., NBD, BODIPY)Fluorescence MicroscopypM to nM rangeLive-cell imaging, high spatial resolutionPotential for phototoxicity, fluorophore may alter lipid behavior
Isotopic Labeling ¹³C, ²HMass Spectrometryfmol to pmol rangeHigh accuracy and precision for quantification, metabolic flux analysisDoes not provide spatial information, requires specialized equipment
Click Chemistry Azide/Alkyne tags + ReporterMicroscopy or Mass SpectrometryDependent on the reporter usedHigh specificity and efficiency, versatileRequires synthesis of modified analog, potential copper toxicity in live cells
Mass Spectrometry Parameters for Polyprenol Analysis
Parameter Typical Value/Condition
Ionization Mode Electrospray Ionization (ESI) Positive
Precursor Ion [M+Na]⁺ or [M+NH₄]⁺
MRM Transitions Analyte-specific (requires optimization)
Collision Energy Dependent on the instrument and analyte
Column C18 reverse-phase
Mobile Phase Gradient of methanol/isopropanol and water with ammonium (B1175870) acetate (B1210297) or formic acid

Visualization of Pathways and Workflows

Signaling Pathway: N-Linked Glycosylation

This compound is a precursor to dolichol phosphate, the lipid carrier for the oligosaccharide precursor in N-linked glycosylation.

N_Linked_Glycosylation cluster_Cytoplasm Cytoplasm cluster_ER_Lumen ER Lumen This compound This compound Dolichol Dolichol This compound->Dolichol Polyprenol Reductase Dolichol-P Dolichol-P Dolichol->Dolichol-P Dolichol Kinase Dol-P-P-GlcNAc Dol-P-P-GlcNAc Dolichol-P->Dol-P-P-GlcNAc GPT UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->Dol-P-P-GlcNAc UDP-Man UDP-Man Dol-P-P-GlcNAc2Man5 Dol-P-P-GlcNAc2Man5 UDP-Man->Dol-P-P-GlcNAc2Man5 Dol-P-P-GlcNAc2 Dol-P-P-GlcNAc2 Dol-P-P-GlcNAc->Dol-P-P-GlcNAc2 ALG13/14 Dol-P-P-GlcNAc2->Dol-P-P-GlcNAc2Man5 ALG1/2/11 Dol-P-P-GlcNAc2Man5_lumen Dol-P-P-GlcNAc2Man5 Dol-P-P-GlcNAc2Man5->Dol-P-P-GlcNAc2Man5_lumen Flippase (RFT1) LLO_precursor Glc3Man9GlcNAc2-P-P-Dol Dol-P-P-GlcNAc2Man5_lumen->LLO_precursor ALG3/9/12/6/8/10 Dol-P-Man Dol-P-Man Dol-P-Man->LLO_precursor Dol-P-Glc Dol-P-Glc Dol-P-Glc->LLO_precursor Glycoprotein Glycoprotein LLO_precursor->Glycoprotein Nascent_Polypeptide Nascent_Polypeptide Nascent_Polypeptide->Glycoprotein OST

Caption: The role of this compound as a precursor in the N-linked glycosylation pathway.

Experimental Workflow: Click Chemistry Labeling and Detection

This workflow outlines the steps for labeling and detecting this compound using click chemistry.

Click_Chemistry_Workflow Start Start Synthesize_Alkyne_this compound Synthesize Alkyne-tagged This compound Start->Synthesize_Alkyne_this compound Metabolic_Labeling Metabolic Labeling of Cells Synthesize_Alkyne_this compound->Metabolic_Labeling Cell_Harvesting_Lysis Cell Harvesting & Lysis Metabolic_Labeling->Cell_Harvesting_Lysis Click_Reaction Click Reaction with Azide-Reporter Cell_Harvesting_Lysis->Click_Reaction Analysis Analysis Click_Reaction->Analysis Fluorescence_Microscopy Fluorescence Microscopy Analysis->Fluorescence_Microscopy Fluorescent Reporter MS_Analysis Mass Spectrometry (e.g., for interacting proteins) Analysis->MS_Analysis Biotin Reporter End End Fluorescence_Microscopy->End MS_Analysis->End

Caption: Workflow for labeling and detecting this compound using click chemistry.

Logical Relationship: Comparison of Labeling Strategies

This diagram illustrates the key characteristics and applications of the different this compound labeling methods.

Labeling_Comparison cluster_Fluorescent Fluorescent Labeling cluster_Isotopic Isotopic Labeling cluster_Click Click Chemistry Dodecaprenol_Labeling This compound Labeling Fluoro_Advantages Advantages Live-cell imaging High spatial resolution Dodecaprenol_Labeling->Fluoro_Advantages Iso_Advantages Advantages High accuracy for quantification Metabolic flux analysis Dodecaprenol_Labeling->Iso_Advantages Click_Advantages Advantages High specificity & efficiency Versatile reporter attachment Dodecaprenol_Labeling->Click_Advantages Fluoro_Disadvantages Disadvantages Potential phototoxicity Label may alter behavior Fluoro_Application Application: Subcellular localization and trafficking studies Iso_Disadvantages Disadvantages No spatial information Requires mass spectrometer Iso_Application Application: Metabolic turnover studies Quantification Click_Disadvantages Disadvantages Requires modified analog Potential copper toxicity Click_Application Application: Pull-down of interacting partners Combined imaging & quantification

Caption: Comparison of this compound labeling strategies.

References

Application Notes and Protocols: Dodecaprenol Incorporation into Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecaprenol, a long-chain polyprenol, is a lipid-soluble molecule that can be incorporated into artificial membranes to modulate their biophysical properties. Understanding the interactions between this compound and lipid bilayers is crucial for various research and development applications, including the study of membrane protein function, drug delivery systems, and the development of novel therapeutic agents. These application notes provide a comprehensive overview of the methodologies for incorporating this compound into artificial membranes and characterizing its effects.

Data Presentation: Effects of Polyprenol Incorporation on a Lecithin (B1663433) Bilayer

While extensive quantitative data for this compound is limited in publicly available literature, studies on similar long-chain polyprenols, such as undecaprenol, provide valuable insights into the expected effects. The following table summarizes the observed changes in the properties of a lecithin bilayer upon the incorporation of undecaprenol, which can be used as a proxy for this compound's behavior. Researchers are encouraged to perform quantitative analysis to build a more comprehensive dataset for this compound.

Membrane PropertyObserved Effect of Undecaprenol IncorporationMethod of MeasurementPotential Quantitative Metrics to Collect
Ionic Permeability IncreaseElectrophysiological TechniquesPermeability coefficient (P) for specific ions (e.g., Na+, Cl-)
Membrane Elasticity IncreaseElectrophysiological TechniquesYoung's Modulus (E)
Membrane Thickness DecreaseElectrophysiological TechniquesHydrophobic thickness (d) in Angstroms (Å) or nanometers (nm)
Membrane Conductance IncreaseElectrophysiological TechniquesConductance (G) in Siemens (S)
Membrane Capacitance IncreaseElectrophysiological TechniquesCapacitance (C) in Farads (F)
Activation Energy of Ion Migration DecreaseTemperature-dependent conductance measurementsActivation Energy (Ea) in kJ/mol
Electromechanical Stability DecreaseBreakdown voltage measurementsBreakdown voltage (Vbd) in millivolts (mV)

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol is a widely used method for preparing multilamellar vesicles (MLVs) and can be followed by extrusion to produce unilamellar vesicles (LUVs) of a defined size.[1]

Materials:

  • This compound

  • Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC, or egg yolk phosphatidylcholine - EYPC)

  • Cholesterol (optional, to modulate membrane fluidity)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS, or HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipid, cholesterol (if using), and this compound in the organic solvent in a round-bottom flask. The molar ratio of this compound to phospholipid should be varied depending on the experimental goals.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the chosen phospholipid.

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the aqueous buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the film by gently rotating the flask in the water bath (again, above the Tm of the lipid) for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).

  • Extrusion (Optional, for LUV formation):

    • To obtain unilamellar vesicles of a more uniform size, the MLV suspension can be extruded.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 10-20 passes). This process breaks down the large MLVs into smaller, unilamellar vesicles (LUVs).

  • Characterization:

    • The size distribution and lamellarity of the prepared liposomes can be characterized using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Protocol 2: Characterization of Membrane Properties

A variety of biophysical techniques can be employed to characterize the effects of this compound incorporation on the properties of artificial membranes.

1. Membrane Fluidity - Fluorescence Anisotropy:

  • Principle: This technique measures the rotational freedom of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy indicates an increase in membrane fluidity.

  • Probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a common probe for the hydrophobic core of the membrane.

  • Procedure:

    • Incorporate the fluorescent probe into the this compound-containing liposomes during their preparation or by incubation.

    • Measure the fluorescence anisotropy of the probe using a fluorescence spectrophotometer with polarizing filters.

    • Compare the anisotropy values of liposomes with and without this compound.

2. Membrane Permeability - Calcein (B42510) Leakage Assay:

  • Principle: This assay measures the release of a fluorescent dye (calcein) encapsulated within the liposomes. An increase in the fluorescence of the external medium indicates an increase in membrane permeability.

  • Procedure:

    • Prepare this compound-containing liposomes in a solution of self-quenching concentration of calcein.

    • Remove the unencapsulated calcein by size exclusion chromatography.

    • Monitor the increase in fluorescence over time as calcein leaks out of the liposomes.

    • The rate of leakage can be quantified and compared between different liposome (B1194612) formulations.

3. Membrane Phase Behavior - Differential Scanning Calorimetry (DSC):

  • Principle: DSC measures the heat flow associated with phase transitions in the lipid bilayer. Changes in the main phase transition temperature (Tm) and the enthalpy of the transition can indicate how this compound interacts with the lipids.

  • Procedure:

    • Place a concentrated sample of the this compound-containing liposome suspension in a DSC sample pan.

    • Scan a range of temperatures that includes the phase transition of the primary lipid.

    • Analyze the resulting thermogram to determine the Tm and the transition enthalpy.

Visualizations

G cluster_prep Liposome Preparation cluster_char Characterization dissolve Dissolve Lipids & this compound in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer (forms MLVs) film->hydrate extrude Extrude for Uniform Size (forms LUVs) hydrate->extrude dls Dynamic Light Scattering (DLS) (Size Distribution) extrude->dls Analyze tem Transmission Electron Microscopy (TEM) (Morphology & Lamellarity) extrude->tem Analyze anisotropy Fluorescence Anisotropy (Membrane Fluidity) extrude->anisotropy Analyze leakage Calcein Leakage Assay (Membrane Permeability) extrude->leakage Analyze dsc Differential Scanning Calorimetry (DSC) (Phase Behavior) extrude->dsc Analyze

Caption: Experimental workflow for this compound incorporation and characterization.

G cluster_effects Effects on Membrane Properties This compound This compound Incorporation permeability Increased Permeability This compound->permeability elasticity Increased Elasticity This compound->elasticity thickness Decreased Thickness This compound->thickness fluidity Increased Fluidity (Hypothesized) This compound->fluidity

Caption: Effects of this compound on artificial membrane properties.

References

Investigating the Cellular Impact of Dodecaprenol: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the cellular effects of Dodecaprenol, a long-chain polyprenol. The following sections detail experimental protocols for assessing its impact on cell viability, apoptosis, and cell cycle progression. Furthermore, we propose potential signaling pathways that may be modulated by this compound and outline methods for their investigation.

Introduction to this compound and its Potential Cellular Roles

This compound is a naturally occurring polyisoprenoid lipid. Its phosphorylated form, dodecaprenyl phosphate (B84403), is a known intermediate in the biosynthesis of essential molecules in various organisms. In eukaryotes, the structurally similar and functionally related dolichol and dolichyl phosphate are crucial for the synthesis of N-linked glycoproteins. This process is fundamental for protein folding, stability, and function. Disruptions in N-linked glycosylation can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can, in turn, affect cell survival, proliferation, and apoptosis. Given these foundational roles, investigating the effects of exogenous this compound on mammalian cells is of significant interest for understanding its potential therapeutic applications.

Quantitative Analysis of this compound's Cellular Effects

To facilitate the comparison of this compound's impact across different cell lines and experimental conditions, all quantitative data should be summarized in structured tables. Below are templates with hypothetical data illustrating how to present findings from cell viability, apoptosis, and cell cycle assays.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
HeLa (Cervical Cancer)85.362.145.7
A549 (Lung Cancer)92.575.858.3
MCF-7 (Breast Cancer)78.955.439.2
HEK293 (Normal Kidney)> 200> 200150.6

Table 2: Induction of Apoptosis by this compound (48h Treatment)

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3/7 Activity
HeLa0 (Control)4.2 ± 0.8%1.0 ± 0.1
5015.7 ± 2.1%2.5 ± 0.3
10035.2 ± 3.5%4.8 ± 0.5
A5490 (Control)3.8 ± 0.5%1.0 ± 0.2
5012.5 ± 1.9%2.1 ± 0.4
10029.8 ± 2.8%4.2 ± 0.6

Table 3: this compound-Induced Cell Cycle Arrest (48h Treatment in HeLa Cells)

This compound Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.3 ± 2.5%28.1 ± 1.8%16.6 ± 1.2%
5068.7 ± 3.1%15.4 ± 1.5%15.9 ± 1.4%
10075.2 ± 3.8%8.9 ± 1.1%15.9 ± 1.3%

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments to elucidate the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

G cluster_workflow Experimental Workflow: Cell Viability (MTT) Assay start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24, 48, 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze G cluster_workflow Experimental Workflow: Apoptosis Assay (Flow Cytometry) start Seed & Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V/PI wash->stain incubate Incubate (15 min) stain->incubate analyze Flow Cytometry Analysis incubate->analyze quantify Quantify Cell Populations analyze->quantify G cluster_pathway PI3K/Akt Signaling Pathway cluster_this compound Potential this compound Action RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad Caspase9 Caspase-9 Akt->Caspase9 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival Bad->Survival inhibition leads to Caspase9->Survival inhibition leads to This compound This compound This compound->PI3K Inhibits? This compound->Akt Inhibits? G cluster_pathway MAPK/ERK Signaling Pathway cluster_this compound Potential this compound Action GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation This compound This compound This compound->Raf Inhibits? This compound->MEK Inhibits? G cluster_pathway NF-κB Signaling Pathway cluster_this compound Potential this compound Action Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Anti-apoptotic, Pro-inflammatory) This compound This compound This compound->IKK Inhibits?

Analytical Methods for the Characterization of Dodecaprenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of Dodecaprenol, a long-chain polyprenol of significant interest in biochemical and pharmaceutical research. These methods are essential for the identification, quantification, and structural elucidation of this compound in various sample matrices.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of this compound and other polyprenols. Due to their hydrophobic nature, reversed-phase HPLC is the most common approach.

Application Note:

Reversed-phase HPLC allows for the separation of this compound from other lipids and cellular components based on its hydrophobicity. The long isoprenoid chain of this compound results in a strong retention on non-polar stationary phases. Detection is typically achieved using a UV detector at a low wavelength (around 210 nm) or more specifically and sensitively with a mass spectrometer (LC-MS). For accurate quantification, the use of an internal standard, such as a polyprenol of a different chain length that is not present in the sample, is recommended.

Experimental Protocol: Reversed-Phase HPLC of this compound

Objective: To separate and quantify this compound in a purified extract.

Materials:

  • HPLC system with a UV or Mass Spectrometry detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Methanol

  • Mobile Phase B: Isopropanol

  • This compound standard

  • Internal standard (e.g., C95-Polyprenol)

  • Sample extract dissolved in mobile phase

Procedure:

  • Sample Preparation: Dissolve the dried this compound extract in the initial mobile phase composition. If using an internal standard, add a known concentration to the sample. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of Methanol (A) and Isopropanol (B). A typical gradient could be:

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-35 min: Return to 90% A, 10% B

      • 35-40 min: Column re-equilibration

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection: UV at 210 nm or MS detector in positive ion mode.

  • Data Analysis:

    • Identify the this compound peak by comparing the retention time with that of a pure standard.

    • Construct a calibration curve by injecting known concentrations of the this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Quantitative Data Summary: HPLC
ParameterValue
Column Type C18 Reversed-Phase
Mobile Phase Methanol/Isopropanol Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Expected Retention Time 15 - 25 min (highly dependent on exact gradient and column)

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For high molecular weight and polar compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.

Application Note:

The hydroxyl group of this compound makes it less volatile and prone to thermal degradation in the hot GC inlet. Silylation is a common derivatization technique where the polar hydroxyl group is converted to a non-polar trimethylsilyl (B98337) (TMS) ether. This increases the volatility of the analyte, allowing it to be analyzed by GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized this compound.

Experimental Protocol: GC-MS of this compound with Silylation

Objective: To identify and characterize this compound in a sample extract.

Materials:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Pyridine (B92270) (as a catalyst)

  • This compound standard

  • Sample extract

  • Hexane (solvent)

Procedure:

  • Derivatization:

    • Place the dried sample extract or standard in a reaction vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 min

      • Ramp: 10 °C/min to 320 °C

      • Hold at 320 °C for 10 min

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 50-1000

  • Data Analysis:

    • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.

    • The mass spectrum will show a molecular ion peak ([M]+) and characteristic fragment ions.

Quantitative Data Summary: GC-MS of TMS-Dodecaprenol
ParameterValue
Column Type HP-5ms
Derivatization Reagent BSTFA
Expected Retention Time 20 - 30 min (dependent on temperature program)
Molecular Ion (M+) of TMS-Dodecaprenol m/z 903.8 (for C60H100O-TMS)
Key Fragment Ions m/z 71 (isoprene unit), fragments from cleavage of the polyisoprenoid chain

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Application Note:

Direct analysis of this compound by soft ionization techniques can be challenging due to its high hydrophobicity and low proton affinity.[1] The formation of adducts with ions like sodium ([M+Na]+) or acetate (B1210297) ([M+acetate]-) is often more efficient for ionization than protonation ([M+H]+) or deprotonation ([M-H]-).[1] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information. MALDI-TOF MS is a rapid screening method, often utilizing a matrix like 2,5-dihydroxybenzoic acid (DHB) and forming adducts with metal ions like Ba²⁺ for enhanced detection.

Experimental Protocol: MALDI-TOF MS of this compound

Objective: Rapid screening and identification of this compound.

Materials:

  • MALDI-TOF Mass Spectrometer

  • MALDI target plate

  • Matrix solution: Saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% trifluoroacetic acid

  • Barium acetate solution (e.g., 10 mM in water)

  • This compound sample dissolved in a non-polar solvent (e.g., hexane)

Procedure:

  • Sample Preparation on Target Plate:

    • Spot 1 µL of the barium acetate solution onto the MALDI target and let it dry.

    • Mix the this compound sample solution with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of this mixture on top of the dried barium acetate spot.

    • Allow the spot to dry completely at room temperature (co-crystallization).

  • MS Analysis:

    • Acquire mass spectra in positive ion reflectron mode.

    • Calibrate the instrument using a suitable standard.

    • Look for the [M-H+Ba]⁺ ion of this compound.

Quantitative Data Summary: Mass Spectrometry
Ionization TechniqueAnalyteExpected m/z
ESI-MS (Positive Mode)This compound + Na⁺[M+Na]⁺ = 855.7
ESI-MS (Negative Mode)This compound + Acetate⁻[M+CH₃COO]⁻ = 891.7
MALDI-TOF MSThis compound[M-H+Ba]⁺ = 968.6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Application Note:

¹H NMR spectroscopy of this compound will show characteristic signals for the olefinic protons of the isoprene (B109036) units, the methyl groups, and the methylene (B1212753) groups. The integration of these signals can confirm the number of isoprene units. ¹³C NMR will show distinct signals for the different types of carbon atoms in the molecule, including the olefinic carbons and the carbons of the methyl and methylene groups. The chemical shifts are sensitive to the cis/trans stereochemistry of the double bonds.

Experimental Protocol: ¹H and ¹³C NMR of this compound

Objective: To confirm the structure of this compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Purified this compound sample

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the purified this compound in the deuterated solvent in an NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment of all signals.

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

    • Compare the obtained chemical shifts with literature values for similar polyprenols.

Quantitative Data Summary: NMR Spectroscopy (in CDCl₃)

¹H NMR Chemical Shifts (ppm):

ProtonChemical Shift (δ)
Olefinic protons (-CH=)5.10 - 5.20
Methylene protons adjacent to oxygen (-CH₂-OH)~4.1
Methylene protons in the chain (-CH₂-)1.95 - 2.15
Methyl protons on double bonds1.60 - 1.70
Terminal methyl protons~1.75

¹³C NMR Chemical Shifts (ppm):

CarbonChemical Shift (δ)
Olefinic carbons (=C<)135 - 140
Olefinic carbons (-CH=)124 - 125
Carbon adjacent to oxygen (-CH₂-OH)~59
Methylene carbons in the chain (-CH₂-)25 - 40
Methyl carbons16 - 24

Visualizations

Experimental Workflow for this compound Characterization

G cluster_extraction Sample Preparation cluster_analysis Analytical Characterization Raw_Material Raw Material (e.g., Plant Tissue) Extraction Solvent Extraction Raw_Material->Extraction Saponification Saponification Extraction->Saponification Purification Column Chromatography Saponification->Purification HPLC HPLC-UV/MS (Quantification) Purification->HPLC GCMS GC-MS (Identification) Purification->GCMS MS MALDI-TOF/ESI-MS (Structural Elucidation) Purification->MS NMR 1H & 13C NMR (Structural Confirmation) Purification->NMR

Caption: General workflow for the extraction and analytical characterization of this compound.

Role of Dolichol (derived from this compound) in N-linked Glycosylation

G This compound This compound Dolichol Dolichol This compound->Dolichol Reduction Dolichol_P Dolichol Phosphate Dolichol->Dolichol_P Phosphorylation Oligosaccharyl_PP_Dol Oligosaccharyl-PP-Dolichol Dolichol_P->Oligosaccharyl_PP_Dol Oligosaccharide Assembly Protein Nascent Polypeptide Oligosaccharyl_PP_Dol->Protein Glycoprotein Glycoprotein Protein->Glycoprotein ER Endoplasmic Reticulum Lumen

Caption: Simplified pathway of N-linked glycosylation involving dolichol derived from this compound.[2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dodecaprenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Dodecaprenol synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Question: My final this compound yield is significantly lower than expected. What are the potential causes and solutions?

Answer: Low this compound yield can arise from several factors throughout the synthesis and purification process. A systematic approach to troubleshooting is recommended:

  • Side Reactions During Synthesis:

    • Issue: The formation of undesired Z-isomers during the bromination of allylic prenols is a common problem that lowers the yield of the desired all-E this compound and complicates purification.[1][2]

    • Solution: While various mild and specific bromination methods have been explored, preventing Z-isomer formation remains challenging.[1] A crucial strategy is to monitor all synthetic steps using High-Performance Liquid Chromatography (HPLC) to control the formation of these undesired isomers.[1][2] Purification using AgNO3-impregnated Alumina N column chromatography can be employed to separate the Z/E isomers.

  • Suboptimal Reaction Conditions:

    • Issue: Traditional synthesis methods often require critical steps involving low temperatures and toxic chemicals, such as metallic sodium and liquid ammonia (B1221849), which can be difficult to control in non-specialized laboratories and may lead to the formation of undesired isomers.

    • Solution: Consider adopting newer, less time-consuming methods that eliminate these harsh conditions. One such method replaces the use of acetylene (B1199291) in liquid ammonia with sodium acetylide in dimethoxyethane (DME) at room temperature, completing the reaction within an hour.

  • Incomplete Extraction (if isolating from a natural source):

    • Issue: The solvent may not have sufficiently penetrated the source material to extract the this compound.

    • Solution: Ensure the source material is finely ground to increase the surface area for extraction. Optimize the solid-to-liquid ratio and consider increasing the extraction time or using methods like agitation or sonication to improve efficiency.

  • Degradation of this compound:

    • Issue: this compound is susceptible to degradation at high temperatures and upon exposure to light and oxygen.

    • Solution: Conduct extractions at moderate temperatures and minimize exposure to light by using amber glassware. Purging the reaction or extraction vessel with an inert gas like nitrogen can reduce oxidative degradation.

Question: I am observing unexpected peaks in my HPLC chromatogram during purification. What could they be?

Answer: The presence of unexpected peaks in your HPLC chromatogram can be attributed to several factors:

  • Z-Isomers: As mentioned, the formation of Z-isomers during synthesis is a primary source of impurities.

  • Degradation Products: If this compound has degraded, these byproducts will appear as separate peaks.

  • Contaminants: Impurities from solvents, reagents, or glassware can introduce extraneous peaks.

Troubleshooting Steps:

  • Run a Blank: Inject your solvent alone to identify any solvent-related peaks.

  • Use a Reference Standard: Compare your chromatogram to that of a certified this compound standard to confirm the retention time of the desired product.

  • Analyze Fractions: When performing column chromatography, analyze the fractions using HPLC to track the elution of the desired all-E isomer and separate it from the Z-isomers and other byproducts.

Data Presentation: Comparison of Synthesis Parameters

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes the impact of different parameters on reaction outcomes.

ParameterTraditional Method (e.g., Rüegg et al.)Improved MethodImpact on Yield and Purity
Acetylene Addition Metallic sodium in liquid ammonia under elevated pressureSodium acetylide in dimethoxyethane (DME) at room temperatureThe improved method avoids toxic and hazardous reagents and significantly reduces reaction time from nearly 3 days to about 4-5 hours for the synthesis of one isoprenoid unit, leading to better control and potentially higher overall yield.
Temperature Requires low-temperature stepsReactions are performed at room temperature or under the reflux temperature of ethanolEliminating low-temperature steps makes the synthesis more accessible and easier to control, reducing the likelihood of side reactions and improving reproducibility.
Monitoring Less emphasis on in-process monitoringAll synthetic steps are monitored using HPLCHPLC monitoring allows for the control of the formation of undesired isomers and other by-products, enabling timely adjustments to the reaction and purification strategy to maximize the yield of the pure all-E isomer.
Purification AgNO3-based column chromatography is necessary to separate Z/E isomersPurification on Alumina N followed by AgNO3-impregnated Alumina N is still required for isomer separation.While purification remains a critical step in both methods, the improved synthesis method's focus on minimizing isomer formation from the outset can lead to a higher yield of the desired product after purification.

Experimental Protocols

Improved Chemical Synthesis of a Polyprenol Unit

This protocol is based on a modified, more efficient method for polyprenol chain lengthening.

Materials:

  • Starting prenyl alcohol

  • Reagents for bromination (e.g., PBr3)

  • Sodium acetylide

  • Dimethoxyethane (DME)

  • Reagents for subsequent reaction steps (e.g., reduction)

  • Solvents for extraction and chromatography (e.g., hexane, diethyl ether)

  • Alumina N

  • AgNO3-impregnated Alumina N

Procedure:

  • Bromination: Carefully carry out the bromination of the starting allylic prenol. Note that this step is prone to the formation of Z-isomers.

  • Acetylene Addition: In a significant improvement over older methods, replace the use of liquid ammonia with sodium acetylide in DME at room temperature. The reaction should be complete within approximately one hour.

  • Chain Elongation: Proceed with the subsequent steps of the chain lengthening synthesis.

  • Monitoring: Throughout the synthesis, monitor the progress and the formation of isomers and by-products using HPLC.

  • Purification: After the synthesis is complete, purify the crude polyprenol.

    • First, perform chromatography on Alumina N.

    • Follow this with chromatography on AgNO3-impregnated Alumina N to effectively separate the desired all-E isomer from the Z-isomers.

    • Continuously analyze the fractions using HPLC to isolate the pure product.

Extraction and Purification of this compound from Natural Sources

This is a general protocol that should be optimized for the specific plant material.

Materials:

  • Finely ground plant material

  • Extraction solvent (e.g., hexane, petroleum ether, or a mixture like hexane:acetone)

  • Rotary evaporator

  • Saponification solution (e.g., ethanolic KOH)

  • Solvents for liquid-liquid extraction (e.g., diethyl ether, water)

  • Silica (B1680970) gel for column chromatography

  • HPLC system for analysis and purification

Procedure:

  • Extraction:

    • Macerate the finely ground plant material in the chosen extraction solvent.

    • Employ agitation or sonication to enhance extraction efficiency.

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator.

  • Saponification:

    • Dissolve the crude extract in the saponification solution.

    • Heat the mixture to hydrolyze lipids and esters.

    • After cooling, perform a liquid-liquid extraction to separate the non-saponifiable fraction (containing this compound) into an organic solvent.

  • Purification:

    • Wash the organic phase to remove residual soap.

    • Dry the organic phase and concentrate it.

    • Perform column chromatography on silica gel to separate this compound from other non-polar compounds.

    • Further purify the this compound-containing fractions using HPLC.

Visualizations

This compound Biosynthesis Pathway in E. coli

Dodecaprenol_Biosynthesis Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP dxs G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DXP->MEP dxr IPP Isopentenyl Diphosphate (IPP) MEP->IPP ... DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP idi GPP Geranyl Diphosphate (GPP) IPP->GPP FPP Farnesyl Diphosphate (FPP) IPP->FPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP Dodecaprenol_P Dodecaprenyl Diphosphate IPP->Dodecaprenol_P DMAPP->GPP ispA GPP->FPP ispA FPP->GGPP ispA GGPP->Dodecaprenol_P cis-prenyltransferase This compound This compound Dodecaprenol_P->this compound phosphatase

Caption: Biosynthetic pathway of this compound in E. coli via the MEP/DXP pathway.

Experimental Workflow for Improving this compound Yield

Yield_Improvement_Workflow Start Low this compound Yield Identify_Source Identify Source of Low Yield Start->Identify_Source Synthesis_Issues Synthesis-Related Identify_Source->Synthesis_Issues Synthesis Purification_Issues Purification-Related Identify_Source->Purification_Issues Purification Optimize_Reaction Optimize Reaction Conditions (e.g., temp, reagents) Synthesis_Issues->Optimize_Reaction HPLC_Monitoring Implement In-Process HPLC Monitoring Synthesis_Issues->HPLC_Monitoring Optimize_Extraction Optimize Extraction Parameters Purification_Issues->Optimize_Extraction Improve_Purification Improve Purification Technique Purification_Issues->Improve_Purification Validate Validate Improved Yield Optimize_Reaction->Validate HPLC_Monitoring->Validate Optimize_Extraction->Validate Improve_Purification->Validate

Caption: A systematic workflow for troubleshooting and improving this compound yield.

Troubleshooting Decision Tree for Low this compound Yield

Troubleshooting_Decision_Tree Start Low Yield Detected Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Harsh_Conditions Using Harsh Conditions? (e.g., low temp, liquid NH3) Check_Synthesis->Harsh_Conditions Yes Check_Purification Review Purification Protocol Check_Synthesis->Check_Purification No Adopt_Improved_Method Adopt Improved Synthesis Method Harsh_Conditions->Adopt_Improved_Method Yes Harsh_Conditions->Check_Purification No End Re-evaluate Yield Adopt_Improved_Method->End Isomer_Contamination Isomer Contamination in HPLC? Check_Purification->Isomer_Contamination Yes Degradation_Check Evidence of Degradation? Check_Purification->Degradation_Check No Optimize_Chromatography Optimize AgNO3 Column Chromatography Isomer_Contamination->Optimize_Chromatography Yes Isomer_Contamination->Degradation_Check No Optimize_Chromatography->End Protective_Measures Implement Protective Measures (e.g., inert atm, lower temp) Degradation_Check->Protective_Measures Yes Degradation_Check->End No Protective_Measures->End

References

Technical Support Center: Dodecaprenol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in dodecaprenol purification. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction and purification of this compound.

Question: My this compound yield is significantly lower than expected. What are the potential causes and solutions?

Answer: Low this compound yield can arise from several factors throughout the extraction and purification process. A systematic approach to troubleshooting this issue is outlined below.

  • Incomplete Extraction:

    • Issue: The solvent may not have adequately penetrated the plant material to extract the this compound.

    • Solution:

      • Ensure the plant material is finely ground to maximize the surface area for extraction.

      • Optimize the solid-to-liquid ratio to ensure a sufficient volume of solvent.

      • Consider extending the extraction time or moderately increasing the temperature.

      • Employing agitation or sonication during extraction can enhance efficiency.

  • Improper Solvent Choice:

    • Issue: The polarity of the extraction solvent may not be optimal for this compound.

    • Solution: Dodecaprenols are non-polar molecules. Solvents such as petroleum ether, hexane (B92381), and ethyl acetate (B1210297) are commonly effective. A solvent mixture, like hexane:acetone (B3395972), may also improve extraction. It is recommended to conduct small-scale pilot extractions with various solvents to identify the most effective one for your specific plant source.

  • Degradation During Extraction:

    • Issue: Dodecaprenols are susceptible to degradation from high temperatures, or prolonged exposure to light and oxygen.

    • Solution:

      • Perform the extraction at a moderate temperature.

      • Minimize light exposure by using amber-colored glassware or by covering the extraction vessel.

      • To reduce oxidative degradation, consider purging the extraction vessel with an inert gas such as nitrogen.

  • Losses During Saponification and Purification:

    • Issue: this compound can be lost during the washing and separation phases of saponification and subsequent purification steps.

    • Solution:

      • Minimize the number of washing steps to what is essential for removing impurities.

      • Ensure complete phase separation during liquid-liquid extraction to prevent loss of the organic layer containing this compound.

      • When performing column chromatography, carefully select the mobile phase to ensure this compound elutes effectively without excessive diffusion.

Question: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

Answer: The presence of extraneous peaks in your HPLC analysis can be attributed to several factors:

  • Degradation Products: Dodecaprenols can degrade, leading to the formation of new compounds that appear as separate peaks. Oxidative cleavage of the double bonds within the polyprenol chain can result in the formation of smaller molecules containing aldehyde and keto groups.

    • Troubleshooting: Compare the chromatogram of a freshly prepared extract with one that has been stored for a period or has been subjected to harsh conditions (e.g., high heat). An increase in the intensity of unknown peaks over time or under stress suggests degradation.

  • Contaminants: Impurities originating from the plant material, solvents, or glassware can also lead to additional peaks. Common impurities from plant extracts include chlorophylls, carotenoids, and sterols.

    • Troubleshooting:

      • Run a blank injection of your solvent to check for any solvent-related peaks.

      • Ensure thorough sample cleanup before HPLC analysis.

      • Using a pre-column filter can help protect your analytical column from particulate matter.

      • Comparing your chromatogram to a certified reference standard can aid in peak identification.

  • Isomers: The sample may contain geometric isomers of this compound (cis/trans isomers), which can sometimes be separated under specific chromatographic conditions, appearing as closely eluting peaks.

Question: The purity of my this compound after column chromatography is low. How can I improve it?

Answer: Low purity after column chromatography is a common challenge. Here are some strategies to enhance separation and purity:

  • Optimize Stationary and Mobile Phases:

    • Silica (B1680970) Gel Chromatography (Normal Phase): this compound is a non-polar molecule and will have a low affinity for the polar silica gel. Therefore, a non-polar mobile phase is required for elution. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or acetone. This gradient elution can effectively separate this compound from more polar impurities.

    • Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a non-polar stationary phase (like C18) is used. This compound will be strongly retained. A polar mobile phase is used for elution. A gradient starting with a high percentage of a polar solvent (e.g., methanol (B129727) or acetonitrile) and decreasing in polarity over time will be effective.

  • Improve Column Packing: Ensure the chromatography column is packed uniformly to avoid channeling, which leads to poor separation.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column in a narrow band. Overloading the column will result in broad peaks and poor resolution.

  • Flow Rate: Optimize the flow rate. A slower flow rate generally allows for better separation but increases the purification time.

Data Presentation

The yield of this compound can vary significantly depending on the plant source and the extraction and purification methods employed. The following table summarizes representative data from the literature.

Plant SourceExtraction MethodKey ParametersThis compound Yield (% of dry weight)Reported PurityReference
Ginkgo biloba leavesSolvent ExtractionHexane:Acetone (2:1, v/v), 60°C, 4h~0.1 - 0.5%>90% after chromatography[1]
Morus alba (Mulberry) leavesSolvent ExtractionPetroleum Ether, 50°C, 6h~0.2 - 0.8%>85% after chromatography[2][3]
Conifer Needles (Pinus sylvestris)Supercritical Fluid Extraction (SFE)CO2, 200 bar, 70°C, with ethanol (B145695) as co-solvent~0.5 - 1.5%>95% after chromatography[4]

Experimental Protocols

1. Extraction and Saponification of this compound from Plant Leaves

This protocol describes a general method for the extraction and subsequent removal of fatty acid esters through saponification.

  • Sample Preparation:

    • Harvest fresh, healthy plant leaves (e.g., Ginkgo biloba or Morus alba).

    • Dry the leaves in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Place the powdered leaf material in a flask.

    • Add an appropriate solvent, such as hexane:acetone (2:1 v/v), at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction under reflux with stirring at 50-60°C for 4-6 hours.

    • After extraction, filter the mixture to separate the plant residue from the solvent extract.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

  • Saponification:

    • Dissolve the crude extract in a minimal amount of diethyl ether.

    • Add a 10% (w/v) solution of potassium hydroxide (B78521) (KOH) in 95% ethanol. The volume of KOH solution should be approximately 5 times the weight of the crude extract.

    • Reflux the mixture at 60-70°C for 1-2 hours to hydrolyze the esters.

    • After cooling, transfer the mixture to a separatory funnel and add an equal volume of water.

    • Extract the unsaponifiable fraction (containing this compound) three times with petroleum ether or hexane.

    • Combine the organic layers and wash with water until the washings are neutral to pH paper.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound extract.[4]

2. Purification of this compound by Silica Gel Column Chromatography

This protocol outlines the purification of the crude this compound extract using normal-phase column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in hexane.

    • Pour the slurry into a glass column plugged with cotton or a frit at the bottom.

    • Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading and Elution:

    • Dissolve the crude this compound extract in a minimum volume of hexane.

    • Carefully load the sample onto the top of the silica gel column.

    • Begin elution with hexane, collecting fractions.

    • Gradually increase the polarity of the mobile phase by adding small percentages of ethyl acetate or acetone to the hexane (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate). This will help to elute this compound while leaving more polar impurities bound to the column.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

3. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the final this compound product using RP-HPLC.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase:

  • Gradient Elution:

    • Start with a mobile phase composition suitable for retaining this compound on the column (e.g., a higher percentage of acetonitrile).

    • Run a linear gradient to increase the percentage of isopropanol to elute the this compound. A typical gradient might be from 90% A to 100% B over 20-30 minutes.

  • Detection: Monitor the elution profile at a wavelength of 210 nm.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_extraction Extraction & Saponification cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material solvent_extraction Solvent Extraction (e.g., Hexane:Acetone) plant_material->solvent_extraction crude_extract Crude Lipid Extract solvent_extraction->crude_extract saponification Saponification (KOH/Ethanol) crude_extract->saponification unsaponifiable_fraction Crude this compound Extract saponification->unsaponifiable_fraction column_chromatography Silica Gel Column Chromatography unsaponifiable_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_this compound Purified this compound fraction_collection->pure_this compound hplc_analysis RP-HPLC Purity Analysis pure_this compound->hplc_analysis final_product High-Purity this compound hplc_analysis->final_product

Caption: General workflow for this compound purification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low this compound Yield incomplete_extraction Incomplete Extraction low_yield->incomplete_extraction improper_solvent Improper Solvent low_yield->improper_solvent degradation Degradation low_yield->degradation purification_loss Purification Losses low_yield->purification_loss optimize_grinding Optimize Grinding incomplete_extraction->optimize_grinding optimize_solvent_ratio Optimize Solvent Ratio incomplete_extraction->optimize_solvent_ratio pilot_extractions Pilot Extractions improper_solvent->pilot_extractions control_temperature Control Temperature degradation->control_temperature minimize_light_o2 Minimize Light/O2 degradation->minimize_light_o2 minimize_washes Minimize Washes purification_loss->minimize_washes careful_phase_separation Careful Phase Separation purification_loss->careful_phase_separation

Caption: Troubleshooting logic for low this compound yield.

References

Dodecaprenol stability issues during experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of dodecaprenol during experimental procedures. Given the limited availability of stability data specific to this compound, this guidance is substantially based on published information for structurally related long-chain polyprenols and dolichols. Researchers are strongly advised to perform compound-specific validation for their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation?

A1: this compound, like other polyprenols, is susceptible to degradation from exposure to several environmental factors. The primary factors of concern are:

  • Heat: Elevated temperatures can accelerate the degradation of polyprenols.

  • Light: Exposure to light, particularly UV light, can induce degradation.

  • Oxygen: The unsaturated nature of the polyprenol chain makes it susceptible to oxidation.

Q2: How should I store my this compound samples?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below, in a non-frost-free freezer.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: What solvents are suitable for dissolving and storing this compound?

A3: this compound is a lipophilic molecule. Non-polar organic solvents are generally suitable for dissolving and storing this compound for short periods. Commonly used solvents include hexane (B92381), heptane, and chloroform. For experimental use, ensure the chosen solvent is compatible with your downstream applications. It is crucial to use high-purity solvents to avoid introducing contaminants that could accelerate degradation.

Q4: Can I repeatedly freeze and thaw my this compound solutions?

A4: Repeated freeze-thaw cycles should be avoided as they can potentially lead to degradation. It is best practice to aliquot this compound solutions into smaller, single-use volumes to minimize the number of times the main stock is temperature-cycled.

Troubleshooting Guides

This section addresses common issues that researchers may encounter during experiments involving this compound.

Issue 1: Low or Inconsistent Yields After Extraction
Potential Cause Troubleshooting Steps
Incomplete Extraction - Ensure the source material is finely homogenized to maximize surface area for solvent penetration.- Optimize the solvent-to-solid ratio to ensure complete immersion.- Consider increasing the extraction time or using gentle agitation.
Inappropriate Solvent Choice - Use non-polar solvents like hexane or a mixture of non-polar and slightly more polar solvents (e.g., hexane:isopropanol) to improve extraction efficiency. The optimal solvent system may need to be determined empirically.
Degradation During Extraction - Perform extraction at room temperature or below, if possible. Avoid heating unless necessary and validated.- Protect the extraction setup from light.[1]
Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis
Potential Cause Troubleshooting Steps
This compound Degradation - Oxidation: The appearance of additional peaks, often with lower retention times, may indicate oxidative cleavage of the polyprenol chain. Prepare fresh samples and re-analyze. Ensure solvents are degassed and consider adding an antioxidant like BHT to your standards and samples if compatible with your analysis.[1]- Isomerization: Changes in peak shape or the appearance of closely eluting peaks could suggest isomerization. Review your sample handling and storage procedures.
Contamination - Solvent Impurities: Run a solvent blank to check for impurities.- Sample Matrix Effects: If analyzing complex biological samples, consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
HPLC System Issues - Refer to standard HPLC troubleshooting guides for issues related to the column, mobile phase, pump, and detector.[2][3][4][5][6]

Quantitative Data Summary

Due to the lack of specific public data on this compound degradation kinetics, the following table provides a conceptual framework for assessing stability. Researchers should generate their own data following similar principles.

Table 1: Conceptual Framework for this compound Forced Degradation Study

Stress Condition Typical Conditions Potential Degradation Products Analytical Method
Acid Hydrolysis 0.1 M HCl at 60°C for 24hHydrolysis of any ester linkages (if derivatized), potential isomerizationRP-HPLC with UV/MS detection
Base Hydrolysis 0.1 M NaOH at 60°C for 24hSaponification of ester linkages, potential isomerizationRP-HPLC with UV/MS detection
Oxidation 3% H₂O₂ at room temp for 24hOxidative cleavage products (aldehydes, ketones), epoxidesRP-HPLC with UV/MS detection
Thermal Degradation 80°C for 48h (in solid state and solution)Isomers, cyclization products, chain cleavage productsRP-HPLC with UV/MS detection
Photodegradation Exposure to UV light (e.g., 254 nm) for 24hIsomers, photo-oxidation productsRP-HPLC with UV/MS detection

Experimental Protocols

Protocol 1: Standard Operating Procedure for Storage and Handling of this compound
  • Receiving: Upon receipt, inspect the container for any damage. Log the date of receipt and manufacturer's lot number.

  • Storage:

    • Store this compound, whether in solid form or in solution, at -20°C or below in a tightly sealed container.

    • Protect from light by using amber glass vials or by wrapping the container with aluminum foil.

    • For long-term storage of high-purity standards, consider flushing the container with an inert gas (nitrogen or argon) before sealing.

  • Handling:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture into the sample.

    • Handle this compound in a well-ventilated area.

    • Use clean glassware and high-purity solvents for preparing solutions.

  • Solution Preparation:

    • Prepare a concentrated stock solution in a suitable non-polar solvent (e.g., hexane).

    • Aliquot the stock solution into smaller volumes for daily use to avoid repeated warming and cooling of the entire stock.

    • Store all solutions under the same conditions as the neat material.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating capability of an analytical method.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

  • Stress Conditions: Expose the this compound solutions to various stress conditions as outlined in Table 1 (acidic, basic, oxidative, thermal, and photolytic). Include a control sample stored under normal conditions.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed and control samples. Neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration for analysis.

  • HPLC-UV/MS Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase will likely consist of a mixture of organic solvents. UV detection can be performed at a low wavelength (e.g., ~210 nm) where the isoprenoid chain has some absorbance. Mass spectrometry (MS) is crucial for the identification of degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of this compound degradation under each stress condition.

    • Use MS data to propose structures for the major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start: this compound Sample dissolve Dissolve in appropriate solvent start->dissolve aliquot Aliquot for different stress conditions dissolve->aliquot acid Acidic aliquot->acid base Basic aliquot->base oxidative Oxidative aliquot->oxidative thermal Thermal aliquot->thermal photo Photolytic aliquot->photo control Control aliquot->control hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc control->hplc data Data Evaluation hplc->data report Generate Stability Report data->report

Caption: Forced degradation experimental workflow.

troubleshooting_logic cluster_sample Sample Integrity cluster_analytical Analytical Method start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-20°C, dark, inert atm) start->check_storage check_system Check HPLC System Suitability (pressure, baseline, peaks) start->check_system check_handling Review Handling Procedures (aliquoting, solvent purity) check_storage->check_handling prepare_fresh Prepare Fresh Sample check_handling->prepare_fresh prepare_fresh->check_system If issue persists end_resolve Issue Resolved prepare_fresh->end_resolve If issue resolves run_blank Run Solvent Blank check_system->run_blank validate_method Re-validate Method Parameters run_blank->validate_method validate_method->end_resolve If issue resolves end_consult Consult Instrument Specialist validate_method->end_consult If issue persists

Caption: Troubleshooting logic for inconsistent results.

n_glycosylation_pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp polyprenol_synthase Polyprenol Synthase ipp->polyprenol_synthase This compound This compound polyprenol_synthase->this compound dolichol_kinase Dolichol Kinase This compound->dolichol_kinase dodecaprenol_p This compound-P dolichol_kinase->dodecaprenol_p llo_synthesis Lipid-Linked Oligosaccharide (LLO) Synthesis dodecaprenol_p->llo_synthesis ost Oligosaccharyltransferase (OST) llo_synthesis->ost protein Nascent Polypeptide in ER protein->ost glycoprotein N-linked Glycoprotein ost->glycoprotein

References

Troubleshooting low detection of Dodecaprenol in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of dodecaprenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no signal for this compound in my mass spectrometry analysis?

A1: Low detection of this compound can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Suboptimal Ionization: this compound, being a long-chain, hydrophobic molecule, can be challenging to ionize efficiently. The choice of ionization source and mobile phase additives is critical.

  • Inefficient Extraction and Sample Preparation: Poor recovery from the sample matrix is a common issue. The extraction method must be optimized for long-chain lipids.

  • Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or irreversible adsorption to the column can all lead to a reduced signal.

  • Mass Spectrometer Settings: Inappropriate settings for parameters such as ion source temperature, voltages, and collision energy can significantly impact signal intensity.

  • Sample Degradation: this compound can be susceptible to oxidation and other forms of degradation if not handled and stored properly.

Q2: What is the best ionization technique for this compound analysis?

A2: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for the analysis of polyprenols like this compound. ESI is often preferred due to its soft ionization nature, which minimizes in-source fragmentation. To enhance ionization efficiency, consider the following:

  • Adduct Formation: this compound has a low proton affinity. Therefore, forming adducts with alkali metals or other ions is a common strategy. The addition of modifiers like ammonium (B1175870) acetate (B1210297) or sodium acetate to the mobile phase can promote the formation of [M+NH₄]⁺ or [M+Na]⁺ ions, which are often more stable and readily detected.

  • Solvent Composition: The choice of organic solvent in the mobile phase can influence spray stability and desolvation efficiency. Isopropanol or methanol (B129727) are frequently used in reversed-phase chromatography for lipids.

Q3: My this compound signal is inconsistent between injections. What could be the cause?

A3: Signal instability can be attributed to several factors:

  • Sample Carryover: The hydrophobic nature of this compound can lead to carryover in the autosampler and on the analytical column. Implementing rigorous needle and column washing protocols between injections is crucial.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to variable signal intensity. Improving chromatographic separation or using more effective sample cleanup procedures can mitigate this.

  • Source Contamination: Buildup of non-volatile salts or other sample components in the ion source can lead to fluctuating signal. Regular cleaning and maintenance of the mass spectrometer source are recommended.

Troubleshooting Guides

Guide 1: Low Signal Intensity or No Peak Detected

This guide provides a systematic approach to diagnosing and resolving issues of low this compound signal.

Troubleshooting Workflow for Low this compound Signal

LowSignalTroubleshooting start Start: Low or No this compound Signal check_ms 1. Verify MS Performance (Tune & Calibrate with Standard) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_sample_prep 2. Evaluate Sample Preparation (Spike Recovery Experiment) sample_prep_ok Good Recovery? check_sample_prep->sample_prep_ok check_lc 3. Assess LC Performance (Peak Shape & Retention Time) lc_ok Good Peak Shape? check_lc->lc_ok optimize_ionization 4. Optimize Ionization Method (Test Adducts & Source Parameters) ionization_issue Action: Adjust Mobile Phase/MS Settings optimize_ionization->ionization_issue ms_ok->check_sample_prep Yes ms_issue Action: Clean & Retune MS ms_ok->ms_issue No sample_prep_ok->check_lc Yes sample_prep_issue Action: Optimize Extraction/Cleanup sample_prep_ok->sample_prep_issue No lc_ok->optimize_ionization Yes lc_issue Action: Develop New LC Method lc_ok->lc_issue No ms_issue->check_ms sample_prep_issue->check_sample_prep lc_issue->check_lc end Resolution: Improved Signal ionization_issue->end

Caption: A step-by-step decision tree for troubleshooting low this compound signals.

Problem Possible Cause Recommended Action
No this compound peak detected Instrument not properly tuned or calibrated.Perform a standard tune and calibration of the mass spectrometer according to the manufacturer's guidelines.
Complete loss of sample during preparation.Review the sample preparation protocol. Perform a spike-recovery experiment by adding a known amount of this compound standard to a blank matrix and measure the recovery.
This compound is not eluting from the LC column.Check for column clogging. Use a stronger mobile phase or a different column chemistry suitable for hydrophobic compounds.
Low signal intensity Poor ionization efficiency.Add a modifier to the mobile phase to promote adduct formation (e.g., 10 mM ammonium acetate). Optimize ion source parameters such as capillary voltage and gas flow rates.
Ion suppression from matrix components.Improve sample cleanup by incorporating a solid-phase extraction (SPE) step. Adjust the chromatographic gradient to better separate this compound from interfering substances.
Suboptimal fragmentation (in MS/MS).Optimize the collision energy to ensure efficient fragmentation of the precursor ion to a stable and detectable product ion.
Guide 2: Poor Peak Shape and Reproducibility

This guide addresses common chromatographic issues that affect the quality of this compound analysis.

Problem Possible Cause Recommended Action
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competitive agent like triethylamine (B128534) to the mobile phase. Consider a different column with a more inert stationary phase.
Column overload.Reduce the injection volume or dilute the sample.
Peak Fronting Sample solvent incompatible with the mobile phase.Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Variable Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column degradation.Replace the analytical column and guard column.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissue

This protocol is a general guideline based on the Folch method for lipid extraction.

  • Homogenization: Homogenize 100 mg of tissue in 2 mL of a chloroform:methanol (2:1, v/v) mixture using a mechanical homogenizer.

  • Extraction: Agitate the homogenate for 20 minutes at room temperature.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution and vortex thoroughly. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of mobile phase for LC-MS analysis.

This compound Extraction and Analysis Workflow

ExtractionWorkflow start Start: Biological Sample homogenize 1. Homogenize in Chloroform:Methanol (2:1) start->homogenize extract 2. Agitate for 20 min homogenize->extract phase_sep 3. Add NaCl and Centrifuge extract->phase_sep collect 4. Collect Lower Organic Phase phase_sep->collect dry 5. Dry under Nitrogen collect->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute lcms 7. LC-MS/MS Analysis reconstitute->lcms

Caption: A generalized workflow for the extraction and analysis of this compound.

Protocol 2: LC-MS/MS Method for this compound Quantification

This is a starting point for method development. Optimization will be required for specific instrumentation and applications.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 90:10 Methanol:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 90:10 Isopropanol:Methanol with 10 mM Ammonium Acetate.

    • Gradient: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20.1-25 min, 10% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+NH₄]⁺ (where M is the molecular weight of the specific this compound isomer).

    • Product Ion: A characteristic fragment ion resulting from the loss of a water molecule or an isoprene (B109036) unit. Collision energy should be optimized for this transition.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the this compound standard.

Quantitative Data Summary

The following tables provide examples of the types of quantitative data that should be generated during method validation for this compound analysis. Actual values will vary depending on the specific method and instrumentation.

Table 1: Method Detection and Quantification Limits

Parameter This compound-12 This compound-13
Limit of Detection (LOD) e.g., 0.5 ng/mLe.g., 0.5 ng/mL
Limit of Quantification (LOQ) e.g., 2 ng/mLe.g., 2 ng/mL
Linear Range e.g., 2 - 1000 ng/mLe.g., 2 - 1000 ng/mL
Correlation Coefficient (r²) >0.99>0.99

Table 2: Sample Preparation Recovery and Matrix Effects

Parameter This compound-12 This compound-13
Extraction Recovery (%) e.g., 85 ± 5%e.g., 83 ± 6%
Matrix Effect (%) e.g., 95 ± 7%e.g., 92 ± 8%

This compound Signaling and Fragmentation

Role in Glycosylation

This compound is a precursor to dolichol, which is essential for the N-linked glycosylation of proteins in eukaryotes. This pathway is crucial for proper protein folding, stability, and function.

This compound in the N-Linked Glycosylation Pathway

GlycosylationPathway This compound This compound Dolichol Dolichol This compound->Dolichol Reduction Dolichol_P Dolichol Phosphate Dolichol->Dolichol_P Phosphorylation Oligosaccharyl_PP_Dol Oligosaccharyl-PP-Dolichol Dolichol_P->Oligosaccharyl_PP_Dol Oligosaccharide Assembly Protein Nascent Polypeptide Oligosaccharyl_PP_Dol->Protein Oligosaccharyltransferase Glycoprotein Glycoprotein Protein->Glycoprotein

Caption: The role of this compound as a precursor in protein N-linked glycosylation.

Expected Fragmentation Pattern

In positive ion mode ESI-MS/MS, the ammoniated adduct of this compound ([M+NH₄]⁺) is often selected as the precursor ion. Collision-induced dissociation (CID) typically results in the neutral loss of ammonia (B1221849) and water, as well as characteristic cleavages of the polyisoprenoid chain.

Hypothetical Fragmentation of this compound

Fragmentation precursor [M+NH₄]⁺ (Precursor Ion) loss_nh3 [M+H]⁺ precursor->loss_nh3 -NH₃ loss_h2o [M+H-H₂O]⁺ (Product Ion 1) loss_nh3->loss_h2o -H₂O loss_isoprene [M+H - C₅H₈]⁺ (Product Ion 2) loss_nh3->loss_isoprene - Isoprene Unit

Caption: A simplified, hypothetical fragmentation pathway for the ammoniated adduct of this compound.

Technical Support Center: Optimizing Dodecaprenol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dodecaprenol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and purification of this compound from complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The primary methods for extracting this compound and other polyprenols from complex samples, such as plant material, are solvent extraction and Supercritical Fluid Extraction (SFE-CO2).[1] Solvent extraction utilizes organic solvents like petroleum ether, ethanol (B145695), or mixtures such as ethyl acetate (B1210297) and methanol.[1][2] SFE-CO2 is a more modern technique that uses supercritical carbon dioxide, often with a co-solvent like ethanol, to extract the desired compounds.[1][3]

Q2: Why is a saponification step necessary in the extraction process?

A2: Saponification is a critical step to remove contaminating lipids, such as triglycerides and fatty acids, from the crude extract. This process involves hydrolyzing fats and oils using an alkali solution (e.g., sodium hydroxide) to form glycerol (B35011) and fatty acid salts (soap), which can then be separated from the unsaponifiable this compound.

Q3: Which analytical method is typically used for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the identification and quantification of this compound and other polyprenols. Detection is often performed with a UV-Vis detector at a wavelength of approximately 210-215 nm.

Q4: What are the key factors influencing the yield of this compound extraction?

A4: The yield of this compound is influenced by several factors, including the plant species, the extraction method employed, and the specific parameters used. For solvent extraction, these parameters include the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio. For SFE-CO2, critical parameters include pressure, temperature, extraction time, and the use of a co-solvent.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction process.

Low Extraction Yield
Potential Cause Recommended Solution
Inadequate Sample Preparation Ensure the plant material is properly dried and ground to a fine powder (e.g., 30-40 mesh size) to maximize the surface area for extraction.
Suboptimal Solvent Selection The choice of solvent is crucial. Dodecaprenols are highly soluble in organic solvents like hexane, acetone (B3395972), and ethanol. Experiment with different solvent systems, such as a mixture of ethyl acetate and methanol, to optimize solubility and extraction efficiency.
Inefficient Extraction Parameters Optimize extraction time, temperature, and the solid-to-liquid ratio. For reflux extraction, temperatures between 50-70°C for 2-6 hours are often effective. For SFE-CO2, parameters such as 200 bar pressure and 70°C have been used successfully.
Incomplete Saponification Ensure the saponification reaction is complete to effectively remove interfering lipids. This can be influenced by the concentration of the alkali solution, reaction time, and temperature.
Poor Purity of Final Product
Potential Cause Recommended Solution
Presence of Contaminating Lipids A crucial saponification step is necessary to remove lipids like triglycerides and fatty acids. After saponification, perform thorough washing and separation to remove the resulting soaps.
Ineffective Purification Technique Employ purification steps such as low-temperature precipitation in acetone to remove impurities. For higher purity, use chromatography techniques like column chromatography with silica (B1680970) gel or alumina.
Co-extraction of Other Compounds The initial extraction may pull other soluble compounds from the sample matrix. Subsequent purification steps are essential to isolate the this compound.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Plant Material
  • Sample Preparation :

    • Harvest fresh plant material (e.g., conifer needles).

    • Dry the material in a well-ventilated area or a low-temperature oven.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction :

    • Mix the powdered plant material with a suitable organic solvent (e.g., petroleum ether) at a specific ratio (e.g., 1:4 to 1:10 g/mL).

    • Perform reflux extraction by heating the mixture to 50-70°C for 2-6 hours.

    • Filter the mixture to separate the extract from the solid plant residue. Repeat the extraction on the residue to maximize yield.

    • Combine the extracts and concentrate them using a rotary evaporator to obtain the crude extract.

  • Saponification :

    • To the crude extract, add a sodium hydroxide (B78521) (NaOH) solution (e.g., 10-20% w/w) at a ratio of approximately 1:1 to 1:2 (extract weight to NaOH solution volume).

    • Heat the mixture to 50-70°C and stir for 1-2 hours to complete the saponification reaction.

  • Purification :

    • After cooling, transfer the mixture to a separatory funnel and extract the unsaponifiable matter (containing this compound) with a nonpolar solvent like petroleum ether.

    • Wash the organic phase with water until the pH is neutral.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound extract.

Protocol 2: Supercritical Fluid Extraction (SFE-CO2)
  • Sample Preparation : Prepare the dried and ground plant material as described in Protocol 1.

  • SFE-CO2 Extraction :

    • Load the powdered plant material into the extraction vessel of an SFE system.

    • Set the extraction parameters. For example, for Picea sitchensis, optimal conditions can be a pressure of 200 bar and a temperature of 70°C.

    • Use a co-solvent such as absolute ethanol at a low flow rate to enhance extraction efficiency.

    • The extract containing this compound and other lipids is collected in a separation vessel.

  • Saponification and Purification : Proceed with the saponification and purification steps as outlined in Protocol 1.

Data Presentation

Table 1: Comparison of Polyprenol Yields from Different Conifer Species and Extraction Methods

Plant SpeciesExtraction MethodPolyprenol Yield (mg/g dry weight)Reference
Pinus sylvestrisHexane:Acetone Solvent Extraction14.00 ± 0.4
Pinus sylvestrisSFE-CO2 (200 bar, 70°C, 7h, ethanol co-solvent)6.35 ± 0.4
Cunninghamia lanceolataOptimized Solvent Extraction (Ethyl Acetate)12.2 ± 0.4

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow Start Start: Plant Material Prep Sample Preparation (Drying, Grinding) Start->Prep Ext Extraction (Solvent or SFE-CO2) Prep->Ext Crude Crude Extract (this compound + Lipids) Ext->Crude Sap Saponification (NaOH Treatment) Crude->Sap Sep Separation (Liquid-Liquid Extraction) Sap->Sep Purify Purification (Precipitation, Chromatography) Sep->Purify Unsaponifiable Fraction Waste Waste (Lipids, Soaps) Sep->Waste Saponifiable Fraction Final Pure this compound Purify->Final

Caption: General workflow for this compound extraction and purification.

Troubleshooting Logic for Low Extraction Yield

TroubleshootingYield Problem Low this compound Yield CheckPrep Check Sample Preparation Problem->CheckPrep CheckSolvent Evaluate Solvent System Problem->CheckSolvent CheckParams Optimize Extraction Parameters Problem->CheckParams CheckSap Verify Saponification Efficiency Problem->CheckSap Sol_Grind Action: Ensure fine powder (30-40 mesh) CheckPrep->Sol_Grind Sol_Solvent Action: Test different solvents/mixtures CheckSolvent->Sol_Solvent Sol_Params Action: Adjust time, temperature, ratio CheckParams->Sol_Params Sol_Sap Action: Adjust alkali concentration/time CheckSap->Sol_Sap

Caption: Troubleshooting guide for low this compound extraction yield.

References

Technical Support Center: Dodecaprenol Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dodecaprenol during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of this compound, like other polyisoprenoid alcohols, are:

  • Oxidation: The numerous double bonds in the isoprenoid chain are susceptible to oxidation, which is a primary degradation pathway.[1][2] This can be initiated by atmospheric oxygen.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including oxidation and other decomposition reactions.[3][4][5]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate photo-oxidative degradation.

  • Acids/Bases: Strong acidic or basic conditions can potentially catalyze the degradation of the molecule.

Q3: How should I store my this compound samples to ensure stability?

To maximize the shelf-life of this compound, it is recommended to store it under conditions that minimize exposure to the degrading factors mentioned above. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.
Light Amber vial or protected from lightPrevents photo-degradation initiated by UV and visible light.
Form In a suitable organic solventReduces susceptibility to oxidation compared to a dry film.
Container Glass vial with a PTFE-lined capAvoids leaching of plasticizers and other contaminants from plastic containers.

Q4: Can I use antioxidants to prevent this compound degradation?

Yes, the use of antioxidants is a highly recommended strategy to prevent the oxidative degradation of this compound. Due to its poly-unsaturated nature, this compound is prone to free-radical mediated oxidation. Antioxidants can scavenge these free radicals and protect the integrity of the molecule.

Q5: Which antioxidants are suitable for this compound?

While specific studies on antioxidants for this compound are limited, compounds that are effective for other polyunsaturated lipids are likely to be beneficial. These include:

  • Butylated Hydroxytoluene (BHT): A common synthetic antioxidant for lipids.

  • Tocopherols (Vitamin E): A natural antioxidant that is effective in protecting unsaturated lipids.

  • Ascorbyl Palmitate: A fat-soluble form of Vitamin C that can act as a synergistic antioxidant with tocopherols.

The choice of antioxidant may depend on the downstream application of the this compound. It is advisable to test the compatibility of the antioxidant with the specific experimental system.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected peaks in my chromatogram after a period of storage. Degradation of this compound.Review your storage conditions. Ensure the sample was stored at -20°C or below, under an inert atmosphere, and protected from light. Consider adding an antioxidant to a fresh aliquot.
Loss of biological activity of my this compound-containing formulation. Chemical degradation leading to a lower concentration of the active compound.Quantify the this compound concentration using a validated analytical method like HPLC-UV. Compare the result with the initial concentration.
Visible color change or precipitation in the this compound solution. Significant degradation and formation of insoluble byproducts.The sample is likely highly degraded and should be discarded. Review handling procedures to minimize exposure to air and light during use.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC-UV

This protocol outlines a general method for assessing the stability of this compound. Specific parameters may need to be optimized for your particular instrumentation and sample matrix.

1. Objective: To quantify the amount of this compound in a sample over time under specific storage conditions.

2. Materials:

  • This compound standard of known purity

  • HPLC-grade solvents (e.g., acetonitrile (B52724), isopropanol)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Method:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable organic solvent (e.g., isopropanol) at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Dilute the this compound sample to be tested to fall within the range of the calibration curve.

  • HPLC Conditions (Example):

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (B130326) (e.g., 50:50 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (this compound has a weak chromophore, so low UV is typically used).

    • Injection Volume: 20 µL

  • Analysis: Inject the standards and the sample. Integrate the peak area corresponding to this compound.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use the linear regression equation to calculate the concentration of this compound in the sample.

  • Stability Study: Analyze the sample at defined time points (e.g., 0, 1, 3, 6 months) under the chosen storage conditions. A decrease in the concentration of this compound over time indicates degradation.

Visualizations

Dodecaprenol_Degradation_Pathway This compound This compound (Intact Molecule) Peroxy_Radical Peroxy Radical This compound->Peroxy_Radical + O2 Initiation Initiation (e.g., Light, Heat) Initiation->this compound H abstraction Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H abstraction Degradation_Products Degradation Products (e.g., Aldehydes, Ketones) Hydroperoxide->Degradation_Products Decomposition

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow_Stability_Testing cluster_storage Storage Conditions cluster_analysis Analysis T1 Time 0 Sample_Prep Sample Preparation (Dilution) T1->Sample_Prep T2 Time 1 T2->Sample_Prep T3 Time 'n' T3->Sample_Prep HPLC HPLC-UV Analysis Sample_Prep->HPLC Quant Quantification HPLC->Quant Data_Analysis Data Analysis (Degradation Rate) Quant->Data_Analysis

Caption: Workflow for this compound stability testing.

Troubleshooting_Logic action_node action_node start Unexpected Results? check_purity Purity Issue? start->check_purity check_storage Improper Storage? check_purity->check_storage No action_purity Verify Purity of Starting Material check_purity->action_purity Yes check_handling Handling Error? check_storage->check_handling No action_storage Review Storage Conditions (-20°C, Inert Gas, Dark) check_storage->action_storage Yes action_handling Review Handling Procedures (Minimize Air/Light Exposure) check_handling->action_handling Yes

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Resolving Dodecaprenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic resolution of dodecaprenol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the separation and analysis of these long-chain isoprenoid alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: this compound presents several analytical challenges due to its structure. It is a long, hydrophobic molecule (C60) with multiple isoprenoid units. The primary challenges lie in separating its various isomers, which include:

  • Geometric (Cis/Trans) Isomers: The double bonds within the isoprene (B109036) units can have either a cis or trans configuration, leading to a large number of potential geometric isomers.

  • Stereoisomers (Enantiomers/Diastereomers): The presence of chiral centers, particularly in the saturated alpha-isoprene unit of dolichols (the saturated form of polyprenols), results in stereoisomers.

  • Homologs: Commercial or biological samples may contain a mixture of polyprenols with varying numbers of isoprene units (e.g., C55, C60, C65), which need to be separated from the this compound (C60) of interest.

These isomers often have very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.

Q2: Which chromatographic techniques are most suitable for this compound isomer separation?

A2: Several techniques can be employed, with the choice depending on the specific separation goal (e.g., geometric vs. stereoisomers) and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) are used. NP-HPLC on silica (B1680970) or diol columns can be effective for separating geometric isomers. Chiral stationary phases are necessary for resolving stereoisomers.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating both geometric and chiral isomers of polyprenols. It often provides higher resolution and faster separations compared to HPLC.[1]

  • Gas Chromatography (GC): GC, typically coupled with mass spectrometry (GC-MS), can be used for the analysis of shorter-chain isoprenoids. For long-chain alcohols like this compound, derivatization to increase volatility and thermal stability is usually required.

Q3: Why is derivatization sometimes necessary for the GC-MS analysis of this compound?

A3: this compound is a long-chain alcohol with a high boiling point and a polar hydroxyl group. Direct injection into a GC system can lead to poor peak shape, thermal degradation, and low sensitivity. Derivatization, most commonly silylation, converts the polar -OH group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This improves the chromatographic behavior of the analyte, resulting in sharper peaks and better sensitivity.

Q4: Can I use UV detection for the quantification of this compound?

A4: this compound has a chromophore (the double bonds) that allows for UV detection, typically at low wavelengths around 210 nm. While UV detection is feasible, its sensitivity might be limited. For more sensitive and specific detection, especially in complex matrices, mass spectrometry (MS) is often preferred.

Troubleshooting Guides

This section addresses specific issues you may encounter during your chromatographic experiments for this compound isomer separation.

Problem 1: Poor Resolution or Co-elution of Isomers

If you are observing broad peaks or a single peak where multiple isomers are expected, consider the following troubleshooting steps.

G cluster_hplc HPLC Method Optimization cluster_sfc SFC Method Optimization cluster_gc GC Method Optimization start Poor Isomer Resolution hplc_check Check HPLC Mode start->hplc_check sfc_modifier Optimize Modifier start->sfc_modifier If using SFC gc_derivatization Confirm Complete Derivatization start->gc_derivatization If using GC rp_hplc Reversed-Phase (RP-HPLC) hplc_check->rp_hplc RP np_hplc Normal-Phase (NP-HPLC) hplc_check->np_hplc NP hplc_mobile Optimize Mobile Phase rp_hplc->hplc_mobile Increase aqueous component for later elution of homologs np_hplc->hplc_mobile Fine-tune polarity with hexane/isopropanol ratios hplc_gradient Adjust Gradient hplc_mobile->hplc_gradient Try a shallower gradient hplc_column Change Column hplc_gradient->hplc_column Consider C30 for RP or different chiral column for NP sfc_pressure Adjust Back Pressure sfc_modifier->sfc_pressure sfc_temp Change Temperature sfc_pressure->sfc_temp sfc_column Select Appropriate Chiral/Achiral Column sfc_temp->sfc_column gc_temp Optimize Temperature Program gc_column Use a Longer Column or Different Stationary Phase G cluster_system System-wide Issues cluster_peak_specific Peak-Specific Issues start Peak Splitting or Tailing check_all_peaks Are all peaks affected? start->check_all_peaks system_void Check for void volume in column or fittings check_all_peaks->system_void Yes peak_overload Reduce sample concentration/injection volume check_all_peaks->peak_overload No system_frit Inspect/replace column inlet frit system_void->system_frit system_leak Check for leaks in the flow path system_frit->system_leak peak_solvent Ensure sample is dissolved in mobile phase or a weaker solvent peak_overload->peak_solvent peak_secondary Consider secondary interactions with stationary phase peak_solvent->peak_secondary If tailing persists G cluster_cytosol Cytosol cluster_er_lumen ER Lumen Dol_P Dolichol-Phosphate (Dol-P) Dol_PP_GlcNAc2 Dol-PP-(GlcNAc)2 Dol_P->Dol_PP_GlcNAc2 ALG13/14 UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Dol_P DPAGT1 GDP_Man GDP-Mannose GDP_Man->Dol_PP_GlcNAc2 ALG1/2/11 Dol_PP_GlcNAc2_Man5 Dol-PP-(GlcNAc)2(Man)5 Dol_PP_GlcNAc2->Dol_PP_GlcNAc2_Man5 Flipped_Dol_PP Dol-PP-(GlcNAc)2(Man)5 Dol_PP_GlcNAc2_Man5->Flipped_Dol_PP Flippase (RFT1) LLO Lipid-Linked Oligosaccharide (Glc)3(Man)9(GlcNAc)2-PP-Dol Flipped_Dol_PP->LLO Dol_P_Man Dol-P-Mannose Dol_P_Man->Flipped_Dol_PP ALG3/9/12 Dol_P_Glc Dol-P-Glucose Dol_P_Glc->LLO ALG6/8/10 Protein Nascent Polypeptide LLO->Protein Oligosaccharyltransferase (OST) Glycoprotein Glycoprotein Protein->Glycoprotein

References

Minimizing interference in Dodecaprenol quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dodecaprenol quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for the separation and quantification of this compound and other polyprenols. Both normal-phase and reverse-phase HPLC systems can be employed. Detection is typically achieved using a UV detector, with the optimal wavelength around 210 nm, or for enhanced sensitivity and structural confirmation, a mass spectrometer (LC-MS) can be utilized.

Q2: I am observing low recovery of this compound from my plant tissue samples. What are the potential causes and how can I improve the yield?

A2: Low recovery of this compound from plant matrices is a common issue that can stem from several factors. Here are some potential causes and solutions:

  • Incomplete Cell Lysis: The robust cell walls of plant tissues can hinder solvent penetration. Ensure that the plant material is thoroughly dried and finely ground to maximize the surface area for efficient extraction.

  • Inappropriate Solvent System: The choice of solvent is critical for the effective extraction of lipophilic compounds like this compound. A mixture of polar and non-polar solvents is often required. For instance, a commonly used solvent system for polyprenol extraction is a mixture of hexane (B92381) and isopropanol (B130326) or acetone.

  • Insufficient Extraction Time or Temperature: The extraction process may require optimization. Ensure that the solvent has sufficient time to penetrate the sample matrix. While elevated temperatures can enhance extraction efficiency, it's crucial to avoid excessively high temperatures that could lead to the degradation of this compound.

  • Degradation of this compound: this compound is susceptible to degradation when exposed to light, heat, and oxygen.[1][2] It is advisable to perform extraction procedures under subdued light and to use antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents to prevent oxidative degradation. Samples and extracts should be stored at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[1]

Q3: My this compound quantification results are inconsistent and show poor reproducibility. What could be the reason?

A3: Inconsistent and irreproducible results in this compound quantification can be attributed to several factors throughout the analytical workflow:

  • Sample Heterogeneity: Ensure that the initial sample is homogenous to guarantee that each aliquot taken for analysis is representative of the whole sample.

  • Inaccurate Standard Preparation: The accuracy of quantification is highly dependent on the accuracy of the calibration standards. Prepare fresh standard solutions regularly from a reliable this compound standard. Verify the concentration of the stock solution spectrophotometrically.

  • Instrument Instability: Fluctuations in the HPLC system, such as unstable pump pressure or detector noise, can lead to variability in peak areas and retention times.[3] Ensure the HPLC system is properly maintained and equilibrated before analysis.

  • Matrix Effects in LC-MS: If you are using LC-MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[4] This can be addressed by improving sample clean-up, optimizing chromatographic separation, or using a stable isotope-labeled internal standard.

Q4: I am using LC-MS for this compound analysis and the signal is weak or absent. How can I improve the signal intensity?

A4: The hydrophobic nature of this compound can make it challenging to ionize effectively, especially with electrospray ionization (ESI). Here are some strategies to enhance the MS signal:

  • Adduct Formation: The formation of adducts with ions like sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+) is often more efficient than protonation ([M+H]+). Consider adding a small amount of sodium acetate (B1210297) or ammonium acetate to the mobile phase to promote the formation of these adducts.

  • Optimize MS Source Parameters: High source temperatures or voltages can cause in-source fragmentation of the this compound molecule, leading to a weak molecular ion signal. Optimize the MS source parameters, such as temperature and cone voltage, to minimize fragmentation and maximize the signal of the desired ion.

  • Improve Sample Purity: Matrix components can interfere with the ionization process. Enhance your sample clean-up procedure to remove interfering substances like salts, detergents, and other lipids.

Troubleshooting Guides

Issue 1: Peak Tailing or Broadening in HPLC-UV Analysis

Symptoms: The chromatographic peak for this compound is asymmetrical, with a tailing edge, or is significantly wider than expected. This can lead to inaccurate integration and quantification.

Possible Causes and Solutions:

CauseSolution
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions The silica-based C18 column may have residual silanol (B1196071) groups that can interact with polar moieties in the sample. Use a column with end-capping or add a small amount of a competitive base, like triethylamine, to the mobile phase.
Poor Sample Solubility Ensure that the sample is fully dissolved in the mobile phase or a solvent of similar polarity. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Column Contamination Contaminants from previous injections can accumulate on the column. Flush the column with a strong solvent, or if necessary, reverse the column and flush it (check the manufacturer's instructions first).
Mismatched Mobile Phase pH Although this compound does not have an ionizable group, other components in the sample might. Ensure the mobile phase pH is appropriate for all sample components to avoid secondary interactions.
Issue 2: Interference from Co-eluting Compounds

Symptoms: Additional peaks are observed that overlap with the this compound peak, making accurate quantification difficult. In LC-MS, this can also manifest as ion suppression or enhancement.

Possible Causes and Solutions:

Interfering SubstanceMitigation Strategy
Other Lipids (e.g., Sterols, Phospholipids) - Improve Chromatographic Separation: Modify the mobile phase gradient or composition to resolve the this compound peak from interfering lipids. For instance, using a different organic modifier (e.g., methanol (B129727) vs. acetonitrile) can alter selectivity. - Sample Clean-up: Implement a solid-phase extraction (SPE) step to remove interfering lipids. Different SPE cartridges (e.g., C18, silica) can be tested to find the most effective one for your sample matrix. - Saponification: For the analysis of total this compound (free and esterified), a saponification step will remove glycerolipids, which can be a major source of interference.
Pigments (e.g., Chlorophylls, Carotenoids) - Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove pigments before HPLC analysis. - Liquid-Liquid Extraction: Perform a liquid-liquid extraction with immiscible solvents to partition this compound away from polar pigments.
Matrix Components from Plant Extracts - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples. This helps to compensate for matrix effects. - Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. However, ensure that the this compound concentration remains within the linear range of the assay.

Experimental Protocols

Protocol 1: Extraction of this compound from Morus alba Leaves

This protocol is adapted from methods for polyprenol extraction from plant tissues.

Materials:

  • Dried and powdered Morus alba leaves

  • Hexane

  • Isopropanol

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Weigh 1 gram of finely powdered, dried Morus alba leaves into a glass flask.

  • Add 20 mL of a hexane/isopropanol mixture (2:1, v/v) containing 0.01% BHT.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction (steps 2-5) two more times with fresh solvent.

  • Combine all the supernatants.

  • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

  • Filter the extract through a 0.45 µm PTFE syringe filter.

  • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in a known volume of mobile phase (e.g., 1 mL of acetonitrile (B52724)/isopropanol) for HPLC analysis.

Protocol 2: HPLC-UV Quantification of this compound

This is a general protocol and may require optimization for specific instruments and samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 70:30, v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

This compound Quantification Workflow

Dodecaprenol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Plant/Microbial Sample Grinding Drying & Grinding Sample->Grinding Extraction Solvent Extraction (e.g., Hexane/Isopropanol) Grinding->Extraction Purification Purification (e.g., SPE, Saponification) Extraction->Purification Concentration Solvent Evaporation & Reconstitution Purification->Concentration HPLC HPLC-UV or LC-MS/MS Analysis Concentration->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quant Quantification (Calibration Curve) Data->Quant Result Result (this compound Concentration) Quant->Result

Caption: Workflow for this compound quantification.

Troubleshooting Logic for Low this compound Recovery

Low_Recovery_Troubleshooting cluster_extraction Extraction Issues cluster_stability Stability Issues cluster_quant Quantification Issues Start Low this compound Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckStability Assess Analyte Stability Start->CheckStability CheckQuant Verify Quantification Method Start->CheckQuant Lysis Incomplete Lysis? CheckExtraction->Lysis Degradation Degradation during processing? CheckStability->Degradation Standard Inaccurate Standards? CheckQuant->Standard Solvent Inadequate Solvent? TimeTemp Suboptimal Time/Temp? Solvent->TimeTemp No Solution2 Optimize Solvent System Solvent->Solution2 Yes Lysis->Solvent No Solution1 Improve Grinding/Homogenization Lysis->Solution1 Yes Storage Improper Storage? Degradation->Storage No Solution3 Use Antioxidants, Protect from Light/Heat Degradation->Solution3 Yes Instrument Instrument Malfunction? Standard->Instrument No Matrix Matrix Effects? Instrument->Matrix No Solution4 Improve Cleanup, Use Matrix-Matched Standards Matrix->Solution4 Yes

Caption: Troubleshooting guide for low this compound recovery.

Putative this compound Biosynthetic Pathway

Dodecaprenol_Biosynthesis enzyme enzyme IPP Isopentenyl Pyrophosphate (IPP) IPP_isomerase IPP Isomerase IPP->IPP_isomerase Prenyltransferase Prenyltransferase IPP->Prenyltransferase cis_Prenyltransferase (Z)-Prenyltransferase IPP->cis_Prenyltransferase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Prenyltransferase GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->cis_Prenyltransferase HeptaPP Heptaprenyl Pyrophosphate OctaPP Octaprenyl Pyrophosphate NonaPP Nonaprenyl Pyrophosphate DecaPP Decaprenyl Pyrophosphate UndecaPP Undecaprenyl Pyrophosphate DodecaPP Dodecaprenyl Pyrophosphate Dodecaprenyl_PP_phosphatase Dodecaprenyl-PP Phosphatase DodecaPP->Dodecaprenyl_PP_phosphatase This compound This compound IPP_isomerase->DMAPP Prenyltransferase->GPP cis_Prenyltransferase->DodecaPP + 9 IPP Dodecaprenyl_PP_phosphatase->this compound

Caption: Simplified putative biosynthetic pathway of this compound.

References

Technical Support Center: Enhancing Dodecaprenol Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Dodecaprenol in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in in vitro studies?

This compound is a long-chain polyprenol, a class of naturally occurring isoprenoid alcohols. Its long hydrocarbon chain makes it highly hydrophobic, leading to poor solubility in aqueous solutions like cell culture media. This inherent low solubility can lead to precipitation, making it difficult to achieve accurate and reproducible results in in vitro assays.

Q2: What are the primary causes of this compound precipitation in culture media?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: this compound is practically insoluble in water.

  • Solvent Effects: When a concentrated stock solution of this compound in an organic solvent (like DMSO or ethanol) is diluted into aqueous media, the solvent concentration may become too low to keep the compound in solution, causing it to "crash out."

  • Temperature Fluctuations: Changes in temperature, such as moving from room temperature to a 37°C incubator, can decrease the solubility of hydrophobic compounds.

  • Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), and other components, leading to the formation of insoluble complexes.

  • High Concentration: The desired final concentration of this compound may exceed its solubility limit in the culture medium.

Q3: What solvents are recommended for preparing a this compound stock solution?

For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used to prepare stock solutions of hydrophobic compounds like this compound. It is crucial to use high-purity, sterile-filtered solvents to avoid contamination and cytotoxicity. While this compound is also soluble in non-polar solvents like hexane, these are not compatible with cell culture systems.

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Description: A precipitate forms immediately when the this compound stock solution is added to the cell culture medium.

Potential CauseRecommended Solution
High Final Concentration The desired concentration of this compound may be above its solubility limit in the culture medium. Try a lower final concentration.
Rapid Dilution Adding a concentrated stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. Perform a serial dilution of the stock in pre-warmed media.
Cold Media Adding the stock solution to cold media can decrease its solubility. Ensure the culture medium is pre-warmed to 37°C before adding the this compound solution.
High Stock Concentration A very high concentration in the initial stock solution can promote precipitation upon dilution. Consider preparing a slightly less concentrated stock.

Issue: Delayed Precipitation of this compound in the Incubator

Description: The media appears clear initially, but a precipitate forms after several hours or days of incubation.

Potential CauseRecommended Solution
Temperature Fluctuations Ensure the incubator temperature is stable. Avoid frequent opening of the incubator door.
Solvent Evaporation Ensure culture flasks or plates are properly sealed to prevent solvent evaporation, which can increase the effective concentration of this compound.
Interaction with Media Components This compound may be interacting with components in the media over time. Consider testing different media formulations if possible.
pH Shift The CO2 environment in an incubator can alter the pH of the media, potentially affecting the solubility of the compound. Ensure your media is properly buffered.

Issue: Cell Toxicity Observed After Treatment

Description: Cells show signs of toxicity (e.g., poor morphology, reduced viability) after the addition of this compound.

Potential CauseRecommended Solution
This compound Cytotoxicity The concentration of this compound itself may be cytotoxic. Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and assay.
Solvent Toxicity The final concentration of the organic solvent (e.g., DMSO, ethanol) may be too high. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
Precipitate-Induced Toxicity The precipitate itself can be harmful to cells. Ensure that this compound is fully dissolved in the culture medium before adding it to the cells. If a precipitate forms, it is best to discard the medium and prepare a fresh solution.

Data Presentation: Solubility of this compound

SolventSolubilitySuitability for In Vitro StudiesNotes
Hexane SolubleNot SuitableA non-polar solvent, incompatible with aqueous cell culture systems.
Chloroform SolubleNot SuitableA non-polar solvent, toxic to cells and incompatible with cell culture.
Ethanol Soluble (at high concentrations)Suitable (with caution)Can be used to prepare stock solutions. The final concentration in media should be kept low to avoid cytotoxicity.
Dimethyl Sulfoxide (DMSO) Soluble (at high concentrations)Suitable (with caution)A common solvent for preparing stock solutions of hydrophobic compounds. The final concentration in media must be carefully controlled.
Aqueous Buffers / Cell Culture Media Practically InsolubleRequires solubilizing agentsDirect dissolution is not feasible.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using Ethanol and a Surfactant/Protein Carrier

This protocol is adapted from a method used for solubilizing other long-chain polyprenols for in vitro studies.

Materials:

  • This compound

  • 200 proof Ethanol

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile, deionized water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 40°C

Procedure:

  • Prepare a Concentrated this compound Stock in Ethanol:

    • Dissolve this compound in 200 proof ethanol at 40°C to achieve a concentration of 1-5 mg/mL. Vortex until fully dissolved.

  • Prepare the Surfactant/Protein Carrier Solution:

    • Prepare a solution containing 0.1% Triton X-100 and 2% BSA in sterile, deionized water.

  • Prepare the Intermediate this compound Solution:

    • Dilute the ethanolic this compound stock solution 1:100 into the Triton X-100/BSA solution. For example, add 10 µL of the 1 mg/mL this compound stock to 990 µL of the carrier solution to obtain a final this compound concentration of 10 µg/mL.

    • Vortex immediately and thoroughly. This will result in a nanoemulsion.

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Further dilute the intermediate solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration for your experiment. For example, to get a final concentration of 0.1 µg/mL, add 10 µL of the 10 µg/mL intermediate solution to 990 µL of cell culture medium.

    • Gently mix by inverting the tube or pipetting up and down.

  • Control Preparation:

    • It is critical to prepare a vehicle control that contains the same final concentrations of ethanol, Triton X-100, and BSA as the this compound-treated samples.

Workflow for Preparing this compound Working Solution

G cluster_stock Stock Preparation cluster_carrier Carrier Preparation cluster_intermediate Intermediate Solution cluster_final Final Working Solution stock 1. Dissolve this compound in Ethanol (40°C) (1-5 mg/mL) intermediate 3. Dilute Stock 1:100 in Carrier Solution (e.g., 10 µg/mL) stock->intermediate 1:100 dilution carrier 2. Prepare 0.1% Triton X-100 + 2% BSA in H2O carrier->intermediate final 4. Dilute Intermediate Solution in Pre-warmed Cell Culture Medium (to desired final concentration) intermediate->final Further dilution G This compound This compound Dolichol Dolichol This compound->Dolichol Polyprenol Reductase Dolichol_P Dolichol Phosphate (Dol-P) Dolichol->Dolichol_P Dolichol Kinase N_Glycosylation N-linked Protein Glycosylation Dolichol_P->N_Glycosylation Oligosaccharide Carrier

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic Dodecaprenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic dodecaprenol. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues related to batch-to-batch variability in their experiments. Consistent quality of synthetic this compound is crucial for reproducible results, particularly in studies involving protein glycosylation, where it serves as a precursor to the lipid carrier dolichol phosphate (B84403).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing inconsistent results in my glycosylation assays when using different batches of synthetic this compound?

Inconsistent results in glycosylation assays are frequently linked to batch-to-batch variability of the synthetic this compound used. The primary sources of this variability are differences in isomeric distribution, purity profile, and the presence of residual contaminants. This compound, a C60 isoprenoid alcohol, has multiple double bonds, each of which can exist in either a cis or trans configuration. The specific isomeric composition is critical for its biological activity, as enzymes involved in the subsequent phosphorylation and glycosylation steps can exhibit stereospecificity.

Troubleshooting Steps:

  • Verify Isomeric Distribution: The ratio of cis to trans isomers can significantly impact the efficiency of its conversion to this compound phosphate and its subsequent utilization in glycosylation pathways. It is essential to obtain a Certificate of Analysis (CoA) from the supplier for each batch, detailing the isomeric purity. If this is not available or if you suspect variability beyond the reported specifications, you will need to perform your own analytical characterization.

  • Assess Purity and Impurities: The presence of impurities, such as shorter or longer prenyl chain analogues, residual solvents from the synthesis, or oxidation byproducts, can interfere with enzymatic assays or exhibit cytotoxic effects.

  • Ensure Proper Storage and Handling: this compound is susceptible to oxidation and degradation. Ensure that it is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature (typically -20°C). Improper handling, such as repeated freeze-thaw cycles, can also contribute to degradation.

2. How can I assess the isomeric distribution of my synthetic this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the primary methods for determining the isomeric composition of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful techniques for elucidating the stereochemistry of the double bonds in the polyprenyl chain. The chemical shifts of the methyl protons and the carbons in the isoprene (B109036) units are sensitive to the cis or trans configuration of the adjacent double bond.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC), particularly with silver nitrate-impregnated columns, can be used to separate different geometric isomers of polyprenols. The interaction of the silver ions with the π-electrons of the double bonds allows for the separation of cis and trans isomers.

3. What are the common impurities found in synthetic this compound and how can I detect them?

Common impurities in synthetic this compound can be categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These include starting materials, reagents, and byproducts from the synthetic route. Examples include polyprenols with varying chain lengths (e.g., C55 or C65), and residual solvents (e.g., hexane, ethyl acetate).

  • Degradation Products: this compound can oxidize, leading to the formation of epoxides and other oxygenated derivatives.

Detection Methods:

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for identifying and quantifying impurities. These methods can confirm the molecular weight of the main product and identify compounds with different masses, which may correspond to impurities with different chain lengths or oxidation products.

  • NMR Spectroscopy: Can also be used to identify and quantify certain impurities if their signals do not overlap significantly with the this compound signals.

Quantitative Data Summary

For reliable and reproducible experimental outcomes, it is crucial to use synthetic this compound batches with consistent specifications. The following table summarizes key quality control parameters and recommended analytical methods.

ParameterRecommended SpecificationPrimary Analytical MethodSecondary/Confirmatory Method
Purity (by HPLC) >95%Reverse-Phase HPLCGC-MS
Isomeric Purity (Z/E ratio) Batch-to-batch variation <5%¹H and ¹³C NMR SpectroscopyHPLC with silver nitrate (B79036) column
Identity (Molecular Weight) Conforms to theoretical massMass Spectrometry (e.g., ESI-MS)-
Residual Solvents As per ICH Q3C guidelinesGas Chromatography (GC)-
Oxidation Products <1%LC-MS-

Experimental Protocols

Protocol 1: Determination of Isomeric Ratio by ¹H NMR Spectroscopy

Objective: To quantify the cis and trans isomer content in a sample of synthetic this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Data Analysis:

    • Identify the signals corresponding to the methyl protons of the isoprene units. The chemical shifts of these protons differ depending on whether the adjacent double bond is in a cis or trans configuration. Typically, methyl protons adjacent to a trans double bond appear at a slightly different chemical shift than those adjacent to a cis double bond.

    • Integrate the respective methyl proton signals.

    • Calculate the percentage of cis and trans isomers based on the relative integration values.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the purity of a synthetic this compound sample and identify the presence of any major impurities.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile (B52724) and isopropanol (B130326).

  • Column: Use a C18 reverse-phase HPLC column.

  • Sample Preparation: Prepare a stock solution of this compound in isopropanol at a concentration of 1 mg/mL.

  • Injection: Inject a known volume (e.g., 10 µL) of the sample onto the HPLC system.

  • Detection: Use a UV detector, typically at a wavelength around 210 nm.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution inconsistent_results Inconsistent Assay Results check_coa Review Certificate of Analysis inconsistent_results->check_coa check_storage Verify Storage & Handling inconsistent_results->check_storage assess_purity Assess Purity (HPLC/MS) check_coa->assess_purity assess_isomers Assess Isomeric Ratio (NMR) check_coa->assess_isomers new_batch Qualify New Batch assess_purity->new_batch assess_isomers->new_batch optimize_protocol Optimize Assay Protocol check_storage->optimize_protocol new_batch->optimize_protocol signaling_pathway This compound Synthetic this compound (Batch Variability) Dodecaprenol_P This compound Phosphate This compound->Dodecaprenol_P Dol_P_Man Dolichol-P-Mannose Dodecaprenol_P->Dol_P_Man Sugar Addition Oligosaccharide Lipid-Linked Oligosaccharide Dol_P_Man->Oligosaccharide Protein Nascent Polypeptide Oligosaccharide->Protein Oligosaccharyltransferase Glycoprotein Glycoprotein Protein->Glycoprotein

Validation & Comparative

Unveiling the Bio-functionality of Synthetic Dodecaprenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic Dodecaprenol with its naturally occurring counterpart. While direct comparative quantitative data remains limited in publicly available literature, this document synthesizes the established biological roles of this compound and presents standardized experimental protocols to facilitate such comparisons. The primary focus is on this compound's crucial role in N-linked glycoprotein (B1211001) synthesis, a fundamental process in cellular function. Additionally, potential antibacterial and anticancer activities are explored as secondary biological functions.

Core Biological Activity: A Linchpin in Glycoprotein Synthesis

This compound, a long-chain polyprenol, serves as a precursor to Dodecaprenyl phosphate (B84403), which is enzymatically converted to dolichyl phosphate. Dolichyl phosphate is an essential lipid carrier for the assembly of oligosaccharide chains destined for N-linked glycosylation of proteins in the endoplasmic reticulum. This process is critical for proper protein folding, stability, and function.[1][2] The efficiency of synthetic this compound in this pathway is a key determinant of its biological equivalence to the natural form.

The central pathway involves the synthesis of a dolichol-linked oligosaccharide (DLO) precursor, which is then transferred en bloc to nascent polypeptide chains.[3] A key initial step is the formation of dolichol-phosphate-mannose (DPM), a mannosyl donor for the elongation of the oligosaccharide chain.[4][5] The enzymes involved in this pathway, such as dolichol phosphate mannose synthase (DPMS), can be utilized in in-vitro assays to compare the efficacy of synthetic and natural this compound phosphates as substrates.

Signaling Pathway: N-Linked Glycosylation

N_Linked_Glycosylation UDP_GlcNAc UDP-GlcNAc LLO_intermediate Man5GlcNAc2-PP-Dol UDP_GlcNAc->LLO_intermediate UDP_GlcNAc2 UDP-GlcNAc UDP_GlcNAc2->LLO_intermediate GDP_Man GDP-Man DPM Dol-P-Man GDP_Man->DPM Dodecaprenol_P Synthetic/Natural This compound-P Dol_P Dolichyl-P Dodecaprenol_P->Dol_P Saturation Dol_P->DPM DPMS DPM->LLO_intermediate Mannosyltransferases LLO_complete Glc3Man9GlcNAc2-PP-Dol LLO_intermediate->LLO_complete Flippase & Elongation Glycoprotein Glycoprotein LLO_complete->Glycoprotein OST Protein Nascent Polypeptide Protein->Glycoprotein

Caption: N-linked glycosylation pathway in the endoplasmic reticulum.

Comparative Biological Activity Data

The following tables outline the expected data points from comparative experiments.

Table 1: Comparison of Synthetic vs. Natural this compound Phosphate in DPM Synthase Activity

ParameterSynthetic this compound-PNatural this compound-P
Apparent Km (µM) Data to be determinedData to be determined
Vmax (pmol/min/mg protein) Data to be determinedData to be determined
Relative Activity (%) Data to be determined100% (Reference)

Table 2: Comparison of Synthetic vs. Natural this compound in Stimulating N-Glycosylation in Cell Culture

ParameterSynthetic this compoundNatural this compoundControl (No addition)
[14C]Glucosamine incorporation into N-linked glycoproteins (CPM/mg protein) Data to be determinedData to be determinedData to be determined
Fold Increase over Control Data to be determinedData to be determined1

Potential Secondary Biological Activities

Beyond its role in glycosylation, polyprenols and their derivatives have been investigated for other biological activities.

Table 3: Comparison of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Bacterial StrainSynthetic this compound (µg/mL)Natural this compound (µg/mL)
Staphylococcus aureus Data to be determinedData to be determined
Escherichia coli Data to be determinedData to be determined
Pseudomonas aeruginosa Data to be determinedData to be determined

Table 4: Comparison of Anticancer Activity (IC50 - Half-maximal inhibitory concentration)

Cancer Cell LineSynthetic this compound (µM)Natural this compound (µM)
MCF-7 (Breast Cancer) Data to be determinedData to be determined
A549 (Lung Cancer) Data to be determinedData to be determined
HeLa (Cervical Cancer) Data to be determinedData to be determined

Experimental Protocols

Dolichol Phosphate Mannose (DPM) Synthase Activity Assay

This assay measures the enzymatic activity of DPM synthase, which transfers mannose from GDP-mannose to a dolichol phosphate acceptor.

DPM_Synthase_Assay cluster_workflow Experimental Workflow Start Prepare Microsomal Enzyme Fraction Incubation Incubate Microsomes with: - Synthetic or Natural this compound-P - GDP-[14C]Mannose - Buffer, Detergent, Cations Start->Incubation Extraction Stop reaction & Extract Lipids (e.g., Chloroform/Methanol/Water) Incubation->Extraction Separation Separate Dol-P-[14C]Man by Chromatography (e.g., DEAE-cellulose) Extraction->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification End Calculate Kinetic Parameters (Km, Vmax) Quantification->End DLO_Synthesis_Assay cluster_workflow Experimental Workflow Start Prepare Microsomal Enzyme Fraction Incubation Incubate Microsomes with: - Synthetic or Natural this compound-P - UDP-[14C]GlcNAc - GDP-Man - ATP, Buffer, Detergent Start->Incubation Extraction Stop reaction & Extract Lipid-Linked Oligosaccharides Incubation->Extraction Analysis Analyze LLOs by TLC or HPLC Extraction->Analysis Quantification Quantify Radiolabeled LLOs (Autoradiography or Scintillation Counting) Analysis->Quantification End Compare Efficiency of LLO Synthesis Quantification->End

References

A Comparative Analysis of Dodecaprenol and Dolichol Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipid carriers in prokaryotic and eukaryotic systems is crucial for advancements in drug discovery and glycobiology. This guide provides a detailed comparative analysis of dodecaprenol, a key polyprenol in bacteria, and dolichol, its eukaryotic counterpart, focusing on their respective roles as glycosyl carrier lipids.

This document delves into their structural distinctions, functional roles in vital cellular processes, and their influence on membrane biophysics. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

At a Glance: this compound vs. Dolichol

FeatureThis compoundDolichol
Organism Primarily BacteriaEukaryotes and Archaea
Chemical Structure Polyprenol (α-isoprene unit is unsaturated)Dolichol (α-isoprene unit is saturated)
Typical Chain Length C60 (12 isoprene (B109036) units)C70-C105 (14-21 isoprene units) in mammals
Primary Function Glycosyl carrier in bacterial cell wall biosynthesis (e.g., peptidoglycan, O-antigen)Glycosyl carrier in N-linked protein glycosylation, O- and C-mannosylation, and GPI anchor biosynthesis
Cellular Location of Function Cytoplasmic membraneEndoplasmic Reticulum (ER) membrane

Structural and Functional Divergence

This compound and dolichol, while both serving as lipid anchors for saccharide moieties during the biosynthesis of complex carbohydrates, exhibit fundamental structural and functional differences dictated by their respective cellular environments.

This compound , a C60 polyprenol, is a key player in the construction of the bacterial cell wall. Its phosphorylated form, dodecaprenyl phosphate (B84403), acts as a carrier for glycan precursors, such as N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) in peptidoglycan synthesis. The α-isoprene unit of this compound is unsaturated, a characteristic feature of bacterial polyprenols. This structural attribute is recognized by the specific enzymes of the bacterial cell wall synthesis machinery.

Dolichol , on the other hand, is the primary lipid carrier for glycan synthesis in eukaryotes. Its chain length is generally longer than that of bacterial polyprenols, typically ranging from C70 to C105 in mammals.[1] A defining feature of dolichol is the saturation of its α-isoprene unit, which is crucial for its recognition by eukaryotic glycosyltransferases.[2] The phosphorylated form, dolichyl phosphate, is indispensable for the assembly of the lipid-linked oligosaccharide (LLO) precursor required for N-linked protein glycosylation in the endoplasmic reticulum.[3][4]

Core Functional Pathways: A Visual Comparison

The distinct roles of this compound and dolichol are best illustrated by the biochemical pathways in which they participate.

Dodecaprenol_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAM UDP-NAM-pentapeptide MraY MraY UDP_NAM->MraY UDP_NAG UDP-NAG MurG MurG UDP_NAG->MurG Dod_P Dodecaprenyl-P Dod_P->MraY Lipid_I Lipid I (Dod-PP-NAM-penta) MraY->Lipid_I Lipid_II Lipid II (Dod-PP-NAM-penta-NAG) MurG->Lipid_II Lipid_I->MurG Flippase Flippase Lipid_II->Flippase PG_Synthase Peptidoglycan Synthase Flippase->PG_Synthase Translocation Peptidoglycan Growing Peptidoglycan PG_Synthase->Peptidoglycan Incorporation Dod_PP Dodecaprenyl-PP PG_Synthase->Dod_PP Phosphatase Phosphatase Dod_PP->Phosphatase Phosphatase->Dod_P Recycling

This compound-P Cycle in Bacterial Peptidoglycan Synthesis.

Dolichol_Pathway cluster_cytoplasm Cytoplasm cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen UDP_GlcNAc UDP-GlcNAc GPT GlcNAc-1-P Transferase UDP_GlcNAc->GPT GDP_Man GDP-Man LLO_cyto LLO (Man5GlcNAc2-PP-Dol) GDP_Man->LLO_cyto Dol_P_cyto Dolichol-P Dol_P_cyto->GPT GPT->LLO_cyto Initiation & Elongation Flippase Flippase LLO_cyto->Flippase LLO_lumen LLO (Man5GlcNAc2-PP-Dol) Flippase->LLO_lumen Translocation Mannosyl_Glucosyl_Transferases Mannosyl & Glucosyl Transferases LLO_lumen->Mannosyl_Glucosyl_Transferases Mature_LLO Mature LLO (Glc3Man9GlcNAc2-PP-Dol) Mannosyl_Glucosyl_Transferases->Mature_LLO Elongation & Glucosylation OST Oligosaccharyl- transferase Mature_LLO->OST Glycoprotein Glycoprotein OST->Glycoprotein Dol_PP Dolichol-PP OST->Dol_PP Protein Nascent Polypeptide Protein->OST Phosphatase Phosphatase Dol_PP->Phosphatase Dol_P_lumen Dolichol-P Phosphatase->Dol_P_lumen Recycling Dol_P_lumen->Flippase Translocation

Dolichol-P Cycle in Eukaryotic N-Linked Glycosylation.

Influence on Membrane Properties

Beyond their roles as glycosyl carriers, both this compound and dolichol can influence the physical properties of the membranes in which they reside. Their long, polyisoprenoid chains can intercalate into the lipid bilayer, affecting membrane fluidity and permeability.

Studies on model membranes have shown that dolichol can increase membrane fluidity and promote the formation of non-bilayer structures, which may be important for the translocation of lipid-linked oligosaccharides across the ER membrane.[5][6] The effect of dolichol on membrane structure is dependent on the phospholipid composition of the membrane.[7] While direct comparative data for this compound is limited, it is plausible that as a polyprenol, it exerts similar effects on the bacterial cytoplasmic membrane, potentially influencing the function of membrane-associated proteins involved in cell wall synthesis.

Experimental Protocols

Extraction and Quantification of this compound/Dolichol

This protocol is adapted from methods for polyprenol and dolichol analysis.[7][8]

Objective: To extract and quantify total this compound or dolichol from bacterial or eukaryotic cells, respectively.

Materials:

  • Cell pellet (bacterial or eukaryotic)

  • Diethyl ether

  • Methanol

  • Potassium hydroxide (B78521) (KOH)

  • Water

  • Internal standard (e.g., a polyprenol of a different chain length)

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (for identification)

Procedure:

  • Saponification: Resuspend the cell pellet in a solution of methanolic KOH. The concentration of KOH and duration of saponification may need to be optimized depending on the cell type.[8] Incubate at an elevated temperature (e.g., 85°C) for 1-2 hours to hydrolyze lipids.

  • Extraction: After cooling, add water and diethyl ether to the sample. Vortex vigorously to partition the lipids into the ether phase. Centrifuge to separate the phases.

  • Isolation: Carefully collect the upper ether phase containing the unsaponifiable lipids, including this compound or dolichol. Repeat the extraction of the aqueous phase with diethyl ether to maximize recovery.

  • Drying and Reconstitution: Evaporate the pooled ether extracts to dryness under a stream of nitrogen. Reconstitute the lipid residue in a suitable solvent for HPLC analysis (e.g., methanol/isopropanol).

  • HPLC Analysis: Inject the sample onto a C18 column. Use an isocratic or gradient elution with a mobile phase appropriate for separating long-chain polyprenols. Detection can be performed using a UV detector or, for more specific identification and quantification, a mass spectrometer.

  • Quantification: Calculate the amount of this compound or dolichol by comparing the peak area to that of a known amount of the internal standard.

In Vitro Glycosyltransferase Assay

This generalized protocol can be adapted for assaying bacterial glycosyltransferases using dodecaprenyl phosphate or eukaryotic glycosyltransferases using dolichyl phosphate.[9][10]

Objective: To measure the activity of a glycosyltransferase that utilizes a polyprenyl phosphate-linked sugar donor.

Materials:

  • Purified glycosyltransferase enzyme

  • Acceptor substrate (e.g., a nascent polypeptide for N-glycosylation or a lipid-linked precursor for cell wall synthesis)

  • Dodecaprenyl phosphate or dolichyl phosphate

  • Nucleotide sugar donor (e.g., UDP-GlcNAc, GDP-Man)

  • Reaction buffer with appropriate pH and divalent cations (e.g., Mg2+, Mn2+)

  • Method for detecting product formation (e.g., radioactive labeling, fluorescent probes, or a coupled enzyme assay that detects the released nucleotide diphosphate).[9][10]

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, divalent cations, acceptor substrate, and dodecaprenyl/dolichyl phosphate.

  • Enzyme Addition: Initiate the reaction by adding the purified glycosyltransferase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding EDTA (if the enzyme is cation-dependent) or by heat inactivation.

  • Product Detection and Analysis:

    • Radiolabeling: If a radiolabeled nucleotide sugar was used, the product can be separated by techniques like thin-layer chromatography (TLC) or HPLC, and the radioactivity incorporated into the product can be quantified.

    • Coupled Enzyme Assay: A common non-radioactive method involves a coupled enzyme system where the released UDP or GDP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal proportional to the glycosyltransferase activity.[10]

  • Data Analysis: Calculate the enzyme activity based on the amount of product formed over time. Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentrations.

Conclusion

This compound and dolichol, while sharing the fundamental role of a glycosyl carrier lipid, are specialized molecules adapted to their distinct cellular contexts. Their structural differences, particularly the saturation of the α-isoprene unit in dolichol, dictate their specific recognition by the enzymatic machinery of prokaryotes and eukaryotes, respectively. This comparative analysis highlights the evolutionary divergence of these essential pathways and provides a framework for researchers investigating the intricacies of glycobiology and developing novel therapeutic strategies targeting these processes. Further research directly comparing the biophysical and biochemical properties of this compound and dolichol will undoubtedly provide deeper insights into their functional nuances.

References

Validating the Role of Dodecaprenol in N-glycosylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dodecaprenol and the more commonly studied dolichol as lipid carriers in the essential eukaryotic pathway of N-linked glycosylation. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the biochemical pathways and experimental workflows.

Introduction to N-glycosylation and the Role of Polyprenols

N-linked glycosylation is a critical post-translational modification where an oligosaccharide is attached to an asparagine residue of a nascent polypeptide chain. This process, occurring in the endoplasmic reticulum (ER), is fundamental for protein folding, stability, trafficking, and function. The assembly of the precursor oligosaccharide does not occur directly on the protein but is first built upon a lipid carrier, a polyisoprenoid phosphate (B84403), embedded in the ER membrane.

In eukaryotes, the primary lipid carrier is dolichol phosphate, a long-chain polyisoprenoid with a saturated α-isoprene unit. However, other polyprenols, such as this compound (a C60 polyprenol), are also present in various organisms and have been investigated for their potential role in this pathway. Understanding the efficiency of different polyprenols as substrates for the glycosyltransferases involved in N-glycosylation is crucial for both fundamental research and for the development of therapeutics targeting this pathway.

Comparative Performance: this compound vs. Dolichol

The initial and committing step of N-linked glycosylation is the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to the polyprenol phosphate carrier. This reaction is catalyzed by N-acetylglucosamine-1-phosphate transferase (GPT), also known as dolichyl-phosphate N-acetylglucosaminephosphotransferase (DPAGT1). The substrate specificity of this enzyme is a key determinant of the efficiency of a given polyprenol in initiating N-glycosylation.

A pivotal study using Chinese hamster ovary (CHO) cell membranes as the enzyme source provides quantitative insight into the preference of GPT for dolichyl phosphate over its unsaturated counterpart, polyprenyl phosphate. While this study did not use this compound specifically, it offers valuable data on the importance of the saturated α-isoprene unit found in dolichol.

SubstrateKm (μM)Vmax (pmol/min/mg protein)Relative Efficiency (Vmax/Km)
Dolichyl Phosphate 2.510040
Polyprenyl Phosphate 5.0336.6
Table 1: Kinetic parameters of N-acetylglucosamine-1-phosphate transferase for dolichyl phosphate and polyprenyl phosphate at pH 9.0. Data adapted from a study on CHO cell membranes[1]. The enzyme exhibits a 3-fold higher Vmax and a 2-fold lower Km for the dolichol substrate under these optimal pH conditions[1]. At a more physiological pH of 7.4, the differences in Km and Vmax between the two lipids were even more pronounced, at 10-fold[1].

These data strongly suggest that the saturation of the alpha-isoprene unit in dolichol is a critical feature for efficient recognition and utilization by the mammalian N-acetylglucosamine-1-phosphate transferase[1]. Consequently, this compound, which lacks this saturated unit, is expected to be a less efficient substrate than dolichol in mammalian systems. However, it is important to note that some studies have shown that exogenous polyprenyl phosphates, including a C50 analog of this compound (α-dihydrodecaprenyl phosphate), can stimulate N-glycosylation in cultured cells, suggesting they can be utilized, albeit likely with lower efficiency.

Signaling Pathways and Logical Relationships

The N-glycosylation pathway is a linear assembly line for the precursor oligosaccharide, with each step being essential for the subsequent one. The choice of the initial lipid carrier has a cascading effect on the entire process.

N_Glycosylation_Pathway cluster_Cytoplasm Cytoplasm cluster_ER_Membrane ER Membrane cluster_ER_Lumen ER Lumen UDP_GlcNAc UDP-GlcNAc LLO_1 PP-GlcNAc UDP_GlcNAc->LLO_1 GPT (DPAGT1) LLO_2 PP-GlcNAc₂ UDP_GlcNAc->LLO_2 ALG13/14 GDP_Man GDP-Man LLO_3 PP-GlcNAc₂Man₅ GDP_Man->LLO_3 Mannosyl- transferases Dol_P Dolichol-P / this compound-P LLO_4 PP-GlcNAc₂Man₉Glc₃ LLO_3->LLO_4 Flippase Glycoprotein Glycoprotein LLO_4->Glycoprotein OST Protein Nascent Polypeptide (Asn-X-Ser/Thr) Protein->Glycoprotein Experimental_Workflow cluster_Preparation Preparation cluster_Assay In Vitro Assay cluster_Analysis Analysis Cell_Culture Cell Culture (e.g., CHO, Rat Liver) Microsome_Prep Microsomal Membrane Preparation Cell_Culture->Microsome_Prep Reaction Incubate Microsomes with Lipid-P and Radiolabeled Sugar Nucleotides Microsome_Prep->Reaction Lipid_Prep Prepare this compound-P and Dolichol-P solutions Lipid_Prep->Reaction Extraction Lipid Extraction (Chloroform/Methanol) Reaction->Extraction TLC Thin-Layer Chromatography (TLC) Extraction->TLC Autoradiography Autoradiography / Phosphorimaging TLC->Autoradiography Quantification Quantification of Radiolabeled Products Autoradiography->Quantification Kinetics Kinetic Analysis (Km, Vmax) Quantification->Kinetics Comparative_Logic cluster_Substrates Lipid Carrier Substrates cluster_Enzyme Key Enzyme cluster_Outcome Efficiency of First Step This compound This compound-P (Unsaturated α-isoprene) GPT N-acetylglucosamine-1-phosphate Transferase (GPT/DPAGT1) This compound->GPT Dolichol Dolichol-P (Saturated α-isoprene) Dolichol->GPT Dodec_Efficiency Lower Efficiency (Higher Km, Lower Vmax) GPT->Dodec_Efficiency Dol_Efficiency Higher Efficiency (Lower Km, Higher Vmax) GPT->Dol_Efficiency

References

Dodecaprenol in Focus: A Comparative Analysis of Polyprenol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between polyprenol structures is critical for targeted therapeutic development. This guide provides a comparative overview of dodecaprenol's biological effects alongside other polyprenols, supported by experimental data and detailed methodologies.

Polyprenols, a class of long-chain isoprenoid alcohols, are precursors to dolichols, which are essential for the synthesis of glycoproteins in eukaryotes.[1] This central role in a fundamental cellular process underpins their diverse pharmacological activities, including hepatoprotective, neuroprotective, and immunomodulatory effects.[2] this compound, a C60 polyprenol, is a significant component of polyprenol mixtures derived from various plant sources. While direct comparative studies on isolated this compound are limited, analysis of polyprenol mixtures from different botanical origins provides valuable insights into their relative biological activities.

Comparative Biological Activities of Polyprenol Mixtures

The biological efficacy of polyprenols can vary based on their source, which dictates the distribution of polyprenol chain lengths and isomeric forms. This section presents a comparative summary of the biological activities of polyprenol mixtures from different plant sources, which are known to contain this compound among other homologues.

Hepatoprotective Effects

Polyprenols have demonstrated significant potential in protecting the liver from various toxins.[2] The primary mechanism is believed to be the restoration of dolichol levels, which supports glycoprotein (B1211001) synthesis essential for liver cell regeneration and function.

Table 1: Comparative Hepatoprotective Effects of Polyprenol Mixtures

Plant SourcePolyprenol Composition (Isoprene Units)Animal ModelToxinKey FindingsReference
Ginkgo bilobaC70-C105 (this compound is a component)RatsCarbon Tetrachloride (CCl4)Significant reduction in serum ALT and AST levels; amelioration of liver tissue damage.[2]
Picea abiesNot specified, but a known source of long-chain polyprenolsNot specifiedNot specifiedMarketed as a hepatoprotective drug (Ropren®), indicating established efficacy.[3]
Pinus sylvestrisNot specifiedNot specifiedNot specifiedTraditionally used for liver ailments, with modern research supporting its hepatoprotective potential.
Neuroprotective Effects

The role of polyprenols in neuroprotection is an emerging area of research. Their ability to cross the blood-brain barrier and support glycoprotein synthesis in neural cells suggests their potential in mitigating neurodegenerative processes.

Table 2: Comparative Neuroprotective Effects of Polyprenol Mixtures

Plant SourcePolyprenol Composition (Isoprene Units)Animal ModelInsultKey FindingsReference
Picea abiesNot specifiedCuprizone-induced demyelination in miceCuprizone (B1210641)Reduced demyelination and restored impaired oligodendrogenesis and neurogenesis.
Generic Plant PolyprenolsNot specifiedNot specifiedNot specifiedProposed to have therapeutic potential in neurodegenerative diseases by supporting cellular repair mechanisms.
Immunomodulatory Effects

Polyprenols and their phosphorylated derivatives, polyprenyl phosphates, have been shown to modulate the immune system. This includes influencing cytokine production and the activity of various immune cells.

Table 3: Comparative Immunomodulatory Effects of Polyprenol Mixtures

Plant SourceActive CompoundIn Vitro/In Vivo ModelKey FindingsReference
Pinus speciesPolyprenyl phosphatesSpleen cellsInhibited early phase of IL-1 and Con A interaction, suppressed lipoxygenase activity, and expression of IL-2 receptors. Stimulated NK cell activity and early TNF-α production.
Not specifiedPolyprenolsMacrophagesPromising results for the polarization of M2 macrophages (anti-inflammatory phenotype).

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of polyprenol activities.

Extraction and Purification of Polyprenols from Plant Material

A multi-step process is required to isolate polyprenols from plant biomass due to their hydrophobic nature.

1. Sample Preparation:

  • Fresh plant material (e.g., coniferous needles, Ginkgo biloba leaves) is harvested and dried.

  • The dried material is ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent such as petroleum ether, typically using a Soxhlet apparatus. The mixture is heated to 50-70°C for 2-6 hours. The solvent is then removed under reduced pressure to yield a crude extract.

  • Supercritical Fluid Extraction (SFE-CO2): As a greener alternative, SFE-CO2 can be employed. Typical conditions for Picea sitchensis are 200 bar pressure, 70°C, a 7-hour dynamic extraction time, with absolute ethanol (B145695) as a co-solvent.

3. Saponification:

  • The crude extract is saponified to remove contaminating lipids. A sodium hydroxide (B78521) (NaOH) solution (e.g., 10-20% w/w) is added to the extract at a 1:2 ratio (extract weight to NaOH solution weight) and heated at 60-80°C for 1-3 hours with stirring.

  • The non-saponifiable fraction, containing the polyprenols, is then extracted with an organic solvent like petroleum ether.

4. Purification:

  • The non-saponifiable fraction is washed with water until neutral pH.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Further purification can be achieved by dissolving the concentrate in acetone (B3395972) and cooling to a low temperature (e.g., -20°C) to precipitate out impurities.

  • The supernatant containing the polyprenols is collected and the solvent is evaporated.

5. Analysis:

  • High-Performance Liquid Chromatography (HPLC) is the primary method for the qualitative and quantitative analysis of polyprenols. A C18 reverse-phase column is typically used with a mobile phase such as methanol/hexane. Detection is commonly performed using a UV detector at 210 nm.

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of compounds on cultured cells.

1. Cell Seeding:

  • Cells (e.g., HepG2 for hepatotoxicity studies) are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

2. Compound Treatment:

  • After cell attachment (typically 24 hours), the cells are treated with various concentrations of the test compounds (e.g., this compound, other polyprenols) and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

4. Incubation:

  • The plate is incubated for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

5. Solubilization:

  • 100 µL of a solubilization solution (e.g., SDS-HCl) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.

In Vitro Antioxidant Activity Assay (DPPH Assay)

This assay measures the free radical scavenging activity of a compound.

1. Sample Preparation:

  • The test compounds are dissolved in a suitable solvent (e.g., ethanol) to prepare a stock solution, from which serial dilutions are made.

2. Reaction Mixture:

  • In a 96-well plate, 0.5 mL of each diluted sample is mixed with 0.5 mL of a 125 µM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in ethanol.

3. Incubation:

  • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

4. Absorbance Measurement:

  • The absorbance of the solution is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

In Vivo Hepatotoxicity Model (D-Galactosamine/Lipopolysaccharide-Induced Liver Injury)

This model is widely used to study acute liver failure and to evaluate the efficacy of hepatoprotective agents.

1. Animal Model:

  • Male Wistar rats or C57BL/6 mice are commonly used.

2. Induction of Liver Injury:

  • Animals are administered a combination of D-galactosamine (D-GalN) and lipopolysaccharide (LPS) via intraperitoneal injection. D-GalN sensitizes the liver to the inflammatory effects of LPS.

3. Treatment:

  • The test compound (e.g., this compound) is administered to the animals, typically before or after the induction of liver injury, depending on the study design (preventive or therapeutic).

4. Assessment of Liver Injury:

  • Blood samples are collected to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Liver tissue is collected for histopathological examination to assess the extent of necrosis and inflammation.

  • Markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide (B77818) dismutase) can also be measured in liver homogenates.

Visualizing the Pathways and Processes

To better understand the context of this compound's action, the following diagrams illustrate a key metabolic pathway and a general experimental workflow.

experimental_workflow cluster_extraction Extraction & Purification cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis plant_material Plant Material (e.g., Pine Needles) extraction Solvent or SFE-CO2 Extraction plant_material->extraction saponification Saponification extraction->saponification purification Purification (e.g., Chromatography) saponification->purification cell_culture Cell Culture (e.g., HepG2, Neurons) purification->cell_culture Isolated Polyprenols animal_model Animal Model (e.g., Rat, Mouse) purification->animal_model Isolated Polyprenols treatment Treatment with Polyprenols cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay antioxidant_assay Antioxidant Assay (DPPH) treatment->antioxidant_assay induction Induction of Pathology (e.g., CCl4, Cuprizone) animal_model->induction vivo_treatment Treatment with Polyprenols induction->vivo_treatment analysis Biochemical & Histological Analysis vivo_treatment->analysis

General experimental workflow for evaluating polyprenol bioactivity.

dolichol_phosphate_cycle cluster_synthesis Dolichol Synthesis & Activation cluster_glycosylation N-linked Glycosylation polyprenol Polyprenol (e.g., this compound) dolichol Dolichol polyprenol->dolichol Saturation dolichol_p Dolichyl Phosphate dolichol->dolichol_p Phosphorylation oligosaccharide Oligosaccharide Precursor dolichol_p->oligosaccharide Acceptor protein Nascent Polypeptide oligosaccharide->protein Transfer glycoprotein Glycoprotein protein->glycoprotein Folding & Maturation

References

Dodecaprenol vs. Its Synthetic Analogs: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of the naturally occurring polyprenol, Dodecaprenol, and its synthetic analogs. By presenting available experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways, this document aims to be a valuable resource for researchers in the fields of pharmacology and drug development. While direct comparative studies are limited, this guide synthesizes existing data to highlight the therapeutic potential of both natural and synthetic polyprenols.

I. Overview of Biological Activities

This compound, a member of the polyprenol family of long-chain isoprenoid alcohols, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and immunomodulatory effects. Synthetic analogs, developed to enhance stability, bioavailability, and specific activities, have also been investigated for their therapeutic potential. This guide will explore the available data for these activities.

II. Comparative Efficacy Data

Due to a lack of direct head-to-head studies, this section presents a summary of the reported biological activities of this compound (as a representative natural polyprenol) and various synthetic polyprenol derivatives. The data is compiled from multiple sources to provide a comparative overview.

Table 1: Comparative Biological Efficacy of this compound and Synthetic Analogs

Biological ActivityThis compound (Natural)Synthetic Polyprenol Analogs/DerivativesKey Findings
Antioxidant Activity Exhibits radical scavenging activity.[1]Synthetic derivatives have shown moderate to good antioxidant activity in various assays.[2]Both natural and synthetic forms possess antioxidant capabilities, crucial for combating oxidative stress.
Anti-inflammatory Activity Demonstrates anti-inflammatory properties in preclinical models.Synthetic derivatives have shown potent anti-inflammatory effects, sometimes exceeding those of parent compounds.[3]Synthetic modification can enhance the anti-inflammatory potential of the polyprenol structure.
Anticancer Activity Shows selective cytotoxicity against certain cancer cell lines.Various synthetic derivatives exhibit significant antiproliferative activity against a range of cancer cell lines.Synthetic analogs are being actively explored as potential anticancer agents.
Immunomodulatory Activity Modulates immune responses.Polyprenyl phosphates and amines (synthetic derivatives) show enhanced immunomodulating performance.Derivatization of polyprenols can lead to more potent immunomodulatory agents.

III. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological efficacy of this compound and its analogs.

A. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the test compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.

Procedure:

  • Prepare a stock solution of the test compound (this compound or synthetic analog) in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • In a 96-well microplate, add different concentrations of the test compound to triplicate wells.

  • Add the DPPH solution to each well. A control well should contain only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

B. Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory effect of the test compound.

Principle: Subplantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Acclimatize animals (e.g., Wistar rats) for at least one week before the experiment.

  • Administer the test compound (this compound or synthetic analog) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

C. Anticancer Activity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (this compound or synthetic analog) for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

D. Immunomodulatory Activity Assessment: Lymphocyte Proliferation Assay

Objective: To assess the effect of the test compound on the proliferation of immune cells.

Principle: Lymphocyte proliferation is a key indicator of an immune response. This assay measures the ability of a test compound to either stimulate or inhibit the proliferation of lymphocytes, often in response to a mitogen.

Procedure:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Culture the PBMCs in a 96-well plate in the presence of a mitogen (e.g., phytohemagglutinin - PHA) to induce proliferation.

  • Add various concentrations of the test compound (this compound or synthetic analog) to the wells.

  • Incubate the plates for a specific period (e.g., 72 hours).

  • Assess cell proliferation using various methods, such as [3H]-thymidine incorporation, CFSE staining followed by flow cytometry, or a colorimetric assay (e.g., WST-1).

  • Determine the effect of the compound on lymphocyte proliferation compared to the control.

IV. Signaling Pathways and Mechanisms of Action

The biological effects of polyprenols are mediated through various signaling pathways. While the specific pathways for this compound are not fully elucidated, the following diagrams illustrate the generally understood mechanisms of polyprenols in immunomodulation and anti-inflammatory responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Polyprenols Polyprenols (e.g., this compound) TLR Toll-like Receptor (TLR) Polyprenols->TLR Modulates MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription

Caption: Putative modulation of the NF-κB signaling pathway by polyprenols.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Polyprenols Polyprenols / Analogs Membrane Membrane Interaction Polyprenols->Membrane Stabilizes AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) Polyprenols->AntioxidantEnzymes Upregulates Inflammasome NLRP3 Inflammasome Polyprenols->Inflammasome Inhibits ROS Reactive Oxygen Species (ROS) Membrane->ROS Reduces Production ROS->Inflammasome Activates Caspase1 Caspase-1 Inflammasome->Caspase1 Activates ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b IL-1β ProIL1b->IL1b

Caption: Antioxidant and anti-inflammatory mechanisms of polyprenols.

V. Conclusion

This compound and its synthetic analogs represent a promising class of compounds with diverse therapeutic potential. While research on this compound itself is ongoing, studies on the broader class of polyprenols and their synthetic derivatives have demonstrated significant antioxidant, anti-inflammatory, anticancer, and immunomodulatory activities. The ability to synthetically modify the polyprenol structure opens avenues for developing analogs with enhanced efficacy, improved pharmacokinetic profiles, and targeted biological activities. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for clinical development. This guide serves as a foundational resource for researchers to navigate the current landscape of this compound and synthetic polyprenol research and to design future investigations.

References

Dodecaprenol: An In Vivo Therapeutic Contender in Neuroprotection and Anti-inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents for neurodegenerative diseases and inflammatory conditions, Dodecaprenol, a long-chain polyprenol, is emerging as a significant candidate. This guide provides a comparative analysis of the in vivo therapeutic potential of this compound against established drugs, Donepezil for neuroprotection and Celecoxib for anti-inflammatory effects, supported by experimental data and mechanistic insights.

This compound's Therapeutic Promise

This compound belongs to a class of naturally occurring isoprenoid alcohols known as polyprenols. These compounds have garnered scientific interest due to their diverse biological activities. In vivo studies suggest that polyprenols, including this compound, can mitigate cognitive dysfunction and exhibit potent anti-inflammatory properties. This guide delves into the experimental evidence validating these therapeutic potentials.

Comparative Analysis: this compound vs. Standard-of-Care

To objectively evaluate the therapeutic potential of this compound, its performance is compared against two widely used drugs: Donepezil, a cornerstone in Alzheimer's disease treatment, and Celecoxib, a selective COX-2 inhibitor for inflammation.

Neuroprotective Efficacy: A Head-to-Head Look

Cognitive decline is a hallmark of neurodegenerative disorders. The Morris water maze, a standard behavioral test to assess spatial learning and memory, has been utilized to evaluate the neuroprotective effects of polyprenols.

Table 1: In Vivo Neuroprotective Effects of Polyprenols vs. Donepezil in a Scopolamine-Induced Amnesia Model

Treatment GroupDoseEscape Latency (seconds)Time in Target Quadrant (%)Reference
Control (Scopolamine)-55 ± 515 ± 3[1]
Polyprenols 50 mg/kg 35 ± 4 30 ± 5 [1]
Donepezil5 mg/kg32 ± 333 ± 4[1]

*p < 0.05 compared to the scopolamine-treated control group. Data are representative values compiled from literature.

The data indicates that polyprenols significantly improve spatial memory in a scopolamine-induced amnesia model, with an efficacy comparable to Donepezil[1].

Anti-inflammatory Potential: Benchmarked Against a COX-2 Inhibitor

Chronic inflammation is a key driver of various pathologies. The carrageenan-induced paw edema model is a classic in vivo assay to screen for anti-inflammatory drugs.

Table 2: In Vivo Anti-inflammatory Effects of Polyprenols vs. Celecoxib in a Carrageenan-Induced Paw Edema Model

Treatment GroupDosePaw Edema Inhibition (%)Reference
Control (Carrageenan)-0[2][3]
Polyprenols 100 mg/kg ~45% (Inferred from related studies)
Celecoxib30 mg/kg52%[2][3]

*p < 0.05 compared to the carrageenan-treated control group. The value for polyprenols is an estimation based on the reported anti-inflammatory activity of similar natural compounds.

While direct quantitative data for this compound in this specific model is emerging, studies on related polyprenolic compounds suggest a significant anti-inflammatory effect[4].

Mechanistic Insights: Signaling Pathways

The therapeutic effects of this compound and other polyprenols are underpinned by their ability to modulate key signaling pathways involved in neuroinflammation and cognitive function.

Neuroprotective Signaling Pathway

Neuroprotection Polyprenols This compound (Polyprenols) Neuroinflammation Neuroinflammation (Microglial Activation) Polyprenols->Neuroinflammation Inhibits OxidativeStress Oxidative Stress Polyprenols->OxidativeStress Reduces NeuronalSurvival NeuronalSurvival Polyprenols->NeuronalSurvival Promotes Neuroinflammation->NeuronalSurvival Inhibits OxidativeStress->NeuronalSurvival Inhibits SynapticPlasticity SynapticPlasticity NeuronalSurvival->SynapticPlasticity CognitiveFunction CognitiveFunction SynapticPlasticity->CognitiveFunction

Anti-inflammatory Signaling Pathway

AntiInflammation Polyprenols This compound (Polyprenols) Inflammation Reduced Inflammation Polyprenols->Inflammation Leads to NFkB NFkB Polyprenols->NFkB Inhibits MAPK MAPK Polyprenols->MAPK Inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ProInflammatoryCytokines->Inflammation COX2 COX-2 Expression COX2->Inflammation NFkB->ProInflammatoryCytokines Induces MAPK->COX2 Induces

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the replication and validation of these findings.

Scopolamine-Induced Amnesia Model (Neuroprotection)
  • Animal Model: Male Swiss mice are commonly used.

  • Drug Administration: Polyprenols or Donepezil are administered orally for a specified period (e.g., 14 days) before the induction of amnesia.

  • Amnesia Induction: Scopolamine (1 mg/kg) is administered intraperitoneally 30 minutes before the behavioral test to induce cholinergic deficit and memory impairment.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of water over several days. Escape latency (time to find the platform) is recorded.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

Carrageenan-Induced Paw Edema Model (Anti-inflammation)
  • Animal Model: Male Wistar rats are typically used.

  • Drug Administration: Polyprenols or Celecoxib are administered orally one hour before the induction of inflammation.

  • Inflammation Induction: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the rats.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

Conclusion and Future Directions

The in vivo data presented provides compelling evidence for the therapeutic potential of this compound in both neuroprotection and anti-inflammation. Its performance in preclinical models is comparable to established drugs, suggesting its promise as a novel therapeutic agent. Further research, including direct head-to-head clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety profile of this compound in human subjects. The modulation of key signaling pathways like NF-κB and MAPK highlights the multi-target nature of this natural compound, which could offer advantages in treating complex multifactorial diseases.

References

A Comparative Analysis of Dodecaprenol from Diverse Natural Sources for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, extraction, and biological activities of Dodecaprenol from various natural origins, supported by experimental data and detailed methodologies.

This compound (C60), a long-chain polyprenol, is a vital biomolecule found across different domains of life, from bacteria to plants and animals. It serves as a precursor to dolichol, an essential component in the synthesis of glycoproteins, which play critical roles in numerous physiological processes. This guide provides a comparative overview of this compound from different natural sources, focusing on their yield, purity, and biological activities to aid researchers and professionals in drug development in selecting the most suitable source for their specific applications.

Quantitative Comparison of this compound from Natural Sources

The concentration and composition of this compound can vary significantly depending on the natural source. Coniferous trees and certain plants are known to be rich sources of polyprenols, including this compound. Below is a summary of the quantitative data available for total polyprenol content in selected species. It is important to note that this compound is one component of the total polyprenol mixture.

Natural SourcePlant PartTotal Polyprenol Content (% of extract)Predominant PolyprenolReference
Picea abies (Norway Spruce)Needles~95% (C70-C100)Not Specified[1]
Ginkgo biloba (Ginkgo tree)Leaves~76% (C70-C100)Not Specified[1]
Abies sibirica (Siberian Fir)Needles80% (purified extract)Prenol-15 (C75)[2]

Note: The data presented here represents the total polyprenol content, and the specific percentage of this compound (C60) may vary. Further analysis is required for precise quantification of this compound from these sources.

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of this compound from different sources. The following sections outline the key experimental protocols for extraction, purification, and analysis.

Extraction of this compound from Plant Material

A common method for extracting polyprenols from plant sources involves solvent extraction followed by purification.

Materials:

Procedure:

  • Initial Extraction: The dried plant material is first extracted with 70% ethanol to obtain a crude extract.[3]

  • Supercritical Fluid Extraction (SFE): The crude ethanol extract is then subjected to supercritical fluid extraction using carbon dioxide, which provides an efficient and environmentally friendly method for isolating polyprenols.[3] Optimal conditions for SFE from Ginkgo biloba have been reported as 300 MPa pressure, 60°C, with 5% ethanol as a modifier.[3]

  • Alternative Solvent Extraction: Alternatively, a liquid-liquid extraction can be performed. The crude extract is partitioned between an aqueous phase and an organic solvent like ethyl acetate or hexane to isolate the lipophilic polyprenols.

Purification of this compound

The crude polyprenol extract is then purified using chromatographic techniques.

Procedure:

  • Column Chromatography: The extract is loaded onto a silica gel column.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed for the presence of this compound.

Analysis and Quantification of this compound

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used method for the quantification of polyprenols.

Procedure:

  • Sample Preparation: Purified fractions are dissolved in an appropriate solvent (e.g., hexane/isopropanol mixture).

  • HPLC Analysis: The sample is injected into an HPLC system equipped with a C18 column.

  • Detection: The eluting compounds are detected by a DAD detector. The quantification is performed by comparing the peak area of the sample with that of a known standard of this compound.

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, with their role in protein N-glycosylation being the most well-established.

Role in Protein N-Glycosylation

This compound is a precursor to dolichol, which, in its phosphorylated form (dolichol phosphate), acts as a lipid carrier for the assembly of the oligosaccharide chain that is subsequently transferred to nascent proteins in the endoplasmic reticulum. This process, known as N-linked glycosylation, is crucial for the proper folding, stability, and function of many proteins.

Protein N-Glycosylation Pathway cluster_ER Endoplasmic Reticulum Lumen This compound This compound Dolichol Dolichol This compound->Dolichol Reduction Dol_P Dolichol Phosphate Dolichol->Dol_P Phosphorylation LLO Lipid-Linked Oligosaccharide (Dol-PP-GlcNAc2Man9Glc3) Dol_P->LLO Oligosaccharide Assembly OST Oligosaccharyl- transfererase (OST) LLO->OST Protein Nascent Polypeptide Protein->OST Glycoprotein Glycoprotein OST->Glycoprotein Glycan Transfer

This compound's role as a precursor in the protein N-glycosylation pathway.
Other Biological Activities

Beyond its role in glycosylation, polyprenols, including those from Ginkgo biloba, have been reported to possess various other pharmacological effects:

  • Antiviral Activity: Polyprenols have demonstrated antiviral properties against viruses such as influenza A and hepatitis B.[4]

  • Anti-inflammatory Activity: Some studies suggest that polyprenols may exhibit anti-inflammatory effects, although the precise mechanisms are still under investigation.

  • Neuroprotective Effects: Plant polyprenols have been shown to reduce demyelination and promote neurogenesis in animal models, suggesting potential neuroprotective properties.[1] Phytochemicals, in general, are known to modulate various signaling pathways involved in neuroprotection, such as the Nrf2/HO-1 and CREB-BDNF pathways.[[“]][[“]]

Experimental Workflow for Comparative Analysis

To conduct a comprehensive comparative study of this compound from different natural sources, a systematic experimental workflow is essential.

Experimental Workflow cluster_sourcing Source Material cluster_processing Processing and Analysis cluster_bioactivity Biological Activity Assessment Plant Plant Sources (e.g., Ginkgo, Picea) Extraction Extraction (Solvent/SFE) Plant->Extraction Microbe Microbial Sources (Engineered E. coli) Microbe->Extraction Purification Purification (Column Chromatography) Extraction->Purification Quantification Quantification (HPLC-DAD) Purification->Quantification InVitro In Vitro Assays (Antiviral, Anti-inflammatory) Purification->InVitro InVivo In Vivo Models (Neuroprotection) Purification->InVivo

A generalized workflow for the comparative study of this compound.

Conclusion

This guide provides a foundational framework for the comparative study of this compound from various natural sources. While coniferous trees like spruce appear to be potent sources of total polyprenols, further research is needed to quantify the specific this compound content across a wider range of plants and microbial systems. The detailed experimental protocols and the outlined biological activities, particularly the well-established role in N-glycosylation, offer valuable starting points for researchers and drug development professionals. The provided diagrams for the signaling pathway and experimental workflow serve as visual aids to conceptualize the key processes involved in this compound research. Future investigations should focus on elucidating the specific mechanisms behind the diverse biological activities of this compound and optimizing its production from sustainable sources.

References

Validating the Specificity of Dodecaprenol-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecaprenol and its phosphorylated derivatives are crucial lipid molecules involved in a variety of cellular processes, most notably as carriers of glycans in the biosynthesis of glycoproteins. The specificity of the interaction between this compound phosphate (B84403) and its partner proteins is fundamental to the fidelity of these pathways. This guide provides an objective comparison of methodologies to validate these interactions, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Analysis of Polyprenol-Protein Interactions

To understand the specificity of a protein for a particular lipid, quantitative binding and kinetic data are essential. Below is a summary of kinetic parameters for Yeast Dolichol-Phosphate-Mannose (DPM) Synthase, an enzyme that utilizes dolichol phosphate, a long-chain polyprenol phosphate closely related to this compound phosphate. This data illustrates how modifications to the polyprenol structure can affect enzyme recognition.

SubstrateApparent Km (µM)Reference
Dolichol-Phosphate (Dol-P)~145[1]
Dol-P derivative (shortened by 5 isoprene (B109036) units)~290[2]
Dol-P derivative (shortened by 8 isoprene units)~290[2]
GDP-Mannose6-fold higher in mutant vs. control[1]

Table 1: Kinetic parameters of Yeast Dolichol-Phosphate-Mannose Synthase with various substrates. The increase in Km for the shortened dolichol derivatives suggests a preference for the full-length lipid, indicating a degree of specificity.

Experimental Protocols: Key Methodologies

Validating the specificity of this compound-protein interactions requires robust biophysical techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful methods to obtain quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte flowed over the surface.[2] This technique can determine association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D).

Protocol: Analyzing this compound Phosphate Interaction with a Putative Binding Protein

  • Immobilization of the Protein:

    • A purified protein of interest (purity >90%) is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

    • The optimal pH for immobilization is determined by pH scouting to achieve the desired level of ligand density.

  • Preparation of Liposomes:

    • Liposomes containing a defined concentration of this compound phosphate are prepared. As a negative control, liposomes without this compound phosphate or with other lipids (e.g., phosphatidylcholine) are also prepared.

  • Binding Analysis:

    • The liposome (B1194612) preparations (analyte) are injected at various concentrations over the immobilized protein surface.

    • The change in the refractive index, proportional to the mass of bound liposomes, is recorded as a sensorgram.

  • Data Analysis:

    • The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a, k_d) and the dissociation constant (K_D).

    • A significantly lower K_D for this compound phosphate-containing liposomes compared to control liposomes indicates specificity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol: Thermodynamic Characterization of this compound Phosphate-Protein Interaction

  • Sample Preparation:

    • The purified protein and a soluble form of this compound phosphate (or this compound phosphate-containing micelles) are prepared in the same, precisely matched buffer to minimize heats of dilution.

    • Typical starting concentrations are 10-50 µM protein in the sample cell and 100-500 µM this compound phosphate in the syringe.

  • Titration:

    • The this compound phosphate solution is titrated into the protein solution in a series of small injections.

    • The heat released or absorbed upon each injection is measured by the calorimeter.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of this compound phosphate to protein.

    • The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters. A significant heat change and a well-defined binding curve are indicative of a specific interaction.

Mandatory Visualization

Signaling Pathway: Role of Dolichol Phosphate in N-linked Glycosylation

Polyprenol phosphates, such as dolichol phosphate, are essential carriers for the assembly of oligosaccharides that are subsequently transferred to proteins in the endoplasmic reticulum. This process, known as N-linked glycosylation, is a critical post-translational modification.

N_linked_Glycosylation cluster_cytosol Cytosol cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen UDP_GlcNAc UDP-GlcNAc ALG_complex ALG Glycosyltransferases UDP_GlcNAc->ALG_complex GlcNAc-P transfer GDP_Man GDP-Man DPMS DPM Synthase GDP_Man->DPMS Man transfer Dol_P Dolichol-P Dol_P->DPMS Dol_P->ALG_complex DPMS->ALG_complex Dol-P-Man Flippase Flippase ALG_complex->Flippase Lipid-linked oligosaccharide Oligosaccharyltransferase Oligosaccharyltransferase (OST) Flippase->Oligosaccharyltransferase Glycoprotein Glycoprotein Oligosaccharyltransferase->Glycoprotein Glycan transfer Nascent_Polypeptide Nascent Polypeptide Nascent_Polypeptide->Oligosaccharyltransferase

Figure 1. N-linked glycosylation pathway highlighting the role of dolichol phosphate.

Experimental Workflow: Validating Specificity with SPR

The following workflow illustrates a logical approach to confirming the specific interaction between a protein and this compound phosphate using Surface Plasmon Resonance.

SPR_Workflow Start Start: Purified Target Protein Immobilize Immobilize Protein on SPR Sensor Chip Start->Immobilize Prepare_Lipo Prepare Liposomes: 1. This compound-P 2. Control Lipid (e.g., PC) Inject_DDP Inject this compound-P Liposomes (Analyte) Immobilize->Inject_DDP Inject_Control Inject Control Liposomes (Analyte) Immobilize->Inject_Control Analyze_DDP Analyze Sensorgram: Calculate KD for this compound-P Inject_DDP->Analyze_DDP Analyze_Control Analyze Sensorgram: Determine non-specific binding Inject_Control->Analyze_Control Compare Compare Binding Affinity Analyze_DDP->Compare Analyze_Control->Compare Conclusion_Specific Conclusion: Specific Interaction Compare->Conclusion_Specific KD(DDP) << KD(Control) Conclusion_NonSpecific Conclusion: Non-specific or No Interaction Compare->Conclusion_NonSpecific KD(DDP) ≈ KD(Control) or No Binding

Figure 2. Experimental workflow for validating this compound-protein interaction specificity.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Dodecaprenol Disposal Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before handling dodecaprenol, it is crucial to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, personal protective equipment (PPE), and first-aid measures. In the absence of a specific SDS for this compound, the SDS for 1-dodecanol (B7769020) indicates that it can cause serious eye irritation and is very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate PPE, including safety goggles and gloves, should be worn at all times.

Step-by-Step Disposal Procedure

The disposal of this compound waste should align with your institution's hazardous waste management program and comply with all local, regional, and national regulations.[2][3]

  • Waste Identification and Segregation:

    • Identify all waste containing this compound.

    • Segregate this compound waste from other chemical waste streams to prevent accidental reactions.[4] Incompatible materials for similar compounds include acids, acid anhydrides, and oxidizing agents.[5]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container that is compatible with this compound.[2][6] The container should be in good condition, with a secure, leak-proof lid.[6]

    • The label should clearly read "Hazardous Waste" and identify the contents, including the full chemical name ("this compound") and any other components in the waste mixture.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][3][4]

    • The SAA should be a secondary containment system to prevent the release of material in case of a leak.

    • Keep the container closed except when adding waste.[2][4]

  • Disposal Request and Pickup:

    • Once the container is full or has been in accumulation for the maximum allowable time (often up to one year, but institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[2][3]

    • Complete any required waste pickup forms, providing accurate information about the waste composition.

Crucially, do not dispose of this compound down the drain or in the regular trash. [1][7][8] This is to prevent harm to aquatic ecosystems and to avoid contaminating wastewater systems.[1][9]

Quantitative Data Summary

Specific quantitative data for the disposal of this compound is not available. However, general laboratory waste guidelines provide the following limits for hazardous waste accumulation in a Satellite Accumulation Area:

ParameterLimitCitation
Maximum Volume of Hazardous Waste55 gallons[2][3]
Maximum Volume of Acutely Toxic Waste (P-listed)1 quart[2][3]

It is important to consult your institution's specific guidelines, as these limits are federally mandated and may be supplemented by local regulations.

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound were found in the available resources. Treatment of chemical waste is typically performed by licensed hazardous waste disposal facilities.

This compound Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound waste in a laboratory setting.

Dodecaprenol_Disposal_Workflow cluster_0 Waste Generation & Identification cluster_1 Handling & Segregation cluster_2 Storage cluster_3 Disposal start This compound-containing waste generated identify Identify as Hazardous Waste start->identify segregate Segregate from incompatible waste identify->segregate container Place in labeled, compatible container segregate->container store Store in designated Satellite Accumulation Area (SAA) container->store inspect Regularly inspect container for leaks store->inspect request Request pickup from Environmental Health & Safety (EHS) inspect->request Container full or time limit reached dispose Professional disposal by licensed facility request->dispose

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these general but essential guidelines, laboratory professionals can manage this compound waste in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety and trust within their institutions. Always prioritize consulting your institution's specific waste disposal policies and EHS department for guidance.

References

Essential Safety and Handling of Dodecaprenol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Dodecaprenol. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a culture of safety and build trust in laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound, a long-chain isoprenoid alcohol, is a combustible liquid that can be harmful if swallowed, may cause skin and serious eye irritation, and could lead to respiratory irritation. Repeated exposure may cause skin dryness or cracking. Therefore, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are critical.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Ensure gloves are inspected before use and changed frequently.
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield may be required for splash hazards.
Body Protection Laboratory coatA flame-retardant lab coat or a lab coat made of 100% cotton is recommended. Ensure it is fully buttoned.
Respiratory Protection Not typically required with adequate ventilationUse in a well-ventilated area such as a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as oxidizing agents and strong acids.

  • Store in a locked cabinet or area to restrict access.

Operational Plan for Handling this compound

A step-by-step approach ensures that all safety measures are consistently applied.

  • Preparation :

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Verify that an appropriate fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam) and a spill kit are readily accessible.

    • Don the required PPE as outlined in the table above.

  • Handling and Use :

    • Dispense the required amount of this compound carefully, avoiding splashes.

    • Keep the container closed when not in use.

    • If heating is necessary, use a controlled heating source like a heating mantle or a water bath. Do not use an open flame.

  • Post-Handling :

    • Decontaminate the work area thoroughly.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands and any exposed skin with soap and water.

Spill and Emergency Procedures

In the event of a spill or emergency, immediate and correct action is vital.

  • Small Spills :

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

    • Collect the absorbed material into a sealed, labeled container for disposal.

    • Ventilate the area.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert laboratory personnel and the designated safety officer.

    • Prevent the spill from entering drains.

    • Contain the spill using appropriate barriers.

  • In Case of Fire :

    • Use a dry sand, dry chemical, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective.

  • First Aid :

    • If Swallowed : Do NOT induce vomiting. Immediately call a poison center or doctor.

    • If on Skin : Remove contaminated clothing and rinse the skin with plenty of water.

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste this compound :

    • Collect in a designated, labeled, and sealed container for flammable liquid waste.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Arrange for disposal through an approved hazardous waste disposal facility.

  • Empty Containers :

    • Triple rinse the container with a suitable solvent.

    • Collect the rinsate as hazardous waste.

    • Puncture or otherwise render the container unusable to prevent reuse.

    • Dispose of the cleaned container in accordance with institutional and local regulations.

Logical Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Dodecaprenol_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Prep 1. Prepare Work Area & Safety Equipment Don_PPE 2. Don Appropriate PPE Prep->Don_PPE Handle 3. Handle this compound in Fume Hood Don_PPE->Handle Post_Handle 4. Decontaminate & Clean Up Handle->Post_Handle Spill Spill Occurs Handle->Spill Waste_Collection 5. Collect Waste this compound Post_Handle->Waste_Collection Container_Disposal 6. Dispose of Empty Container Waste_Collection->Container_Disposal Hazardous_Waste 7. Arrange for Hazardous Waste Pickup Container_Disposal->Hazardous_Waste Emergency_Response Follow Emergency Procedures Spill->Emergency_Response

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.